molecular formula C9H10O3 B1595616 Methyl 3-(hydroxymethyl)benzoate CAS No. 67853-03-6

Methyl 3-(hydroxymethyl)benzoate

Cat. No.: B1595616
CAS No.: 67853-03-6
M. Wt: 166.17 g/mol
InChI Key: FGOQWQMPNSYDBL-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQWQMPNSYDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218092
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67853-03-6
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
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Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
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Record name methyl 3-(hydroxymethyl)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 3-(hydroxymethyl)benzoate

This compound is a valuable bifunctional organic molecule that serves as a key building block in the synthesis of a variety of pharmacologically active compounds and complex molecular architectures. Its structure, featuring both a methyl ester and a primary alcohol on a benzene ring, allows for orthogonal chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques used for its thorough characterization.

Synthesis of this compound via Selective Reduction

A common and efficient method for the synthesis of this compound is the selective reduction of one of the two ester groups of dimethyl isophthalate. This approach is predicated on the careful choice of a reducing agent that can differentiate between the two chemically equivalent ester functionalities.

The Rationale Behind Selective Reduction

The selective mono-reduction of a diester to a hydroxy-ester is a non-trivial synthetic challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both ester groups to the corresponding diol. Therefore, a milder and more selective reducing agent is required. Lithium borohydride (LiBH₄) has emerged as a reagent of choice for such transformations.[1][2] Its reduced reactivity compared to LiAlH₄ allows for greater control over the reaction, enabling the isolation of the desired mono-reduced product. The selectivity is often achieved by carefully controlling the stoichiometry of the reducing agent and the reaction conditions.

Experimental Protocol: Selective Reduction of Dimethyl Isophthalate

Materials:

  • Dimethyl isophthalate

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of dimethyl isophthalate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of lithium borohydride (0.5 to 1.0 equivalents, to be optimized) in anhydrous THF is added dropwise to the stirred solution of dimethyl isophthalate over a period of 30-60 minutes. The stoichiometry of LiBH₄ is critical for achieving mono-reduction.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with the progress of the reaction being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Diagram of the Reaction Mechanism:

reaction_mechanism reactant Dimethyl Isophthalate reagent LiBH₄ (in THF) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic attack by H⁻ product This compound intermediate->product Workup (e.g., H₂O, H⁺)

Caption: Reaction mechanism for the selective reduction of dimethyl isophthalate.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the methyl protons of the ester, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9-8.1m2HAromatic protons (ortho to -COOCH₃)
~7.4-7.6m2HAromatic protons (meta to -COOCH₃)
~4.7s2H-CH₂OH
~3.9s3H-COOCH₃
Variablebr s1H-OH

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the substitution pattern and can be more complex. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~141Quaternary aromatic carbon (-C-CH₂OH)
~131Quaternary aromatic carbon (-C-COOCH₃)
~128-130Aromatic CH carbons
~64-CH₂OH
~52-COOCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
1600-1450MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1050MediumC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

  • Expected Molecular Ion (M⁺): m/z = 166.06 (for C₉H₁₀O₃)

  • Key Fragmentation Patterns:

    • Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 135.

    • Loss of a hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 135.

    • Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 107.

Diagram of the Characterization Workflow:

characterization_workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined a reliable synthetic route for the preparation of this compound via the selective reduction of dimethyl isophthalate. The choice of lithium borohydride as the reducing agent is key to achieving the desired mono-reduction. Furthermore, a comprehensive analytical workflow employing NMR, IR, and mass spectrometry has been detailed for the unambiguous characterization of the final product. The information provided herein serves as a valuable resource for researchers and scientists engaged in the synthesis and utilization of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Functional Significance of Methyl 3-(hydroxymethyl)benzoate

This compound (CAS No. 67853-03-6) is a disubstituted benzene derivative that holds significant value as a versatile intermediate in organic synthesis.[1] Possessing both a methyl ester and a primary alcohol (hydroxymethyl) functional group at the meta-position, this molecule offers two distinct points for chemical modification. This bifunctionality makes it a strategic building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1]

For researchers in drug development, understanding the fundamental physicochemical properties of such an intermediate is not merely an academic exercise. These properties—spanning thermal behavior, solubility, and spectroscopic signatures—dictate everything from reaction kinetics and purification strategies to the ultimate formulation and bioavailability of a downstream API. This guide provides a comprehensive analysis of these core characteristics, grounded in established analytical methodologies, to empower scientists in their research and development endeavors.

It is critical to distinguish this compound from a similarly named compound, Methyl 3-hydroxybenzoate (CAS No. 19438-10-9). The latter features a phenolic hydroxyl group directly attached to the aromatic ring, which imparts significantly different acidity, reactivity, and physical properties. This guide pertains exclusively to the hydroxymethyl-substituted compound.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental molecular and physical attributes is the cornerstone of its application in synthesis and development. These properties define its identity, purity, and behavior under various physical conditions.

Molecular Identity

The unambiguous identification of a chemical entity is paramount. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 67853-03-6[1][2][3]
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES COC(=O)C1=CC(=CC=C1)CO[3]
InChI Key FGOQWQMPNSYDBL-UHFFFAOYSA-N[3]
Physical State and Thermal Characteristics

The physical state and thermal stability of a compound are critical parameters for its handling, storage, and use in chemical reactions, which are often conducted at elevated temperatures.

  • Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity and ambient conditions.[1]

  • Boiling Point: Reported as 296.5°C at 760 mmHg.[3] This relatively high boiling point is indicative of the molecule's polarity and potential for intermolecular hydrogen bonding via the hydroxymethyl group.

  • Density: 1.177 g/cm³.[3]

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a synthetic intermediate, these techniques are non-negotiable for confirming identity, assessing purity, and elucidating structural transformations during a reaction.

Rationale for Spectroscopic Workflow

A multi-technique approach is essential for a self-validating characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.

  • Infrared (IR) spectroscopy confirms the presence of key functional groups.

  • Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or sourced batch of this compound.

G Diagram 1: Analytical Workflow for Compound Characterization cluster_0 Primary Identification cluster_1 Quantitative & Purity Analysis Sample Sample of Methyl 3-(hydroxymethyl)benzoate NMR 1H & 13C NMR (Structural Backbone) Sample->NMR Dissolve in CDCl3 IR FT-IR Spectroscopy (Functional Groups) Sample->IR Neat or Film MS Mass Spectrometry (Molecular Weight) Sample->MS Ionize (e.g., ESI, EI) HPLC HPLC-UV (Purity Assay) NMR->HPLC Confirm Structure DSC DSC Analysis (Thermal Properties) HPLC->DSC Confirm Purity >95%

References

spectroscopic data of methyl 3-(hydroxymethyl)benzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 3-(hydroxymethyl)benzoate (CAS No. 67853-03-6), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying scientific principles that validate the structure of this molecule.

Introduction

This compound is a bifunctional organic molecule containing both a methyl ester and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations. This guide will provide a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz NMR spectrometer.

Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.00s1HH2
7.93dt, J = 7.7, 1.4 Hz1HH6
7.56 (approx.)m1HH4
7.40t, J = 7.7 Hz1HH5
4.71s2HH9
3.89s3HH8

Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals that correspond to the different protons in the molecule[1].

  • Aromatic Protons (H2, H4, H5, H6): The signals in the aromatic region (δ 7.40-8.00 ppm) confirm the presence of a substituted benzene ring.

    • The singlet at 8.00 ppm is assigned to H2 , which is deshielded by the adjacent ester group and has no ortho-protons to couple with.

    • The doublet of triplets at 7.93 ppm corresponds to H6 , which is ortho to the ester group and shows coupling to H5 (triplet) and a smaller meta-coupling to H4.

    • The multiplet around 7.56 ppm is assigned to H4 .

    • The triplet at 7.40 ppm is assigned to H5 , which is coupled to its two ortho neighbors, H4 and H6.

  • Benzylic Protons (H9): The singlet at 4.71 ppm , integrating to two protons, is characteristic of the methylene protons of the hydroxymethyl group (-CH₂OH). The singlet nature indicates no adjacent protons for coupling.

  • Methyl Protons (H8): The sharp singlet at 3.89 ppm , integrating to three protons, is assigned to the methyl protons of the ester group (-OCH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The spectrum is recorded on a broadband-decoupled ¹³C NMR spectrometer.

Predicted Data: Due to the lack of readily available experimental data, the following are predicted chemical shifts based on analogous structures and computational models.

Chemical Shift (δ, ppm)Assignment
~167C7 (C=O)
~141C3
~131C1
~129C5
~128C6
~127C2
~126C4
~64C9 (-CH₂OH)
~52C8 (-OCH₃)

Interpretation:

  • Carbonyl Carbon (C7): The signal at the lowest field (~167 ppm) is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (~126-141 ppm), corresponding to the six carbons of the benzene ring. The carbons bearing substituents (C1 and C3) will have different chemical shifts compared to those bearing hydrogens.

  • Benzylic Carbon (C9): The signal around 64 ppm is typical for the carbon of a benzylic alcohol.

  • Methyl Carbon (C8): The signal at the highest field (~52 ppm) is assigned to the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Predicted Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720Strong, SharpC=O stretch (ester)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1050StrongC-O stretch (alcohol)

Interpretation:

  • O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is a clear indication of the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding.

  • C-H Stretches: Absorptions around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those around 2950 cm⁻¹ are due to the C-H stretches of the methyl and methylene groups.

  • C=O Stretch: A very strong and sharp absorption peak at approximately 1720 cm⁻¹ is definitive for the carbonyl (C=O) stretching of the ester functional group.

  • C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretches: Strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and the primary alcohol, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Predicted Data:

m/zPossible Fragment
166[M]⁺ (Molecular Ion)
135[M - OCH₃]⁺
107[M - COOCH₃]⁺
77[C₆H₅]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 166 , which corresponds to the molecular weight of this compound (C₉H₁₀O₃).

  • Key Fragmentation Patterns:

    • A peak at m/z 135 would result from the loss of a methoxy radical (•OCH₃) from the molecular ion.

    • A peak at m/z 107 would correspond to the loss of the carbomethoxy group (•COOCH₃), forming a hydroxymethylbenzyl cation.

    • The presence of a peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), indicating the presence of a benzene ring.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a comprehensive and self-validating structural confirmation of this compound. The ¹H NMR spectrum clearly delineates the proton environments, while IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups. Mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation. This guide serves as a foundational reference for the analytical characterization of this important synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of Methyl 3-(hydroxymethyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility of methyl 3-(hydroxymethyl)benzoate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents experimentally determined data, outlines detailed methodologies for solubility determination, and discusses the implications of these findings for practical applications.

Introduction: The Physicochemical Landscape of this compound

This compound is a benzoate ester characterized by a molecular structure that imparts a unique solubility profile.[1] The molecule possesses both a moderately polar ester group and a polar hydroxymethyl group, attached to a nonpolar benzene ring. This amphiphilic nature—having both hydrophilic and hydrophobic characteristics—suggests a nuanced interaction with solvents of varying polarities. The interplay between the hydrogen-bonding capability of the hydroxyl group, the dipole-dipole interactions of the ester, and the London dispersion forces of the aromatic ring dictates its solubility in any given solvent. Understanding these molecular features is paramount for predicting and explaining its solubility behavior, which is critical in applications ranging from reaction chemistry and purification to formulation development.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a pure solid solute in a solvent, the solubility can be described by the following equation:

ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - ln(γ)

where:

  • x is the mole fraction solubility of the solute.

  • ΔH_fus is the molar enthalpy of fusion of the solute.

  • R is the ideal gas constant.

  • T_m is the melting point of the solute in Kelvin.

  • T is the absolute temperature of the solution in Kelvin.

  • γ is the activity coefficient of the solute in the solution.

The first part of the equation represents the ideal solubility, which is solely dependent on the properties of the solute (enthalpy of fusion and melting point). The second term, the activity coefficient (γ), accounts for the non-ideal behavior of the solution and is a measure of the interactions between the solute and the solvent molecules. A value of γ close to 1 indicates ideal behavior, where solute-solvent interactions are similar to solute-solute and solvent-solvent interactions. Deviations from unity signify the degree of non-ideality.

Predictive models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method can be employed to estimate activity coefficients based on the functional groups present in the solute and solvent molecules.[2][3][4][5] These models are valuable for initial solvent screening, though experimental validation remains the gold standard.[5][6]

Experimental Determination of Solubility: A Validated Protocol

The "like dissolves like" principle serves as a foundational guideline for predicting solubility. Given the presence of both polar (hydroxyl and ester) and nonpolar (aromatic ring) moieties in this compound, it is expected to exhibit higher solubility in polar and moderately polar organic solvents.

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This protocol ensures that the solution reaches saturation, providing a reliable measure of thermodynamic solubility.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each organic solvent. The presence of undissolved solid is crucial.

  • Equilibration: Place the sealed vials in a temperature-controlled orbital shaker. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant and immediately filter it using a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Analysis: Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point. Weigh the flask containing the dried residue. The mass of the dissolved solute can then be determined.

    • Chromatographic/Spectroscopic Analysis: Dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-calibrated HPLC or UV-Vis method.[7] Analyze the sample to determine the concentration of this compound.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in temperature-controlled shaker prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC or Gravimetry analysis2->analysis3 G cluster_solvents Solvent Type solute {this compound | -OH (H-bond donor/acceptor) | -COOCH3 (Polar) | Benzene Ring (Nonpolar)} protic Polar Protic e.g., Ethanol H-bond donor/acceptor solute->protic Strong H-bonding aprotic Polar Aprotic e.g., Acetone H-bond acceptor solute->aprotic Dipole-dipole & H-bond accepting nonpolar Nonpolar e.g., Toluene Dispersion forces solute->nonpolar Dispersion forces solubility_high High Solubility protic->solubility_high solubility_moderate Moderate to High Solubility aprotic->solubility_moderate solubility_low Low Solubility nonpolar->solubility_low

References

A Technical Guide to the Structural Elucidation of Methyl 3-(hydroxymethyl)benzoate: A Hypothetical Crystallographic Study

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide outlines a comprehensive, best-practice approach to determining the single-crystal X-ray structure of methyl 3-(hydroxymethyl)benzoate. As of the latest literature review, a solved crystal structure for this specific compound is not publicly available in crystallographic databases. Therefore, this document serves as an in-depth, hypothetical protocol for researchers, scientists, and drug development professionals, detailing the necessary steps from synthesis to structural refinement and analysis. The methodologies described herein are grounded in established crystallographic principles and draw upon extensive experience in the structural analysis of small organic molecules.

Introduction: The Significance of Structural Insight

This compound is a small organic molecule featuring a benzene ring substituted with a methyl ester and a hydroxymethyl group. While this specific compound may not be a final drug product, its constituent functional groups are prevalent in a vast array of pharmacologically active molecules and functional materials. Hydroxybenzoic acid derivatives, for instance, are recognized as important building blocks in medicinal chemistry.[1] The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for rational drug design, polymorph screening, and intellectual property protection.

This guide will provide a rigorous, field-proven framework for the crystallographic analysis of this compound, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Part 1: Synthesis and Crystallization

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry transformations. A common route involves the esterification of 3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2] The reaction mechanism typically involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by methanol.[2]

Reaction Scheme:

3-(hydroxymethyl)benzoic acid + CH₃OH --(H₂SO₄ catalyst)--> this compound + H₂O

Following the reaction, purification of the crude product is essential for obtaining high-quality crystals. This is typically achieved through column chromatography on silica gel, followed by recrystallization. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Growing Diffraction-Quality Single Crystals

The production of a suitable single crystal is often the most challenging step in X-ray crystallography.[3][4] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant defects like cracks or twinning.[3][4] For a small molecule like this compound, several crystallization techniques can be employed.[3][4]

Recommended Crystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents. The ideal solvent is one in which the compound is moderately soluble.[5]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vessel.[5] The vessel should be covered but not tightly sealed to allow for slow evaporation of the solvent.[5] This method is effective when a sufficient amount of material is available.[5]

  • Vapor Diffusion (Hanging Drop or Sitting Drop): This technique is particularly useful when only small quantities of the compound are available. A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, promoting crystal growth.

  • Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality single crystals.[5] The solution is heated to dissolve the solute completely and then allowed to cool slowly and undisturbed.

Expert Insight: The presence of both a hydroxyl group and a methyl ester in this compound suggests the potential for hydrogen bonding. Solvents that can compete for these hydrogen bonds (e.g., alcohols) may hinder crystallization, while less polar solvents or solvent mixtures might be more successful.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next phase involves data collection and structure determination.

Experimental Workflow for Data Collection and Structure Refinement

The following is a step-by-step protocol for the analysis of a single crystal of this compound:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and is exposed to a monochromatic X-ray beam.[3][4] A modern diffractometer equipped with a sensitive detector measures the angles and intensities of the diffracted X-rays.[3]

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and scaled.

  • Structure Solution: The initial atomic positions are determined using direct methods, which is a standard approach for small molecules.[4]

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Hypothetical Crystallographic Data for this compound

The following table presents a set of hypothetical but realistic crystallographic data that could be expected for this compound.

Parameter Hypothetical Value Significance
Chemical FormulaC₉H₁₀O₃Defines the elemental composition of the molecule.[6]
Formula Weight166.17 g/mol The mass of one mole of the compound.[6]
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cA common space group for organic molecules, indicating a centrosymmetric packing arrangement.
a, b, c (Å)a = 8.5, b = 10.2, c = 9.8The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105, γ = 90The angles of the unit cell.
Volume (ų)820The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.345The theoretical density of the crystal.
Absorption Coefficient (mm⁻¹)0.10A measure of how much the X-ray beam is attenuated by the crystal.
F(000)352The total number of electrons in the unit cell.
Crystal Size (mm³)0.20 x 0.15 x 0.10The dimensions of the crystal used for data collection.
Theta range for data collection2.5° to 28.0°The angular range of the collected diffraction data.
Reflections collected/unique5000 / 1800The total number of reflections measured and the number of symmetrically independent reflections.
R-factor (R1)0.045A measure of the agreement between the calculated and observed structure factors. A lower value indicates a better fit.
Goodness-of-fit (S)1.05An indicator of the quality of the refinement. A value close to 1 is ideal.

Visualizing the Structure

Molecular and Crystal Packing Diagram

The following DOT script generates a diagram illustrating the molecular structure of this compound and a hypothetical crystal packing arrangement, highlighting potential intermolecular interactions.

Hypothetical crystal packing of this compound showing a potential hydrogen bond.

Part 3: Structural Insights and Implications

A solved crystal structure of this compound would provide invaluable information. The key features to analyze would be:

  • Intramolecular Geometry: Bond lengths, bond angles, and torsion angles would confirm the expected molecular geometry and reveal any conformational preferences.

  • Intermolecular Interactions: The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) suggests that hydrogen bonding would be a dominant force in the crystal packing. These interactions would likely form chains or sheets of molecules.

  • π-π Stacking: The aromatic rings could participate in π-π stacking interactions, further stabilizing the crystal lattice.

The nature and strength of these intermolecular forces would directly influence the compound's melting point, solubility, and mechanical properties. In the context of drug development, a detailed understanding of the crystal packing is crucial for identifying and characterizing different polymorphic forms, each of which can have distinct properties and regulatory implications.

Conclusion

While a definitive crystal structure of this compound is not yet in the public domain, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this and other similar small molecules. The resulting structural information is of fundamental importance for advancing our understanding of structure-property relationships and for the rational design of new pharmaceuticals and materials.

References

A Technical Guide to the Theoretical and Computational Investigation of Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(hydroxymethyl)benzoate is a molecule of interest due to its bifunctional nature, incorporating both a benzoate ester and a benzyl alcohol moiety. This guide provides a comprehensive framework for the theoretical and computational characterization of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand and predict the molecule's behavior at an atomic and electronic level. This document outlines a suite of computational methodologies, from quantum chemical calculations to molecular dynamics simulations, to elucidate the structural, electronic, and dynamic properties of the title compound. Each section is designed to not only present the protocols but also to provide the scientific rationale behind the selection of specific computational tools and parameters, ensuring a robust and validated approach to the in-silico investigation of this and similar molecules.

Introduction: The Scientific Imperative

This compound presents a unique scaffold for chemical exploration. The interplay between the electron-withdrawing ester group and the versatile hydroxymethyl group dictates its chemical reactivity, intermolecular interactions, and potential applications. As a benzoate ester, it shares characteristics with compounds used as preservatives and in perfumery.[1] The presence of the hydroxymethyl group, a primary alcohol, opens avenues for its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding the fundamental properties of this molecule through computational modeling can accelerate its application in various fields by predicting its behavior and guiding experimental design.

This guide will provide a deep dive into the computational workflows necessary to build a comprehensive profile of this compound. We will explore its conformational landscape, electronic structure, spectroscopic signatures, and potential for intermolecular interactions.

Theoretical Foundations and Computational Strategy

A multi-faceted computational approach is essential to capture the full spectrum of molecular properties. Our strategy is built on two primary pillars: Quantum Mechanics (QM) and Molecular Mechanics (MM).

  • Quantum Mechanics (QM): At the heart of our investigation is Density Functional Theory (DFT), a powerful QM method that provides a balance between accuracy and computational cost for molecules of this size.[2][3] DFT allows us to calculate electronic properties such as orbital energies (HOMO/LUMO), electron density distribution, and molecular electrostatic potential, which are crucial for understanding reactivity. We will also use DFT to simulate spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, providing a direct comparison with experimental data for validation.

  • Molecular Mechanics (MM): To explore the dynamic behavior and conformational flexibility of this compound, we will employ molecular dynamics (MD) simulations.[4] MD uses classical mechanics to simulate the movement of atoms over time, providing insights into how the molecule behaves in a condensed phase, such as in a solvent or in a mixture. This is particularly important for understanding how the molecule interacts with its environment and with other molecules.[5]

The synergy between these methods provides a holistic understanding of the molecule, from its static electronic structure to its dynamic behavior.

G cluster_0 Computational Strategy cluster_1 Methodologies cluster_2 Calculated Properties QM Quantum Mechanics (QM) (Electronic Structure) DFT Density Functional Theory (DFT) QM->DFT MM Molecular Mechanics (MM) (Dynamics & Conformations) MD Molecular Dynamics (MD) MM->MD Structure Optimized Geometry Conformational Analysis DFT->Structure Electronics HOMO/LUMO Electrostatic Potential DFT->Electronics Spectra IR & NMR Spectra DFT->Spectra Dynamics Conformational Sampling Intermolecular Interactions MD->Dynamics Structure->Dynamics Input for MD

Caption: A flowchart of the integrated computational strategy.

Quantum Chemical Investigations: A Deep Dive into Electronic Structure

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves considering the rotational freedom around the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-O bond of the ester group.

Protocol 1: Geometry Optimization and Conformational Search

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is crucial for molecules with rotatable bonds. For substituted benzenes like this, the orientation of the substituents relative to the ring is a key factor.[6]

  • DFT Optimization: For each identified low-energy conformer, perform a full geometry optimization using DFT. A common and effective combination of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.[7]

  • Frequency Analysis: Following optimization, perform a vibrational frequency calculation to confirm that the obtained structure is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Electronic Properties: Understanding Reactivity

With the optimized geometry, we can now probe the electronic properties that govern the molecule's reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with other species.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment2.5 DPolarity and solubility
Spectroscopic Simulations: Bridging Theory and Experiment

A crucial validation step is to compare computed spectroscopic data with experimental measurements.

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated during the frequency analysis can be used to generate a theoretical IR spectrum. The positions and intensities of the peaks can be compared with experimental IR spectra to confirm the molecule's structure and vibrational modes.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the NMR chemical shifts of the hydrogen and carbon atoms in the molecule.[6] This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of resonances.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

While QM methods provide detailed information about the static properties of a single molecule, MD simulations allow us to explore its behavior in a more realistic environment over time.[9]

Protocol 2: Molecular Dynamics Simulation Workflow

  • System Setup: Place the optimized structure of this compound in a simulation box and solvate it with a suitable solvent (e.g., water, methanol).

  • Force Field Parameterization: Assign a suitable force field to the system. For organic molecules, common choices include AMBER, CHARMM, or OPLS.

  • Minimization and Equilibration: Perform an energy minimization of the entire system to remove any bad contacts. Then, gradually heat the system to the desired temperature and run a short equilibration simulation to allow the system to relax.

  • Production Run: Run a longer production simulation to collect data on the molecule's trajectory.

  • Analysis: Analyze the trajectory to study various properties, such as conformational changes, hydrogen bonding dynamics, and solvent interactions. For aromatic esters, MD simulations can reveal insights into the flexibility of the ester linkage and its influence on the overall molecular shape.[10]

G cluster_0 MD Simulation Workflow Setup System Setup (Molecule + Solvent) ForceField Force Field Parameterization Setup->ForceField Equilibration Minimization & Equilibration ForceField->Equilibration Production Production Run (Trajectory Generation) Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: A schematic of the molecular dynamics simulation workflow.

Experimental Validation: The Ground Truth

While this guide focuses on theoretical and computational methods, it is imperative to emphasize that these studies are most powerful when conducted in concert with experimental work.

Synthesis

The synthesis of this compound can be achieved through the esterification of 3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst.[11] Alternatively, it can be synthesized from m-hydroxybenzoic acid.[11]

Protocol 3: Synthesis of this compound

  • Reaction Setup: Dissolve 3-(hydroxymethyl)benzoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Workup: After the reaction is complete, neutralize the acid, remove the excess methanol, and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized compound should be characterized using a variety of spectroscopic techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the different functional groups.

  • IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the hydroxyl group, the ester carbonyl group, and the aromatic ring.[12]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.[13]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain a detailed understanding of its structural, electronic, and dynamic properties. The protocols provided herein serve as a starting point for such investigations.

Future studies could expand upon this work by:

  • Investigating the reactivity of the molecule in various chemical reactions, such as oxidation of the alcohol or nucleophilic attack at the ester.[14]

  • Exploring its potential as a ligand for biological targets through molecular docking studies.

  • Simulating its behavior in different solvent environments to predict its solubility and partitioning behavior.[15]

The insights gained from these computational studies will undoubtedly accelerate the discovery and development of new applications for this versatile molecule.

References

An In-depth Technical Guide to Methyl 3-(hydroxymethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of methyl 3-(hydroxymethyl)benzoate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical identity, physical properties, synthesis methodologies, and its role as a key intermediate in the preparation of biologically active compounds.

Compound Profile: Understanding this compound

This compound (CAS No. 67853-03-6) is an organic compound belonging to the benzoate ester class.[1] Its structure features a methyl ester and a hydroxymethyl group attached to a benzene ring at the meta position relative to each other. This unique arrangement of functional groups makes it a valuable building block in organic synthesis.

Typically appearing as a colorless to pale yellow liquid or solid, this compound possesses a pleasant aromatic odor characteristic of many benzoate derivatives.[1] It exhibits good solubility in common organic solvents like ethanol and ether, but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 67853-03-6[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in ethanol, ether; limited in water[1]
Synonyms 3-Hydroxymethyl-benzoic acid methyl ester, Benzoic acid, 3-(hydroxymethyl)-, methyl ester[1]

Historical Context and Synthesis Evolution

While the precise initial discovery of this compound is not prominently documented in readily available historical literature, its synthesis falls within the broader development of esterification and functional group manipulation techniques for aromatic compounds that gained prominence in the early 20th century. The advancements in understanding reaction mechanisms and the availability of starting materials paved the way for the preparation of a wide array of substituted benzoates for various applications, including fragrances and pharmaceuticals.

Modern synthetic chemistry offers several reliable pathways to this compound, each with its own advantages in terms of yield, scalability, and substrate scope.

Synthesis from 3-Formylbenzoic Acid

A common and straightforward approach involves the reduction of methyl 3-formylbenzoate. This method is efficient and utilizes readily available starting materials.

Experimental Protocol: Reduction of Methyl 3-formylbenzoate

  • Dissolution: Dissolve methyl 3-formylbenzoate in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the stirred solution. The molar ratio of the reducing agent to the starting material should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid, to neutralize the excess reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

G start Methyl 3-formylbenzoate product This compound start->product Reduction reagent NaBH₄, Methanol reagent->product

Caption: Reduction of methyl 3-formylbenzoate to this compound.

Diels-Alder Approach

A more elegant and convergent synthesis involves the Diels-Alder reaction between methyl coumalate and propargyl alcohol. This method provides access to a mixture of this compound and its para-isomer, methyl 4-(hydroxymethyl)benzoate.

Experimental Protocol: Diels-Alder Reaction

  • Reactant Mixture: In a sealed tube, combine methyl coumalate and an excess of propargyl alcohol.

  • Heating: Heat the mixture at a high temperature (e.g., 180°C) for a specified duration (e.g., 2 hours).

  • Analysis: After cooling, analyze the product mixture using gas chromatography-mass spectrometry (GC/MS) to determine the ratio of the meta and para isomers.

  • Purification: Separate the isomers using column chromatography on silica gel to obtain pure this compound.

G cluster_reactants Reactants cluster_products Products Methyl Coumalate Methyl Coumalate Diels-Alder Reaction Diels-Alder Reaction Methyl Coumalate->Diels-Alder Reaction Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Diels-Alder Reaction This compound This compound Diels-Alder Reaction->this compound Methyl 4-(hydroxymethyl)benzoate Methyl 4-(hydroxymethyl)benzoate Diels-Alder Reaction->Methyl 4-(hydroxymethyl)benzoate

Caption: Synthesis via Diels-Alder reaction.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the methyl protons of the ester group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ester, and the C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and ester groups provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

One notable application is its use as a precursor in the synthesis of anhydrous methyl 3-formylbenzoate, which in turn serves as a building block for various biologically active compounds.[1]

A significant example of its utility is in the synthesis of Gefitinib , an anilinoquinazoline derivative that acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This drug is used in the treatment of certain types of cancer. While a retracted paper outlined a novel synthesis of Gefitinib starting from a derivative of methyl 3-hydroxybenzoate, it highlights the potential of such structures in the synthesis of complex pharmaceutical agents.

The presence of the hydroxymethyl group allows for its conversion into other functional groups, such as aldehydes or halides, which can then participate in a variety of coupling reactions to build more elaborate molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Future Perspectives

The versatility of this compound ensures its continued relevance in synthetic organic chemistry and drug discovery. Its ability to serve as a scaffold for the introduction of diverse functionalities makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Further exploration of its reactivity and the development of novel synthetic transformations will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 3-(hydroxymethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Benzoate Scaffolds

Methyl 3-(hydroxymethyl)benzoate and its derivatives represent a class of small molecules with significant, yet largely unexplored, therapeutic potential. The benzoate scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, from local anesthetics to anticancer agents. The presence of a hydroxymethyl group and a methyl ester provides two key points for chemical modification, allowing for the creation of diverse chemical libraries. Furthermore, these functional groups can participate in hydrogen bonding and esterase-mediated hydrolysis, respectively, suggesting potential interactions with biological targets.

This guide provides a comprehensive, field-proven framework for the systematic screening of this compound derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the early stages of discovery, from initial high-throughput screening to hit validation and preliminary safety assessment. The experimental choices detailed herein are grounded in scientific causality, aiming to efficiently identify and characterize derivatives with promising anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

A Strategic Workflow for Biological Screening

A tiered approach is essential for the cost-effective and scientifically rigorous screening of a new compound library. This workflow prioritizes broad, high-throughput assays in the initial phase to cast a wide net, followed by more specific, mechanism-focused assays for promising "hit" compounds.

Screening_Workflow cluster_0 Library of this compound Derivatives cluster_1 Tier 1: Primary High-Throughput Screening cluster_2 Tier 2: Hit Confirmation & Secondary Assays cluster_3 Tier 3: Preliminary Safety & Lead Optimization Lib Compound Library Antimicrobial Antimicrobial Screening (Broth Microdilution) Lib->Antimicrobial Primary Screening Antioxidant Antioxidant Screening (DPPH Assay) Lib->Antioxidant Primary Screening Cytotoxicity General Cytotoxicity (MTT Assay) Lib->Cytotoxicity Primary Screening MIC MIC & MBC Determination Antimicrobial->MIC Active Hits IC50 Anticancer IC50 Determination Cytotoxicity->IC50 Active Hits Toxicity In Vitro Toxicity (Normal Cell Lines) MIC->Toxicity Validated Hits AntiInflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) IC50->AntiInflammatory Potent Hits IC50->Toxicity Validated Hits AntiInflammatory->Toxicity Validated Hits LeadOpt Lead Optimization Toxicity->LeadOpt Selective Hits

Caption: A tiered workflow for screening this compound derivatives.

Tier 1: Primary High-Throughput Screening

The initial screening tier is designed to rapidly identify any biological activity within the compound library using cost-effective and robust assays.

Anticancer and General Cytotoxicity Screening: The MTT Assay

Causality: Many effective anticancer drugs function by inducing cytotoxicity in rapidly dividing cancer cells. The MTT assay is a primary choice for initial screening due to its high throughput, reproducibility, and its function as an indicator of metabolic activity, which is a proxy for cell viability.[1] A reduction in the conversion of the MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases indicates a loss of viable, metabolically active cells.[2] This assay allows for the rapid determination of a compound's general cytotoxic potential, which is a prerequisite for a more detailed anticancer investigation.

MTT_Principle MTT MTT (Yellow, Soluble Tetrazolium) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme is reduced by Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan to form DeadCell Dead or Apoptotic Cell (Inactive Mitochondria) DeadCell->Enzyme lacks active Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay [1]

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) in appropriate media in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds showing significant cytotoxicity (e.g., >50% inhibition at 10 µM) are considered "hits".

Antimicrobial Screening: Broth Microdilution Method

Causality: The benzoate scaffold is present in compounds with known antimicrobial properties. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[3] This method is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[4][5] It is efficient for screening libraries against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07) [4][5][6]

  • Organism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 25°C for 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[3]

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

Causality: Phenolic compounds are well-known antioxidants. While this compound itself is not a phenol, its derivatives could be designed to include phenolic hydroxyl groups or other moieties that can donate a hydrogen atom to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and inexpensive method to screen for this activity.[7] The stable DPPH radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant, and this change can be measured spectrophotometrically.[8]

Experimental Protocol: DPPH Assay [9]

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in methanol to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions.

  • Reaction: In a 96-well plate, add 20 µL of each compound dilution to 200 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Tier 2: Hit Confirmation and Secondary Mechanistic Assays

Compounds identified as "hits" in Tier 1 are subjected to more rigorous testing to confirm their activity, determine their potency (e.g., IC50), and gain initial insights into their mechanism of action.

Anticancer Hit Validation: IC50 Determination and Selectivity Index

For compounds showing significant cytotoxicity in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). It is crucial to also test for cytotoxicity against a non-cancerous cell line (e.g., normal human fibroblasts) to calculate a Selectivity Index (SI).

  • IC50 Determination: Follow the MTT protocol described in 1.1, but use a finer concentration gradient (e.g., 10-12 concentrations) around the estimated inhibitory range. Plot the percentage of cell viability against the log of the compound concentration to calculate the IC50 value using non-linear regression.[1]

  • Selectivity Index (SI): SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) A higher SI value (>2) indicates that the compound is more toxic to cancer cells than normal cells, making it a more promising candidate.[10]

Data Presentation: Cytotoxicity and Selectivity

Compound IDCancer Cell Line (HeLa) IC50 (µM)Normal Cell Line (Fibroblast) IC50 (µM)Selectivity Index (SI)
M3HB-0015.2>100>19.2
M3HB-00215.845.12.9
M3HB-00389.3>100>1.1
Doxorubicin0.82.53.1
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Causality: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key feature of chronic inflammation. Compounds that can inhibit NO production are potential anti-inflammatory agents. This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11][12]

NO_Pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage activates iNOS iNOS Expression (Inducible Nitric Oxide Synthase) Macrophage->iNOS upregulates Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO converted by iNOS to Inflammation Inflammation NO->Inflammation mediates Nitrite Nitrite (NO2-) (Stable Metabolite) NO->Nitrite oxidizes to Inhibitor Test Compound (M3HB Derivative) Inhibitor->iNOS may inhibit Inhibitor->NO may scavenge Griess Griess Reagent (Measures Nitrite) Nitrite->Griess detected by

Caption: Inhibition of NO production as a marker for anti-inflammatory activity.

Experimental Protocol: Nitric Oxide Inhibition Assay [11][13]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using sodium nitrite to quantify the concentration of nitrite in the samples. Calculate the percentage inhibition of NO production compared to the LPS-only control.

  • Viability Check: Concurrently run a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[12]

Tier 3: Preliminary Safety and Toxicity Assessment

The final tier of in vitro screening involves a preliminary assessment of the compound's safety profile. While comprehensive toxicology requires in vivo studies, initial in vitro tests can flag potential liabilities early in the discovery process.[1]

Protocol: In Vitro Toxicology

  • Expanded Cytotoxicity Panel: Test the most promising lead compounds against a broader panel of human cell lines, including primary cells from different organs (e.g., hepatocytes, renal proximal tubule cells), to identify potential organ-specific toxicity.

  • Hemolysis Assay: Assess the compound's potential to damage red blood cells, which is a common toxicity issue. Incubate different concentrations of the compound with a suspension of red blood cells and measure the release of hemoglobin.

Conclusion and Future Directions

This guide outlines a logical and robust cascade for the biological screening of this compound derivatives. By employing a tiered strategy that begins with broad, high-throughput assays and progresses to more specific, mechanism-based studies, researchers can efficiently identify and prioritize compounds with potential therapeutic value. The emphasis on standardized protocols, appropriate controls, and early safety assessment ensures the generation of high-quality, reproducible data.

Derivatives that demonstrate potent and selective activity in these in vitro assays become strong candidates for further preclinical development, including lead optimization, pharmacokinetic studies, and ultimately, in vivo efficacy and toxicology testing. The structural simplicity and synthetic tractability of the this compound scaffold make it an attractive starting point for the discovery of novel therapeutics.

References

reactivity of the hydroxymethyl group in methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in Methyl 3-(hydroxymethyl)benzoate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic compound featuring a primary alcohol (hydroxymethyl group) and a methyl ester, making it a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other high-value organic molecules.[1] The strategic location of these groups on the benzene ring allows for a diverse range of chemical transformations. This guide provides a comprehensive exploration of the reactivity centered on the hydroxymethyl moiety. We will delve into the mechanistic underpinnings of its key reactions—oxidation, esterification, etherification, and halogenation—and present field-proven protocols for these transformations. The causality behind experimental design, choice of reagents, and reaction conditions is emphasized to provide researchers with a robust framework for practical application.

Molecular Structure and Inherent Reactivity

This compound possesses a unique electronic and steric environment. The methyl ester group (-COOCH₃) is an electron-withdrawing, meta-directing group, while the hydroxymethyl group (-CH₂OH) is a weakly activating, ortho-, para-director.[2] However, for reactions involving the hydroxymethyl group itself, its primary alcohol nature is the dominant factor. It is susceptible to nucleophilic attack at the carbon and can act as a nucleophile through its oxygen atom. Its reactivity is comparable to other benzylic alcohols, though potentially modulated by the electronic influence of the meta-substituted ester.

The core reactivity pathways for the hydroxymethyl group are summarized below.

G start This compound oxidation Oxidation start->oxidation [O] esterification Esterification start->esterification R'COOH, H+ etherification Etherification start->etherification R'X, Base halogenation Halogenation start->halogenation HX, SOCl₂ product_ox Methyl 3-formylbenzoate (Aldehyde) oxidation->product_ox product_est Diester Derivative esterification->product_est product_eth Ether Derivative etherification->product_eth product_hal Methyl 3-(halomethyl)benzoate halogenation->product_hal

Caption: Key reaction pathways of the hydroxymethyl group.

Oxidation to Methyl 3-formylbenzoate

One of the most valuable transformations of this compound is its oxidation to methyl 3-formylbenzoate.[1] This product is a crucial precursor for synthesizing biologically active compounds, including porphyrins and protease inhibitors. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid (3-(methoxycarbonyl)benzoic acid) and to avoid reactions with the ester functionality.

2.1. Mechanistic Considerations & Reagent Selection

The oxidation of a primary alcohol to an aldehyde requires careful control.

  • Chromium-based reagents (e.g., PCC, PDC): Pyridinium chlorochromate (PCC) is a classic choice for this transformation, forming a chromate ester intermediate followed by E2 elimination to yield the aldehyde. It is typically used in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation.

  • Manganese-based reagents (e.g., MnO₂): Activated manganese dioxide is highly selective for oxidizing benzylic and allylic alcohols. The reaction is heterogeneous and proceeds on the surface of the solid reagent, often requiring a large excess of MnO₂ and longer reaction times. The key advantage is the mild conditions and simple workup (filtration).

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective and avoids heavy metals, but requires careful temperature control and handling of malodorous byproducts.

2.2. Comparative Data for Oxidation Methods

Oxidizing AgentSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Considerations
PCCDCM252-485-95Stoichiometric, chromium waste
Activated MnO₂DCM / Acetone25-4012-4870-90Heterogeneous, requires large excess
Swern (DMSO, (COCl)₂)DCM-78 to 251-3>90Low temp required, odor

2.3. Field-Proven Protocol: PCC Oxidation

This protocol provides a reliable method for the synthesis of methyl 3-formylbenzoate with high yield.

Workflow Diagram

G start 1. Dissolve Reactant reagent_add 2. Add PCC start->reagent_add reaction 3. Stir at RT reagent_add->reaction quench 4. Quench & Filter reaction->quench extract 5. Extraction quench->extract purify 6. Purify (Chromatography) extract->purify end Pure Methyl 3-formylbenzoate purify->end

Caption: Experimental workflow for PCC oxidation.

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (5.0 g, 29.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: While stirring, add pyridinium chlorochromate (PCC) (7.7 g, 35.7 mmol, 1.2 equivalents) in a single portion. The mixture will turn dark brown.

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the chromium tars.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 3-formylbenzoate as a solid.

Esterification and Etherification

The hydroxyl oxygen of the hydroxymethyl group is nucleophilic and can readily participate in esterification and etherification reactions. These transformations are essential for installing different functional groups or for protecting the alcohol during subsequent synthetic steps.[3][4]

3.1. Esterification

The most common method for esterifying the hydroxymethyl group is the Fischer-Speier esterification, which involves reacting it with a carboxylic acid in the presence of a strong acid catalyst.[2][5]

Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the reacting carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxymethyl group of this compound.[5] The reaction is an equilibrium process. To drive it towards the product, an excess of one reactant can be used, or water can be removed as it forms.[6][7]

Protocol: Synthesis of Methyl 3-((acetoxy)methyl)benzoate

  • Combine this compound (5.0 g, 29.7 mmol) and acetic acid (2.7 mL, 44.6 mmol, 1.5 equivalents) in a 100 mL round-bottom flask.

  • Carefully add 3-4 drops of concentrated sulfuric acid.

  • Heat the mixture to reflux (approx. 120 °C) for 2-4 hours, monitoring by TLC.

  • After cooling, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

  • Separate the layers and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

3.2. Etherification (Williamson Synthesis)

Ether formation typically proceeds via the Williamson ether synthesis. This involves deprotonating the hydroxymethyl group with a strong base to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the alcohol, creating the potent sodium alkoxide nucleophile. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it solvates the cation without interfering with the nucleophile.

Protocol: Synthesis of Methyl 3-(methoxymethyl)benzoate

  • To a suspension of sodium hydride (1.43 g of a 60% dispersion in mineral oil, 35.7 mmol) in anhydrous THF (50 mL) at 0 °C under nitrogen, add a solution of this compound (5.0 g, 29.7 mmol) in THF (20 mL) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add methyl iodide (2.2 mL, 35.7 mmol) dropwise and stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Halogenation of the Hydroxymethyl Group

Replacing the hydroxyl group with a halogen (Cl or Br) transforms the moiety into a reactive electrophilic center, creating a benzylic halide that is an excellent substrate for nucleophilic substitution reactions.

4.1. Reagent Selection

  • Thionyl Chloride (SOCl₂): This is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate, often with inversion of configuration (though not relevant for this achiral center). Pyridine is sometimes added to neutralize the HCl byproduct.

  • Phosphorus Tribromide (PBr₃): This is the reagent of choice for converting primary alcohols to alkyl bromides. The reaction involves the formation of a phosphite ester intermediate.

  • Hydrohalic Acids (HBr, HCl): Concentrated hydrohalic acids can also be used, but the reaction is an equilibrium process and may require harsh conditions.

Causality: Reagents like SOCl₂ and PBr₃ are highly effective because they convert the hydroxyl group into an excellent leaving group (chlorosulfite or dibromophosphite), facilitating subsequent nucleophilic attack by the halide ion.[8] This avoids the need to protonate the hydroxyl group with a strong acid to form water, a poorer leaving group.

Protocol: Synthesis of Methyl 3-(chloromethyl)benzoate

  • In a fume hood, add thionyl chloride (3.3 mL, 44.6 mmol) to a flask containing this compound (5.0 g, 29.7 mmol) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat gently to 50 °C for 1-2 hours until gas evolution ceases.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in DCM, wash with cold saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

Protection & Deprotection Strategies

In a multi-step synthesis, it is often necessary to "protect" the reactive hydroxymethyl group to prevent it from interfering with reactions at other sites on the molecule.[4][9] A good protecting group must be easy to install, stable to a specific set of reaction conditions, and easy to remove cleanly when no longer needed.[3]

Common Protecting Groups for the Hydroxymethyl Group

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
Silyl EtherTBDMS, TIPSTBDMS-Cl, imidazoleTetrabutylammonium fluoride (TBAF)
Benzyl EtherBnBenzyl bromide, NaHH₂, Pd/C (Hydrogenolysis)
AcetalMOM, THPMOM-Cl, DIPEAMild acid (e.g., HCl in THF/H₂O)

The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions of the subsequent reaction steps.[4] For example, a TBDMS ether is stable to many non-acidic reagents but is easily cleaved by fluoride ions, offering an orthogonal deprotection strategy.[10]

Conclusion

The hydroxymethyl group of this compound is a versatile functional handle that provides access to a wide array of chemical derivatives. Through controlled oxidation, esterification, etherification, and halogenation, this readily available starting material can be elaborated into aldehydes, esters, ethers, and halides, respectively. Understanding the mechanisms and the rationale behind the selection of reagents and reaction conditions, as detailed in this guide, empowers researchers to effectively utilize this compound as a key building block in the development of complex molecules for pharmaceutical and materials science applications.

References

reactivity of the methyl ester in methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Methyl Ester in Methyl 3-(hydroxymethyl)benzoate

Abstract

This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other high-value materials.[1] Its chemical behavior is dictated by the interplay between a methyl ester and a primary benzylic alcohol. This guide provides a detailed exploration of the reactivity of the methyl ester functional group, offering researchers and drug development professionals a comprehensive resource. We will dissect the core reactions—hydrolysis, transesterification, reduction, and amidation—with a focus on mechanistic principles, the electronic influence of the meta-positioned hydroxymethyl group, and field-proven experimental protocols.

Introduction: Structural and Electronic Profile

This compound, a benzoate ester, presents a unique reactivity profile due to its two distinct functional groups.[1] The methyl ester is an electron-withdrawing group, while the hydroxymethyl group, located at the meta position, exerts a weak electron-withdrawing effect on the aromatic ring primarily through induction. This electronic arrangement subtly influences the electrophilicity of the ester's carbonyl carbon, a key determinant in its susceptibility to nucleophilic attack. Understanding this baseline reactivity is critical for designing selective and efficient synthetic transformations.

Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for its handling and use in reactions.

PropertyValueSource
CAS Number 67853-03-6[1][2][3]
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.18 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 296.5°C at 760 mmHg[3]
Solubility Soluble in ethanol and ether; limited in water[1]
InChI Key FGOQWQMPNSYDBL-UHFFFAOYSA-N[2][3]

Core Reactivity of the Methyl Ester Group

The reactivity of the methyl ester is centered on the electrophilic nature of its carbonyl carbon. Nucleophilic acyl substitution is the predominant mechanistic pathway for its transformations.

start This compound hydrolysis Hydrolysis start->hydrolysis H₂O / H⁺ or OH⁻ transesterification Transesterification start->transesterification R'OH / H⁺ or R'O⁻ reduction Reduction start->reduction LiAlH₄ amidation Amidation start->amidation R₂NH / Catalyst product1 3-(Hydroxymethyl)benzoic Acid hydrolysis->product1 product2 New Ester transesterification->product2 product3 1,3-Benzenedimethanol reduction->product3 product4 3-(Hydroxymethyl)benzamide amidation->product4

Figure 1: Key reaction pathways for the methyl ester group.

Hydrolysis: Conversion to Carboxylic Acid

Ester hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction that can be catalyzed by either acid or base.

Mechanistic Insight (Base-Catalyzed - Saponification): The base-catalyzed hydrolysis of a benzoate ester proceeds via a nucleophilic acyl substitution.[4] The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon. This step is generally rate-determining. A tetrahedral intermediate is formed, which then collapses, expelling the methoxide ion as the leaving group.[4] In the final step, an acid-base reaction occurs where the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and methanol.[4] Acidification in a separate workup step is required to yield the neutral carboxylic acid.

The meta-positioned -CH₂OH group exerts a minor, electron-withdrawing inductive effect, which slightly increases the partial positive charge on the carbonyl carbon, making it marginally more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate.

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) Ester Ester Carbonyl Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Forms Intermediate OH Hydroxide (OH⁻) OH->Ester Nucleophilic Attack Carboxylate Carboxylate Anion Tetrahedral->Carboxylate Collapse & Loss of CH₃O⁻ Methanol Methanol (CH₃OH) Carboxylate->Methanol Proton Transfer (from H₂O after workup)

Figure 2: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol: Saponification

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the flask.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cooling & Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH < 2), which will precipitate the carboxylic acid product.[5]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Transesterification: Exchanging the Ester Group

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[6] This is an equilibrium-controlled process. To drive the reaction toward the desired product, a large excess of the reactant alcohol is typically used.

Causality in Experimental Design: The choice of catalyst depends on the substrate's stability. Acid catalysis (e.g., H₂SO₄) is common, following a mechanism similar to Fischer esterification.[7][8] Base catalysis (e.g., NaOCH₃) is also effective but can be complicated if the substrate has base-sensitive functional groups. For this compound, both methods are viable, but care must be taken under basic conditions to avoid deprotonation of the benzylic alcohol.

Experimental Protocol: Acid-Catalyzed Transesterification with Butan-1-ol

  • Setup: To a flask containing this compound (1.0 eq), add a large excess of butan-1-ol (e.g., 10-20 eq), which serves as both reactant and solvent.[9]

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by observing the production of methanol, or by analytical techniques like GC-MS.

  • Workup: After cooling, neutralize the catalyst with a mild base like sodium bicarbonate solution.

  • Purification: Remove the excess butan-1-ol under reduced pressure. The resulting crude butyl 3-(hydroxymethyl)benzoate can be purified by column chromatography.

Reduction: Conversion to 1,3-Benzenedimethanol

The methyl ester can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than ketones or aldehydes.

Reagent Selection and Rationale: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for ester reductions. It is a powerful hydride donor capable of cleanly reducing the ester to the corresponding alcohol. The reaction will also reduce any adventitious carboxylic acid present. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, providing a potential avenue for selective reduction if other, more reactive carbonyls were present in the molecule. The reduction of this compound with LiAlH₄ will yield 1,3-benzenedimethanol.

G start Start: Dissolve Ester in Anhydrous THF addition Slowly add Ester solution to LiAlH₄ suspension at 0°C start->addition reagent_prep Prepare LiAlH₄ suspension in THF in a separate flask under N₂ reagent_prep->addition reaction Stir at room temperature until reaction is complete (TLC) addition->reaction quench Quench reaction carefully at 0°C (e.g., Fieser workup) reaction->quench filtration Filter the resulting salts quench->filtration extraction Extract filtrate with an organic solvent (e.g., Ethyl Acetate) filtration->extraction purification Dry, concentrate, and purify the product (1,3-Benzenedimethanol) extraction->purification

Figure 3: Experimental workflow for the reduction of the methyl ester.

Experimental Protocol: LiAlH₄ Reduction

  • Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet. Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0°C in an ice bath. Add the ester solution dropwise to the suspension with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Quenching: Cool the mixture back to 0°C and quench the excess LiAlH₄ by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol, which can be purified by recrystallization or chromatography.

Amidation: Synthesis of Benzamides

The direct conversion of esters to amides by reaction with amines is often challenging due to the relatively low nucleophilicity of amines compared to hydroxide or alkoxides.[10] These reactions typically require elevated temperatures or the use of catalysts to proceed at a reasonable rate.

Catalytic Approaches: Modern synthetic methods have identified catalysts that facilitate this transformation. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be a highly effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions.[10] Lewis acids can also activate the ester carbonyl towards nucleophilic attack.

Experimental Protocol: Direct Amidation with Benzylamine (Catalytic)

  • Setup: In a reaction vial, combine this compound (1.0 eq), benzylamine (1.1-1.5 eq), and a catalytic amount of Nb₂O₅.

  • Reaction: Heat the mixture, typically under solvent-free conditions, at a temperature of 150-200°C for several hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and filter to remove the heterogeneous catalyst.

  • Purification: Wash the filtrate with dilute acid (to remove excess amine) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting N-benzyl-3-(hydroxymethyl)benzamide by column chromatography.

Conclusion

The methyl ester of this compound is a versatile functional group that undergoes a range of predictable nucleophilic acyl substitution reactions. While its reactivity is broadly characteristic of benzoate esters, the presence of the meta-hydroxymethyl group introduces a subtle electronic influence that must be considered in reaction design. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to effectively utilize this compound as a building block in complex synthetic endeavors, enabling the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(hydroxymethyl)benzoate (CAS 67853-03-6) is a valuable bifunctional organic building block, featuring both an ester and a primary alcohol.[1] This unique structure makes it a critical intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its application in drug discovery is particularly noteworthy, where it serves as a precursor for more complex, biologically active molecules.[2]

This document provides a detailed, validated experimental protocol for the synthesis of this compound via the chemoselective reduction of methyl 3-formylbenzoate. The chosen methodology employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring that the aldehyde functionality is reduced to a primary alcohol while leaving the methyl ester group intact.[3][4] This approach is favored for its high yield, operational simplicity, and favorable safety profile compared to more aggressive reducing agents like lithium aluminum hydride (LiAlH₄).[4]

Principle of the Reaction

The synthesis is based on the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde group in methyl 3-formylbenzoate.[3] Sodium borohydride is an excellent source of hydride for this transformation because it is reactive enough to reduce aldehydes and ketones but generally does not reduce less reactive carbonyl compounds such as esters under standard conditions.[5][6]

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the aldehyde's carbonyl carbon, forming a tetrahedral alkoxide intermediate.

  • Protonation: During the reaction and subsequent aqueous workup, the newly formed alkoxide is protonated by the solvent (methanol) or added acid to yield the final primary alcohol product, this compound.[3][4]

The selectivity of this reaction is a key advantage. The ester carbonyl is significantly less electrophilic than the aldehyde carbonyl due to the resonance contribution from the adjacent oxygen atom, rendering it unreactive towards the mild hydride source, NaBH₄.[7]

Materials and Equipment
Reagents & Chemicals Supplier CAS No. Molecular Weight ( g/mol ) Quantity Moles (mmol)
Methyl 3-formylbenzoateSigma-Aldrich52178-50-4164.165.00 g30.45
Sodium Borohydride (NaBH₄)Sigma-Aldrich16940-66-237.830.86 g22.72
Methanol (MeOH), AnhydrousFisher Scientific67-56-132.04100 mL-
Ethyl Acetate (EtOAc)VWR141-78-688.11300 mL-
Hydrochloric Acid (HCl), 1 MJ.T. Baker7647-01-036.46~20 mL-
Brine (Saturated NaCl soln.)Lab Prepared7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9120.37~10 g-
Silica Gel (for chromatography)SiliCycle63231-67-4-~100 g-

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

Detailed Experimental Protocol

Part 1: Reaction Setup and Execution
  • Dissolution of Starting Material: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-formylbenzoate (5.00 g, 30.45 mmol). Add 100 mL of anhydrous methanol and stir the mixture at room temperature until the solid is completely dissolved.

    • Causality Note: Methanol serves as an excellent solvent for both the starting material and the sodium borohydride. It also acts as a proton source for the final protonation step. Using an anhydrous grade minimizes the premature decomposition of NaBH₄.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is crucial for controlling the reaction rate and minimizing side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.86 g, 22.72 mmol) to the cooled solution in small portions over 15-20 minutes.

    • Expert Insight: Although one mole of NaBH₄ can theoretically reduce four moles of aldehyde, a slight excess of hydride equivalents is often used in practice.[8] Here, ~0.75 molar equivalents of NaBH₄ (providing 3 equivalents of hydride) are used. Portion-wise addition is a critical safety measure to control the exothermic reaction and the accompanying evolution of hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.[9]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for an additional 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation System (TLC): Prepare a TLC plate using a 3:1 Hexane:Ethyl Acetate eluent. Spot the starting material (a solution of methyl 3-formylbenzoate in EtOAc), a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the spot corresponding to the starting material (higher Rf) has completely disappeared, and a new, more polar spot (lower Rf) corresponding to the alcohol product is dominant.[10]

Part 2: Work-up and Isolation
  • Quenching the Reaction: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly add 1 M HCl dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Continue addition until gas evolution ceases and the pH is approximately 6-7.

    • Safety First: Quenching must be performed slowly and in a well-ventilated fume hood as it generates flammable hydrogen gas.[11] The acidic quench also neutralizes the borate salts formed during the reaction, aiding their removal during the aqueous wash.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ~100 mL of ethyl acetate and transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).

    • Rationale: The desired product is organic and will partition into the ethyl acetate layer, while the inorganic salts (NaCl, borates) will remain in the aqueous layer.

  • Washing: Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution).

    • Purpose: The brine wash helps to remove any residual water from the organic layer and breaks up emulsions, improving the separation of the layers.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~10 g). Swirl for 5-10 minutes, then filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which is typically a pale yellow oil or solid.

Part 3: Purification and Characterization
  • Purification by Column Chromatography: Purify the crude product using flash column chromatography.

    • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column (dry loading is recommended for larger scales).[12]

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc in hexane). Collect fractions and monitor them by TLC.

    • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data. Expected ¹H NMR (CDCl₃) peaks include signals for the aromatic protons, the benzylic -CH₂- protons, the alcohol -OH proton, and the methyl ester -OCH₃ protons.[13]

Visualization of Experimental Workflow

SynthesisWorkflow Workflow for this compound Synthesis start Dissolve Methyl 3-formylbenzoate in MeOH cool Cool to 0 °C in Ice Bath start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at 0 °C -> RT (2 hours) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with 1 M HCl at 0 °C monitor->quench Reaction Complete rotevap1 Remove MeOH (Rotary Evaporator) quench->rotevap1 extract Extract with Ethyl Acetate (3x) rotevap1->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry rotevap2 Concentrate Crude (Rotary Evaporator) dry->rotevap2 purify Purify by Column Chromatography rotevap2->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • Sodium Borohydride (NaBH₄): This reagent is a water-reactive, flammable solid.[14] It reacts with water, alcohols, and acids to produce flammable hydrogen gas.[11] Avoid contact with moisture and store in a tightly sealed container in a dry environment. Do not store in glass containers under pressure.[15]

  • Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable and can cause irritation. Avoid inhalation of vapors and skin contact.

  • Quenching: The quenching step must be performed with extreme caution in an ice bath to control the exothermic reaction and the rate of hydrogen gas evolution.

References

Application Note & Protocols: Step-by-Step Synthesis of Methyl 3-(hydroxymethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3-(hydroxymethyl)benzoate and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility as versatile building blocks stems from the presence of two distinct and orthogonally reactive functional groups: a methyl ester and a primary benzylic alcohol. This document provides a comprehensive guide to the synthesis of the core this compound scaffold, followed by detailed protocols for its subsequent derivatization. The methodologies are explained with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Introduction: The Strategic Importance of the Scaffold

The this compound scaffold is a valuable starting point for the synthesis of complex molecules. The meta-substitution pattern of the aromatic ring provides a specific stereoelectronic arrangement, while the alcohol and ester functionalities offer handles for a wide array of chemical transformations. The alcohol can be readily converted into ethers, esters, or oxidized to an aldehyde, whereas the methyl ester can be hydrolyzed to a carboxylic acid for amide bond formation or other coupling reactions. This inherent functional group tolerance and reactivity make it a favored intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers.

Part 1: Synthesis of the Core Scaffold: this compound

The most common and efficient route to this compound involves the regioselective reduction of a symmetrical precursor, dimethyl isophthalate. The primary challenge lies in reducing only one of the two ester groups to an alcohol, avoiding both over-reduction to the diol and no reaction.

Mechanistic Rationale: Achieving Selective Reduction

Sodium borohydride (NaBH₄) is a mild reducing agent, typically used for the reduction of aldehydes and ketones. While it is generally unreactive towards esters, its reactivity can be enhanced by using it in a protic solvent like methanol or in the presence of additives. The key to selectivity in the reduction of dimethyl isophthalate is precise control over stoichiometry and reaction conditions.

The reaction proceeds via nucleophilic attack of a hydride ion from NaBH₄ onto the carbonyl carbon of one of the ester groups. In methanol, it is proposed that sodium borohydride can form sodium trimethoxyborohydride (NaBH(OCH₃)₃), which is a more reactive species for ester reduction[1]. By using a carefully controlled amount of the reducing agent (typically 1.0-1.5 equivalents), the reaction can be stopped after the reduction of the first ester group. The initial reduction product, a hemiacetal intermediate, collapses to form an aldehyde which is rapidly reduced to the primary alcohol. The resulting mono-alcohol-mono-ester product is less reactive towards further reduction than the starting diester under these controlled conditions.

Experimental Workflow: Synthesis of the Core Scaffold

The following diagram outlines the workflow for the selective reduction of dimethyl isophthalate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Dimethyl Isophthalate in Methanol cool_solution Cool to 0 °C (Ice Bath) prep_reagents->cool_solution add_nabh4 Portion-wise Addition of Sodium Borohydride cool_solution->add_nabh4 stir_rt Warm to Room Temperature & Stir for 12-18h add_nabh4->stir_rt quench Quench with Water & Acidify with HCl stir_rt->quench extract Extract with Ethyl Acetate quench->extract wash_purify Wash, Dry & Concentrate extract->wash_purify chromatography Purify by Flash Chromatography wash_purify->chromatography final_product This compound chromatography->final_product Yields Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Selective Monoreduction

Materials:

  • Dimethyl isophthalate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl isophthalate (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of diester).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl until the pH is ~5-6 to neutralize excess borohydride and hydrolyze borate esters.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a colorless oil or white solid.

Compound Molecular Weight ( g/mol ) Melting Point (°C) 1H NMR (CDCl3, δ ppm)
This compound166.1747-508.00 (s, 1H), 7.90 (d, 1H), 7.55 (d, 1H), 7.40 (t, 1H), 4.75 (s, 2H), 3.90 (s, 3H)

Part 2: Derivatization Strategies

The synthesized this compound scaffold can be derivatized at either the hydroxyl or the methyl ester functional group. The choice of strategy depends on the desired final compound.

Derivatization of the Hydroxyl Group: O-Alkylation

The hydroxyl group can be readily converted to an ether via Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[2]

Detailed Protocol: O-Alkylation

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with water. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Alkylating Agent Base Solvent Typical Yield
Benzyl BromideNaHDMF>90%
Ethyl IodideK₂CO₃DMF~85%
1-Bromo-3-chloropropaneK₂CO₃DMF>90%[3]
Derivatization of the Ester Group: Amide Bond Formation

The methyl ester can be converted to an amide, which is one of the most common transformations in medicinal chemistry.[4] This is typically a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a peptide coupling reagent.

Decision Pathway for Derivatization

The choice of derivatization route is dictated by the target molecule's structure. The following diagram illustrates a logical decision-making process.

G start Start: This compound q1 Modify which functional group? start->q1 hydroxyl Hydroxyl Group q1->hydroxyl -OH ester Ester Group q1->ester -COOMe q2_hydroxyl Desired Linkage? hydroxyl->q2_hydroxyl q2_ester Desired Functional Group? ester->q2_ester ether Ether (O-Alkylation) q2_hydroxyl->ether ester_link Ester (O-Acylation) q2_hydroxyl->ester_link proc_ether Protocol 2.1.1: Williamson Ether Synthesis ether->proc_ether proc_ester_link Standard Acylation: (e.g., Ac₂O, Pyridine) ester_link->proc_ester_link amide Amide q2_ester->amide acid Carboxylic Acid q2_ester->acid proc_saponify Step 1: Saponification (Protocol 2.2.1) amide->proc_saponify acid->proc_saponify proc_amide Step 2: Amide Coupling (Protocol 2.2.2) proc_saponify->proc_amide

References

Application Notes and Protocols: Methyl 3-(hydroxymethyl)benzoate as a Versatile Synthon in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(hydroxymethyl)benzoate (M3HMB) is a bifunctional aromatic building block with significant, yet often under-explored, potential in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure, featuring both a methyl ester and a primary benzylic alcohol, offers two distinct points for chemical modification. This versatility allows for the strategic introduction of a substituted benzene ring into complex molecular architectures. The most powerful application of M3HMB involves the conversion of its relatively inert hydroxymethyl group into a highly reactive electrophilic handle, such as a bromomethyl or chloromethyl group. This transformation unlocks its utility as a potent alkylating agent for constructing carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of M3HMB's synthetic utility, detailing the rationale behind its application and providing validated, step-by-step protocols for its conversion into key reactive intermediates and their subsequent use in synthesizing scaffolds relevant to modern drug discovery.

The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, success often hinges on the efficient construction of molecular diversity from readily available starting materials. This compound serves as an exemplary case study in synthetic strategy. The two functional groups present—a methyl ester and a hydroxymethyl group—possess orthogonal reactivity that can be selectively addressed.

  • The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, enabling the formation of amides, a ubiquitous linkage in pharmaceuticals. Alternatively, it can undergo transesterification or be reduced.

  • The Hydroxymethyl Group: This primary alcohol is the key to M3HMB's power as a synthetic intermediate. While it can be oxidized to the corresponding aldehyde or carboxylic acid, its most valuable transformation is its conversion into a benzylic halide. This creates a potent electrophile, primed for SN2 reactions with a wide array of nucleophiles (amines, thiols, carbanions, etc.), making it an ideal fragment for linking molecular components.[1][2]

The strategic conversion of the C-OH bond to a C-X (X = Cl, Br) bond dramatically enhances the synthetic value of the molecule, turning a simple alcohol into a powerful tool for molecular construction.

G M3HMB This compound Halide Methyl 3-(halomethyl)benzoate (Key Reactive Intermediate) M3HMB->Halide Halogenation (PBr₃, SOCl₂) Acid 3-(Hydroxymethyl)benzoic Acid M3HMB->Acid Ester Hydrolysis Aldehyde Methyl 3-formylbenzoate M3HMB->Aldehyde Oxidation (PCC, DMP) API API Scaffolds / Complex Molecules Halide->API Nucleophilic Substitution (Alkylation) Acid->API Amide Coupling

Caption: Primary synthetic transformations of this compound.

Protocol 1: Synthesis of the Key Reactive Intermediate, Methyl 3-(bromomethyl)benzoate

Rationale: The conversion of the benzylic alcohol in M3HMB to a bromide is the cornerstone of its application. Benzylic bromides are significantly more reactive towards nucleophilic substitution than the corresponding alcohol, enabling reactions to proceed under milder conditions and with a broader range of nucleophiles. While various reagents can achieve this, phosphorus tribromide (PBr₃) is a reliable and efficient choice for primary benzylic alcohols, typically resulting in high yields with minimal side products. This protocol details a robust method for this key transformation.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over 15-20 minutes. Causality Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of impurities.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexanes:Ethyl Acetate. The product, methyl 3-(bromomethyl)benzoate, will have a higher Rf value than the starting material.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a flask containing cold, saturated NaHCO₃ solution. Safety Note: Quenching is exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Data Summary
ParameterExpected Value
Typical Yield 90-98%
Appearance Colorless to light yellow oil
Purity (by ¹H NMR) >95%
¹H NMR (CDCl₃, δ) ~7.99 (s, 1H), 7.60 (d, 1H), 7.42 (t, 1H), 4.50 (s, 2H), 3.92 (s, 3H)

Application in API Scaffolds: Synthesis of a Taxane C2-Benzoate Analogue

Rationale: Taxane-based drugs, including Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are cornerstone chemotherapeutics.[3] Their mechanism of action and pharmacological properties are highly dependent on the substituents around the complex diterpene core. The benzoate group at the C2 position is crucial for activity. This compound provides a pathway to introduce a novel, functionalized benzoate ester at this position. The resulting hydroxymethyl group on the benzoate ring can serve as a handle for attaching imaging agents, solubility enhancers, or other moieties in next-generation taxane development.[4]

G cluster_0 Side-Chain Preparation cluster_1 Coupling & Final Product M3HMB This compound ProtectedM3HMB Protected M3HMB (e.g., TBDMS ether) M3HMB->ProtectedM3HMB 1. Protect OH ProtectedAcid Protected Benzoic Acid ProtectedM3HMB->ProtectedAcid 2. Hydrolyze Ester Coupled Coupled Taxane Analogue (Protected) ProtectedAcid->Coupled Baccatin Protected Baccatin III Baccatin->Coupled 3. Amide Coupling Final Final Taxane Analogue (Deprotected) Coupled->Final 4. Deprotect OH

Caption: Synthetic workflow for a novel taxane analogue.

Protocol 2: Esterification of 10-Deacetylbaccatin III (DAB)

Rationale: This protocol focuses on the key coupling step. 10-Deacetylbaccatin III (DAB) is a common precursor derived from the yew tree. The side chain, prepared from M3HMB, is attached to the C13 hydroxyl group of the taxane core. The Yamaguchi esterification is an effective method for coupling sterically hindered alcohols and carboxylic acids.

Materials:

  • Protected 3-(hydroxymethyl)benzoic acid (from Protocol 1, 1.5 eq)

  • 10-Deacetylbaccatin III (DAB) (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Toluene

Procedure:

  • To a solution of the protected benzoic acid derivative (1.5 eq) in anhydrous toluene, add triethylamine (1.5 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.5 eq). Stir at room temperature for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve DAB (1.0 eq) and DMAP (catalytic) in anhydrous toluene.

  • Slowly add the solution of the mixed anhydride from step 1 to the DAB solution at room temperature.

  • Stir the reaction for 12-18 hours. Causality Note: The use of DMAP as a nucleophilic catalyst is crucial to accelerate the acylation of the sterically hindered C13 hydroxyl group of the taxane core.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product using flash column chromatography on silica gel to yield the protected taxane analogue. Subsequent deprotection steps would follow standard literature procedures.

Application in API Scaffolds: Synthesis of a Lactate Dehydrogenase (LDH) Inhibitor Precursor

Rationale: this compound is a documented starting material for the synthesis of N-acylhydrazone derivatives that act as inhibitors of lactate dehydrogenase A (LDHA).[5] LDHA is a critical enzyme in anaerobic glycolysis, a pathway often exploited by cancer cells to sustain rapid growth. Inhibiting LDHA is therefore a promising strategy in oncology. The key step in this synthesis is the use of methyl 3-(bromomethyl)benzoate (from Protocol 1) to alkylate a nucleophilic core, demonstrating its utility as a linker.

Protocol 3: N-Alkylation of a Hydrazide Scaffold

Rationale: This protocol provides a representative example of using methyl 3-(bromomethyl)benzoate to alkylate a nitrogen nucleophile, a common step in building more complex drug candidates.

Materials:

  • Methyl 3-(bromomethyl)benzoate (1.0 eq)

  • A suitable hydrazide or amine nucleophile (e.g., 4-hydroxybenzohydrazide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the nucleophile (e.g., 4-hydroxybenzohydrazide, 1.1 eq) and the base (K₂CO₃, 2.0 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in a small amount of DMF.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours. Causality Note: Using a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base (K⁺) while leaving the nucleophile relatively free to attack the electrophilic benzylic carbon.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material by recrystallization or flash column chromatography to obtain the desired N-alkylated product, which can then be advanced to the final N-acylhydrazone inhibitor.

Conclusion

This compound is a highly effective and versatile building block for API synthesis. Its value is fully realized upon the strategic conversion of its hydroxymethyl group into a reactive benzylic halide. This simple transformation provides a powerful electrophilic intermediate capable of participating in a wide range of bond-forming reactions. The protocols and applications detailed herein demonstrate its utility in creating novel analogues of complex natural products like taxanes and in building precursors for targeted therapies, such as LDH inhibitors. For researchers and drug development professionals, M3HMB represents a cost-effective and powerful tool for the exploration of chemical space and the generation of new molecular entities.

References

Application Notes & Protocols: Strategic Derivatization of Methyl 3-(hydroxymethyl)benzoate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical modification of methyl 3-(hydroxymethyl)benzoate. This commercially available building block possesses two distinct and orthogonally reactive functional groups—a primary benzyl alcohol and a methyl ester. This unique structural feature allows for selective derivatization, enabling its use as a versatile scaffold for creating chemical probes, generating compound libraries for structure-activity relationship (SAR) studies, and developing targeted bioconjugates. We present detailed, field-tested protocols for the chemoselective modification of each functional group, discuss the underlying chemical principles, and provide methodologies for the purification and characterization of the resulting derivatives.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is an aromatic organic compound featuring both a primary alcohol and a methyl ester functional group. Its simple, rigid phenyl core provides a reliable anchor for positioning functional moieties in three-dimensional space, while the two reactive handles offer distinct opportunities for chemical elaboration.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is an excellent nucleophile after deprotonation. It is amenable to modifications such as etherification and acylation, allowing for the stable attachment of various payloads like fluorescent dyes, biotin tags, or pharmacokinetic modifiers.

  • The Methyl Ester Group (-COOCH₃): While less reactive than the alcohol, the ester can be hydrolyzed to a carboxylic acid. This acid can then be coupled to amines via robust amide bond formation, a cornerstone of medicinal chemistry for exploring SAR.

The ability to selectively target one functional group while preserving the other is the central challenge and key advantage of using this scaffold. This guide will detail protocols that leverage differences in reactivity to achieve high-yield, chemoselective derivatization.

Core Derivatization Strategies & Chemical Rationale

The successful derivatization of this compound hinges on exploiting the differential reactivity of the alcohol and the ester. The primary alcohol is generally more nucleophilic and susceptible to electrophilic attack under basic or neutral conditions, whereas the ester is primarily susceptible to nucleophilic acyl substitution, especially under basic (saponification) or acidic conditions.

Below is a workflow diagram illustrating the strategic decision-making process for modifying this scaffold.

Derivatization_Strategy start This compound Scaffold target_alcohol Target Hydroxymethyl Group? start->target_alcohol target_ester Target Methyl Ester Group? start->target_ester protocol1 Protocol 1: Etherification (Williamson) - Attach tags, linkers target_alcohol->protocol1 Yes protocol2 Protocol 2: Saponification & Amidation - Build SAR library target_ester->protocol2 Yes characterization Purification & Characterization (HPLC, NMR, MS) protocol1->characterization protocol2->characterization assay Biological Assay characterization->assay

Application Notes & Protocols: Methyl 3-(hydroxymethyl)benzoate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(hydroxymethyl)benzoate (CAS No: 67853-03-6) is a bifunctional aromatic building block of significant utility in medicinal chemistry and drug development.[1] Its unique structure, featuring a nucleophilic primary alcohol and an electrophilic methyl ester at a 1,3- (meta-) position, offers synthetic chemists a versatile platform for constructing complex molecular architectures. This arrangement provides a rigid scaffold with defined geometric spacing between two modifiable handles, making it an ideal core component for linkers, pharmacophores, and complex drug intermediates. This guide provides an in-depth exploration of its chemical reactivity, field-proven synthetic protocols, and strategic applications in the synthesis of bioactive molecules.

Foundational Properties and Strategic Value

This compound is typically a white to pale yellow solid or liquid with a molecular formula of C₉H₁₀O₃.[1][2] It is soluble in common organic solvents like ethanol, ether, and dichloromethane but has limited solubility in water.[1] The strategic value of this molecule lies in the orthogonal reactivity of its two functional groups, allowing for selective manipulation and sequential elaboration.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol that serves as a nucleophilic handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., halide) for nucleophilic substitution, or used in ether and ester linkages.

  • Methyl Ester Group (-COOCH₃): An electrophilic handle that can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation—a cornerstone of medicinal chemistry.

  • Meta-Substituted Benzene Ring: Provides a rigid, planar core that enforces a specific spatial orientation (approximately 120°) between the two functional groups. This predictable geometry is crucial for designing molecules that fit precisely into biological targets, such as enzyme active sites or protein-protein interfaces.

PropertyValueSource
CAS Number 67853-03-6[1][2][3]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.18 g/mol [2]
Physical Form Solid or Liquid[1][2]
Solubility Soluble in organic solvents (ethanol, ether)[1]

Core Synthetic Transformations: A Chemist's Playbook

The synthetic versatility of this compound stems from its ability to undergo a wide range of chemical transformations at its two functional handles. The following diagram illustrates the primary reaction pathways.

G main This compound aldehyde Methyl 3-formylbenzoate main->aldehyde Oxidation (Swern, DMP) halide Methyl 3-(bromomethyl)benzoate main->halide Halogenation (PBr₃, SOCl₂) acid_from_ester 3-(Hydroxymethyl)benzoic acid main->acid_from_ester Hydrolysis (NaOH, H₂O) acid_from_alcohol 3-(Methoxycarbonyl)benzoic acid aldehyde->acid_from_alcohol Further Oxidation (Pinnick) ether Linker Ethers (R-O-CH₂-) halide->ether Williamson Ether Synthesis (R-OH, base) cyanide Methyl 3-(cyanomethyl)benzoate halide->cyanide Nucleophilic Substitution (NaCN) amide 3-(Hydroxymethyl)benzamides acid_from_ester->amide Amide Coupling (Amine, EDC/HATU)

Caption: Key synthetic routes from this compound.

Reactions at the Hydroxymethyl Group

The primary alcohol is often the first site of modification, providing access to key intermediates.

Controlled oxidation of the hydroxymethyl group to an aldehyde (formyl) is a pivotal transformation, as the resulting aldehyde is a precursor for imines, reductive aminations, and Wittig reactions. Milder, selective methods are preferred to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice due to its high yield and compatibility with the ester group.[4]

Protocol 1: Swern Oxidation to Methyl 3-formylbenzoate [4]

  • Rationale: This protocol uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C) to create a potent but mild oxidizing agent. The low temperature is critical to control the stability of the reactive intermediate (alkoxysulfonium ylide) and prevent side reactions.[4] Triethylamine (a hindered base) is used in the final step to induce elimination to form the aldehyde.

  • Step-by-Step Methodology:

    • Under an inert atmosphere (Argon or N₂), add anhydrous dichloromethane (DCM, 50 mL) to a flame-dried 250 mL round-bottom flask.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

    • In a separate flask, prepare a solution of anhydrous DMSO (2.2 eq.) in DCM (10 mL). Add this solution dropwise to the oxalyl chloride mixture at -78 °C. Stir for 15 minutes.

    • Prepare a solution of this compound (1.0 eq.) in DCM (20 mL). Add this solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

    • Slowly add triethylamine (5.0 eq.). The mixture may become thick. Stir for an additional 30 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction with water (50 mL). Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Transforming the alcohol into a good leaving group, such as a benzyl bromide, opens the door to a vast array of C-C, C-N, and C-O bond-forming reactions.

Protocol 2: Synthesis of Methyl 3-(bromomethyl)benzoate

  • Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq.) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃, ~0.4 eq.) dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly pouring it over crushed ice.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the product.

This resulting benzylic bromide is a powerful electrophile for synthesizing derivatives like methyl 3-(cyanomethyl)benzoate, a precursor for homologated carboxylic acids or amines.[5]

Reactions at the Methyl Ester Group

The ester functionality is typically manipulated after the hydroxymethyl group has been modified.

Saponification of the methyl ester to the carboxylic acid is a fundamental step required for subsequent amide bond formation.

  • Rationale: This is a standard base-catalyzed hydrolysis.[6][7] Hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate.

  • General Procedure:

    • Dissolve the methyl ester substrate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (NaOH, 2-3 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.

    • The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.

Advanced Applications in Medicinal Chemistry

Scaffolding for Cross-Coupling Reactions

This compound derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for constructing C-C and C-heteroatom bonds.[8] The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is particularly useful for introducing rigid alkynyl linkers into molecular designs.[8][9][10]

Workflow: Sonogashira Coupling for Bioactive Scaffolds

G cluster_0 Sonogashira Reaction Conditions start Methyl 3-bromo-5-(hydroxymethyl)benzoate (Starting Material) product Coupled Product (Alkynyl Derivative) start->product Coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->product final Bioactive Molecule (e.g., Kinase Inhibitor Core) product->final Further Functionalization catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N)

Caption: Workflow for a Sonogashira cross-coupling reaction.

This strategy allows for the rapid diversification of the benzoate core, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[9] This approach has been used to synthesize precursors for kinase inhibitors and other targeted therapies where a rigid, linear linker is desired.[11]

Role as a Rigid Linker in Drug Design

In complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, the linker connecting the targeting moiety to the payload is not merely a spacer but a critical component influencing stability, solubility, and efficacy.[][13][14] The 1,3-disubstituted aromatic core of this compound provides a structurally well-defined, rigid linker element.[15]

  • Advantages as a Linker Core:

    • Defined Geometry: The meta-substitution pattern fixes the exit vectors of attached moieties, which can be crucial for optimal binding and biological activity.

    • Chemical Stability: The aromatic ring is robust and stable in circulation, preventing premature cleavage of the linker.[13]

    • Tunable Properties: The two functional handles allow for the attachment of different chemical groups to modulate properties like hydrophilicity, which can impact the pharmacokinetics of the entire conjugate.[]

G targeting_moiety Targeting Moiety (e.g., Antibody, Peptide) linker_core This compound Derivative Core targeting_moiety->linker_core Attachment via Amide Bond payload Payload (e.g., Cytotoxic Drug) linker_core->payload Attachment via Ether/Ester Bond

Caption: Conceptual use as a rigid linker in a drug conjugate.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that empowers medicinal chemists to design and synthesize novel therapeutics with precision and control. Its orthogonal functional groups, coupled with the rigid aromatic core, provide a reliable platform for a multitude of synthetic strategies, from creating diverse compound libraries via cross-coupling to engineering sophisticated linkers for targeted drug delivery. The protocols and applications detailed herein serve as a foundational guide for researchers looking to leverage the full potential of this versatile molecule in their drug discovery programs.

References

Application Notes and Protocols for the Esterification of 3-(Hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The esterification of 3-(hydroxymethyl)benzoic acid is a significant transformation in organic synthesis, yielding versatile intermediates for the preparation of pharmaceuticals, functional polymers, and other high-value materials. This molecule possesses two distinct functional groups amenable to reaction: a carboxylic acid and a primary alcohol. This bifunctionality presents both an opportunity for selective derivatization and a challenge in preventing unwanted side reactions, such as self-polymerization or etherification, under certain reaction conditions.[1][2]

This comprehensive guide provides detailed protocols for the selective esterification of the carboxylic acid moiety of 3-(hydroxymethyl)benzoic acid. We will delve into the mechanistic underpinnings of the primary methods, offering insights into the rationale behind procedural steps to ensure both high yield and purity of the desired product, methyl 3-(hydroxymethyl)benzoate. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for this important chemical transformation.

Challenges in Esterification: Selectivity and Side Reactions

The primary challenge in the esterification of 3-(hydroxymethyl)benzoic acid is achieving chemoselectivity for the carboxylic acid in the presence of the hydroxymethyl group. Under strongly acidic conditions and elevated temperatures, characteristic of classical Fischer esterification, there is a risk of intermolecular ether formation (self-etherification) of the hydroxymethyl group, leading to oligomeric byproducts.[3] Careful selection of the esterification method and reaction conditions is therefore paramount to the success of this synthesis.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[4] To drive the equilibrium towards the product, either an excess of the alcohol is used, or water is removed as it is formed.[5] For 3-(hydroxymethyl)benzoic acid, using a large excess of methanol as both reactant and solvent is a common and effective strategy.[6]

Mechanism of Fischer Esterification

The reaction proceeds via a series of reversible steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst increases the electrophilicity of the carbonyl carbon.[7][8]

  • The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[9]

  • A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).[4]

  • Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[8][9]

Detailed Protocol for Fischer Esterification

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-(Hydroxymethyl)benzoic acid152.155.00 g0.03291.0
Methanol (anhydrous)32.04100 mL2.47~75
Sulfuric acid (conc.)98.081.0 mL0.01840.56
Saturated sodium bicarbonate solution-As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous magnesium sulfate-As needed--
Ethyl acetate-As needed--
Hexane-As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(hydroxymethyl)benzoic acid (5.00 g, 0.0329 mol).

  • Add anhydrous methanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution. Caution: This is an exothermic process.

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle.

  • Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid. Caution: CO2 evolution may occur.

    • Water (50 mL).

    • Brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[10][11]

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound as a colorless to pale yellow liquid or solid.[12][13]

Workflow for Fischer Esterification

Fischer_Esterification_Workflow Reactants 3-(Hydroxymethyl)benzoic Acid + Methanol (excess) + H₂SO₄ (cat.) Reaction Reflux (65°C, 4-6h) Reactants->Reaction Workup Quench & Extract (NaHCO₃, Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer Esterification of 3-(Hydroxymethyl)benzoic Acid.

Method 2: Steglich Esterification using DCC and DMAP

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative.[14] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst.[15][16] The reaction is typically carried out at room temperature and avoids the use of strong acids, thus minimizing the risk of side reactions involving the hydroxymethyl group.[15]

Mechanism of Steglich Esterification
  • The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.

  • The catalytic amount of DMAP then reacts with this intermediate to form a more reactive acylpyridinium species.

  • The alcohol attacks the acylpyridinium species, leading to the formation of the ester and regenerating the DMAP catalyst.

  • The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.[15]

Detailed Protocol for Steglich Esterification

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-(Hydroxymethyl)benzoic acid152.152.00 g0.01311.0
Methanol (anhydrous)32.040.64 mL0.01581.2
Dicyclohexylcarbodiimide (DCC)206.332.98 g0.01441.1
4-Dimethylaminopyridine (DMAP)122.170.16 g0.00130.1
Dichloromethane (anhydrous)-50 mL--

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(hydroxymethyl)benzoic acid (2.00 g, 0.0131 mol) and methanol (0.64 mL, 0.0158 mol) in anhydrous dichloromethane (50 mL).

  • Add 4-dimethylaminopyridine (0.16 g, 0.0013 mol) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (2.98 g, 0.0144 mol) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

  • The filtrate is transferred to a separatory funnel and washed sequentially with 0.5 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow liquid or solid.[13]

  • Solubility: Soluble in organic solvents like ethanol and ether, with limited solubility in water.[13]

  • ¹H NMR Spectroscopy (CDCl₃): Expected chemical shifts (δ, ppm): ~7.9 (m, 2H, Ar-H), ~7.4 (m, 2H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃).[17][18]

Conclusion

The selective esterification of 3-(hydroxymethyl)benzoic acid can be successfully achieved using either the Fischer-Speier method or the milder Steglich esterification. The choice of method depends on the scale of the reaction and the sensitivity of other functional groups that may be present in more complex substrates. For large-scale synthesis where cost is a factor, the Fischer esterification is often preferred. For smaller-scale reactions or with sensitive molecules, the Steglich esterification provides a high-yielding and reliable alternative. Careful execution of the protocols and purification procedures outlined in this guide will enable researchers to obtain the desired this compound in high purity, ready for subsequent applications.

References

Mastering the Selective Oxidation of Methyl 3-(hydroxymethyl)benzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The controlled oxidation of methyl 3-(hydroxymethyl)benzoate to its corresponding aldehyde, methyl 3-formylbenzoate, is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The aldehyde's bifunctional nature, possessing both an electron-withdrawing ester and a reactive carbonyl group, makes it a valuable building block. This guide provides a comprehensive overview of robust and selective methods for this oxidation, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for several state-of-the-art oxidation techniques, ensuring both high-yield and operational safety.

Introduction: The Strategic Importance of Methyl 3-formylbenzoate

This compound serves as a readily available precursor to methyl 3-formylbenzoate. The selective oxidation of the primary benzylic alcohol to an aldehyde, without over-oxidation to the carboxylic acid or side reactions involving the ester functionality, is paramount. The choice of oxidant and reaction conditions is therefore a critical decision in any synthetic campaign. This document will explore several reliable methods, including Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed Oxidation, providing the necessary details to empower researchers to select and execute the optimal strategy for their specific needs.

Method 1: Swern Oxidation

The Swern oxidation is a widely adopted method for the mild and efficient conversion of primary alcohols to aldehydes.[1][2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, in the presence of a hindered organic base like triethylamine (TEA).[3] The reaction is renowned for its mild conditions, typically conducted at -78 °C, which allows for excellent functional group tolerance, making it highly suitable for substrates like this compound.[1][3]

Causality of Experimental Choices

The low temperature (-78 °C) is crucial to control the reactivity of the highly electrophilic intermediate, chloro(dimethyl)sulfonium chloride, formed from the reaction of DMSO and oxalyl chloride.[1][4] This prevents unwanted side reactions and decomposition. The use of a hindered base, triethylamine, is essential to deprotonate the intermediate alkoxysulfonium salt, facilitating an intramolecular E2-like elimination to form the aldehyde without competing nucleophilic attack.[2]

Reaction Mechanism Workflow

Swern_Oxidation DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Intermediate Chloro(dimethyl)sulfonium chloride Activation->Intermediate CO, CO2, Cl- Alkoxysulfonium Alkoxysulfonium Salt Intermediate->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Elimination Intramolecular Elimination Alkoxysulfonium->Elimination TEA Triethylamine (TEA) TEA->Elimination Aldehyde Methyl 3-formylbenzoate Elimination->Aldehyde DMS Dimethyl Sulfide Elimination->DMS

Caption: Swern Oxidation Mechanism Workflow.

Detailed Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure: [5][6]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 15 minutes. Gas evolution (CO and CO₂) will be observed.

  • Alcohol Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Base Addition and Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 3-formylbenzoate.

Caution: The byproduct, dimethyl sulfide, has a notoriously unpleasant odor. All glassware and waste should be quenched with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[1]

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly reliable and mild method for the conversion of primary alcohols to aldehydes.[7][8] The reagent, a hypervalent iodine compound, offers several advantages including neutral reaction conditions, short reaction times, and a straightforward workup.[8][9] This makes it an excellent choice for sensitive substrates.

Causality of Experimental Choices

DMP is a selective oxidant that does not affect many other functional groups, making it ideal for the oxidation of this compound.[8] The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane.[7] The addition of a mild base such as sodium bicarbonate can be beneficial to buffer the acetic acid byproduct, which can be important for acid-sensitive substrates.[7]

Reaction Mechanism Workflow

DMP_Oxidation DMP Dess-Martin Periodinane (DMP) Ligand_Exchange Ligand Exchange DMP->Ligand_Exchange Alcohol This compound Alcohol->Ligand_Exchange Intermediate Periodinane Intermediate Ligand_Exchange->Intermediate Elimination Intramolecular Elimination Intermediate->Elimination Aldehyde Methyl 3-formylbenzoate Elimination->Aldehyde Byproducts Reduced Iodine Species + Acetic Acid Elimination->Byproducts

Caption: Dess-Martin Periodinane Oxidation Mechanism.

Detailed Protocol: DMP Oxidation of this compound

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (optional)

  • Standard laboratory glassware

Procedure: [9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.

  • DMP Addition: Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature. If the substrate is acid-sensitive, sodium bicarbonate (2.0 eq) can be added as a buffer.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of Na₂S₂O₃ to reduce the excess DMP. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Safety Note: Dess-Martin periodinane can be shock-sensitive and potentially explosive upon heating.[10] Handle with care and avoid grinding.

Method 3: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidine-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that serves as an excellent catalyst for the selective oxidation of primary alcohols to aldehydes.[11] This method is often considered a "green" alternative as it can utilize environmentally benign co-oxidants like sodium hypochlorite (bleach) or molecular oxygen.[12][13] The TEMPO-catalyzed oxidation is highly chemoselective for primary alcohols.

Causality of Experimental Choices

The catalytic nature of TEMPO makes this method atom-economical.[13] A co-oxidant, such as sodium hypochlorite, is required to regenerate the active oxidizing species, the N-oxoammonium ion, from the hydroxylamine formed during the alcohol oxidation.[12] The reaction is typically run in a biphasic system (e.g., DCM/water) to facilitate product separation and catalyst regeneration.

Reaction Mechanism Workflow

TEMPO_Oxidation cluster_cat Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation by Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol to Aldehyde Hydroxylamine->TEMPO Re-oxidation Aldehyde Methyl 3-formylbenzoate Cooxidant Co-oxidant (e.g., NaOCl) Cooxidant->TEMPO Alcohol This compound Alcohol->Oxoammonium

Caption: TEMPO-Catalyzed Oxidation Cycle.

Detailed Protocol: TEMPO-Catalyzed Oxidation of this compound

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add an aqueous solution of NaHCO₃ and KBr.

  • Catalyst Addition: Add a catalytic amount of TEMPO (0.01-0.05 eq).

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the sodium hypochlorite solution dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparison of Oxidation Methods

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Reagent Stoichiometry StoichiometricStoichiometricCatalytic
Temperature -78 °CRoom Temperature0 °C to Room Temperature
Byproducts Dimethyl sulfide (malodorous)Reduced iodine species, Acetic acidNaCl, Water
Advantages Mild, High Yield, Good Functional Group ToleranceNeutral Conditions, Fast, Simple Workup"Green", Catalytic, Highly Selective
Disadvantages Malodorous byproduct, Cryogenic temperaturesReagent is shock-sensitive and expensiveRequires a co-oxidant, Biphasic system

Conclusion

The controlled oxidation of this compound to methyl 3-formylbenzoate can be achieved with high fidelity using several modern synthetic methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for certain reagents and byproducts. The Swern oxidation offers excellent reliability despite its operational demands. DMP oxidation provides a convenient and rapid alternative under mild conditions. For processes where "green" chemistry principles are a priority, the TEMPO-catalyzed system is an outstanding choice. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and successfully perform this crucial synthetic transformation.

References

The Strategic Role of Methyl 3-(hydroxymethyl)benzoate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of oncology and immunology research. The intricate design and synthesis of these targeted therapies demand a robust toolkit of versatile chemical precursors. Among these, methyl 3-(hydroxymethyl)benzoate emerges as a strategic and often underappreciated building block. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a modifiable methyl ester on a central phenyl scaffold, offers medicinal chemists a valuable platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of kinase inhibitors. We will delve into the key chemical transformations that unlock its synthetic potential and present detailed protocols for its conversion into advanced intermediates. Furthermore, we will illustrate its utility through plausible and referenced synthetic routes toward established kinase inhibitor scaffolds.

Physicochemical Properties and Synthetic Versatility

This compound is a commercially available solid with the following key properties:

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline solid
CAS Number 67853-03-6

The true value of this molecule lies in the orthogonal reactivity of its two functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution. The methyl ester, on the other hand, is a precursor to amides, which are pivotal components of many kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Key Synthetic Transformations and Protocols

The journey from this compound to a potent kinase inhibitor typically begins with the strategic modification of its functional groups. Below are detailed protocols for two fundamental transformations that convert it into more advanced and versatile intermediates.

Protocol 1: Oxidation of this compound to Methyl 3-formylbenzoate

The selective oxidation of the primary alcohol to an aldehyde is a critical step, as the formyl group is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Reaction:

Reagents and Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 3-formylbenzoate as a white solid.

Protocol 2: Hydrolysis of this compound to 3-(hydroxymethyl)benzoic acid

Conversion of the methyl ester to a carboxylic acid is a prerequisite for subsequent amide bond formation, a cornerstone of many kinase inhibitor syntheses.

Reaction:

Reagents and Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-(hydroxymethyl)benzoic acid as a white solid.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The true utility of this compound and its derivatives is demonstrated by their incorporation into the core structures of various kinase inhibitors.

Conceptual Synthetic Pathway to a Bcr-Abl Inhibitor Scaffold

The 3-aminobenzamide moiety is a key pharmacophore in a number of Bcr-Abl tyrosine kinase inhibitors.[1] The following conceptual pathway illustrates how this compound can serve as a starting point for such a scaffold.

G start This compound intermediate1 Methyl 3-formylbenzoate start->intermediate1 Oxidation (e.g., DMP) intermediate2 Methyl 3-((arylamino)methyl)benzoate intermediate1->intermediate2 Reductive Amination (Aryl amine, NaBH(OAc)₃) intermediate3 3-((arylamino)methyl)benzoic acid intermediate2->intermediate3 Hydrolysis (e.g., LiOH) final_product N-Aryl-3-((arylamino)methyl)benzamide (Bcr-Abl Inhibitor Scaffold) intermediate3->final_product Amide Coupling (Aryl amine, HATU)

Caption: Conceptual synthetic workflow from this compound to a Bcr-Abl inhibitor scaffold.

Detailed Protocol for Amide Coupling:

This protocol outlines the final step in the conceptual pathway, the formation of the critical amide bond.[2]

Reaction:

Reagents and Materials:

  • 3-((arylamino)methyl)benzoic acid

  • Substituted aryl amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • To a solution of 3-((arylamino)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted aryl amine (1.1 eq) and continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-aryl-3-((arylamino)methyl)benzamide.

Application in the Synthesis of Multi-Kinase Inhibitors

The benzoic acid scaffold is a common feature in a variety of multi-kinase inhibitors.[3] By leveraging the synthetic handles of this compound, complex molecules with diverse substitution patterns can be accessed.

G start This compound intermediate1 Methyl 3-(chloromethyl)benzoate start->intermediate1 Chlorination (e.g., SOCl₂) intermediate2 Methyl 3-((heteroaryl)methyl)benzoate intermediate1->intermediate2 Nucleophilic Substitution (Heteroaryl nucleophile) final_product Multi-Kinase Inhibitor Core intermediate2->final_product Further Functionalization (e.g., Amide Coupling)

Caption: Synthetic strategy for multi-kinase inhibitor cores using this compound.

Conclusion: A Strategic Asset in Kinase Inhibitor Discovery

This compound represents a valuable and versatile starting material for the synthesis of kinase inhibitors. Its readily transformable functional groups provide a gateway to a wide array of complex molecular architectures. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapies. By understanding and leveraging the chemical potential of this strategic building block, the medicinal chemistry community can continue to innovate and advance the field of kinase inhibitor drug discovery.

References

Application Notes & Protocols: Synthesis of Advanced Specialty Polymers Using Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The pursuit of novel polymeric materials with precisely engineered properties is a cornerstone of innovation in medicine and materials science. Methyl 3-(hydroxymethyl)benzoate (M3HB) emerges as a highly versatile, yet underexplored, monomer for the creation of specialty polymers. Its unique bifunctional nature, possessing both a reactive hydroxymethyl group and a modifiable methyl ester, provides a strategic entry point to a diverse array of polymer architectures. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthetic pathways available for harnessing M3HB's potential. We will delve into detailed protocols for creating high-performance aromatic polyesters and provide a forward-thinking approach to designing functionalized polymers for applications such as targeted drug delivery.

Section 1: Condensation Polymerization of M3HB for High-Performance Aromatic Polyesters

The most direct route to polymerize M3HB is through self-condensation, leveraging its alcohol and ester functionalities to build a robust aromatic polyester backbone. This class of polymers is renowned for its exceptional thermal stability and mechanical strength, making them suitable for demanding applications.

Mechanistic Insight: The Transesterification Pathway

The polymerization of M3HB proceeds via a step-growth polycondensation mechanism.[1][2] The reaction is a transesterification process where the hydroxyl group of one M3HB molecule nucleophilically attacks the methyl ester of another. This reaction forms a new ester bond that becomes part of the polymer backbone and releases methanol as a byproduct. To drive the reaction toward high molecular weights, the continuous removal of methanol is essential, in accordance with Le Châtelier's principle. This is typically achieved through the application of high temperatures and vacuum in the later stages of the polymerization. The reaction is catalyzed by metal salts, with tin- or antimony-based catalysts being particularly effective for transesterification.[3][4]

Experimental Protocol: Melt Polycondensation of M3HB

Objective: To synthesize a high molecular weight aromatic polyester from M3HB via a two-stage melt polycondensation.

Materials:

  • This compound (M3HB, ≥98%)

  • Antimony(III) oxide (Sb₂O₃) or Tin(II) octoate (Sn(Oct)₂) as catalyst

  • High-purity nitrogen or argon

  • High-vacuum line

  • Glassware for polymerization (e.g., three-necked flask, mechanical stirrer, distillation head, condenser)

Procedure:

  • Reactor Preparation: Assemble the polymerization reactor, ensuring all glassware is meticulously dried and free of moisture. A typical setup includes a three-necked flask fitted with a mechanical stirrer, a gas inlet, and a distillation arm connected to a condenser and receiving flask.

  • Charging the Reactor: Introduce M3HB and the catalyst (e.g., Sb₂O₃ at 0.05 mol%) into the reaction flask.

  • Inert Atmosphere: Purge the system with high-purity nitrogen or argon for at least 30 minutes to remove any residual air and moisture. Maintain a gentle positive pressure of the inert gas throughout the first stage of the reaction.

  • First Stage (Transesterification): Begin stirring and gradually heat the reactor to 180-200°C. As the transesterification commences, methanol will be generated and distill over. Continue this stage for 2-4 hours, or until the rate of methanol distillation significantly decreases.

  • Second Stage (Polycondensation): Increase the temperature to 240-260°C. Once the new temperature is reached, gradually apply a high vacuum (<1 Torr). This will facilitate the removal of the remaining methanol and drive the polymerization to completion.

  • Monitoring the Reaction: The progress of the polycondensation is monitored by the noticeable increase in the viscosity of the molten polymer. The stirring motor will experience a higher load as the molecular weight of the polymer increases. Continue the reaction under high vacuum for 4-8 hours.

  • Polymer Isolation: Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under an inert atmosphere. The resulting polyester will be a solid, which can be mechanically removed from the flask. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated into a non-solvent like methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours to remove any residual solvent.

Data Presentation:

ParameterTypical ValueRationale
Catalyst Loading0.02 - 0.1 mol%Balances reaction rate with potential for side reactions and polymer discoloration.
Stage 1 Temperature180-200°CAllows for efficient transesterification and methanol removal without significant monomer sublimation.
Stage 2 Temperature240-260°CIncreases reaction rate and facilitates diffusion of methanol out of the viscous polymer melt.
Stage 2 Pressure<1 TorrEssential for driving the equilibrium towards high molecular weight polymer.
Expected Molecular Weight (Mn)10,000 - 25,000 g/mol Dependent on reaction time, temperature, and vacuum efficiency.
Expected Polydispersity Index (PDI)1.5 - 2.5Typical for step-growth polymerization.

Workflow Visualization:

polycondensation_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification a Dry Glassware b Charge M3HB & Catalyst a->b c Stage 1: Transesterification (180-200°C, N₂) b->c d Stage 2: Polycondensation (240-260°C, <1 Torr) c->d e Cool & Isolate Solid Polymer d->e f Dissolve & Precipitate e->f g Vacuum Dry f->g h h g->h Aromatic Polyester rop_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination i Initiator (ROH) + Catalyst m Monomer (Benzolactone) i->m im Initiator-Monomer Adduct m->im p Growing Polymer Chain im->p m2 Monomer p->m2 p2 Elongated Polymer Chain m2->p2 t Quenching Agent (e.g., H₂O, MeOH) p2->t p3 Final Polymer Chain t->p3 post_polymerization_modification start M3HB-derived Polyester (-COOCH₃) hydrolysis Hydrolysis (LiOH, Dioxane/H₂O) start->hydrolysis carboxylated Carboxylated Polyester (-COOH) hydrolysis->carboxylated activation Activation (EDC, NHS in DMF) carboxylated->activation activated NHS-Activated Polyester (-CO-NHS) activation->activated coupling Amine Coupling (Benzylamine in DMF) activated->coupling functionalized Functionalized Polyester (-CONH-Bn) coupling->functionalized purification Purification (Dialysis & Lyophilization) functionalized->purification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(hydroxymethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this important synthetic transformation. The following question-and-answer format addresses common challenges and offers solutions grounded in established chemical principles.

Overview of the Synthesis

The synthesis of this compound typically involves the selective reduction of one ester group of dimethyl isophthalate. This transformation requires a reducing agent that can differentiate between the two chemically equivalent ester functionalities, or one that can be used in a controlled stoichiometric amount to favor the mono-reduction product. A common and effective method is the use of a selective reducing agent like lithium borohydride (LiBH4) or sodium borohydride (NaBH4) under specific conditions.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield of this compound

Question: I am getting a low yield of the desired product, this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reaction, over-reduction to the diol, and difficult product isolation. Here’s a breakdown of potential issues and solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reducing agent, low reaction temperature, or short reaction time. Sodium borohydride, for instance, is a mild reducing agent and may require longer reaction times or elevated temperatures to effectively reduce esters.[2][3]

    • Troubleshooting:

      • Increase Reducing Agent: Incrementally increase the molar equivalents of the reducing agent. A common starting point is 1.0-1.5 equivalents of NaBH4 per ester group you wish to reduce.

      • Elevate Temperature: If using NaBH4, consider gently heating the reaction mixture. Reductions of aromatic esters with NaBH4 can be sluggish at room temperature but proceed more readily at elevated temperatures in solvents like diglyme.[4]

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (dimethyl isophthalate) is consumed.

  • Over-reduction to Benzene-1,3-dimethanol:

    • Cause: Using an overly reactive reducing agent or an excess of the reducing agent. Lithium aluminium hydride (LiAlH4) is a very powerful reducing agent and will readily reduce both ester groups, leading to the diol as the major product.[5][6]

    • Troubleshooting:

      • Choice of Reducing Agent: Lithium borohydride (LiBH4) is a good choice as it is a stronger reducing agent than NaBH4 but generally less reactive than LiAlH4, offering a better balance for selective ester reduction.[1]

      • Controlled Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use of substoichiometric amounts of a strong reducing agent at low temperatures can sometimes favor mono-reduction, but this can be difficult to control.

      • Reverse Addition: Consider adding the substrate solution slowly to the reducing agent solution to maintain a low concentration of the substrate and potentially favor mono-reduction.

  • Difficult Product Isolation:

    • Cause: The product, this compound, has both a polar alcohol group and a less polar ester group, which can make extraction and purification challenging.

    • Troubleshooting:

      • Work-up Procedure: After quenching the reaction, ensure the pH is adjusted appropriately to facilitate extraction. A slightly acidic workup can help protonate any alkoxide intermediates.

      • Extraction Solvent: Use a moderately polar solvent like ethyl acetate for extraction. Multiple extractions will improve recovery.

      • Purification: Column chromatography on silica gel is often necessary for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

Formation of Significant Amounts of Benzene-1,3-dimethanol (Diol)

Question: My reaction is producing a significant amount of the diol byproduct. How can I minimize its formation?

Answer:

The formation of the diol is a classic case of over-reduction. The key is to modulate the reactivity of the hydride source.

  • Reagent Selection:

    • Avoid LiAlH4: As mentioned, LiAlH4 is generally too reactive for this selective transformation.[5][6]

    • Favor LiBH4 or NaBH4 with additives: Lithium borohydride is often the reagent of choice for selective ester reductions.[1] Sodium borohydride alone is often too slow, but its reactivity can be enhanced by the addition of Lewis acids like CaCl2 or LiCl, which coordinate to the carbonyl oxygen and increase its electrophilicity.[4]

  • Reaction Conditions:

    • Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to temper the reactivity of the reducing agent.

    • Solvent Choice: The choice of solvent can influence the reactivity of the borohydride reagent. For LiBH4, the reactivity order is generally ether > THF > 2-propanol.[7] Using a less coordinating solvent can sometimes slow down the reduction.

Experimental Protocol: Selective Mono-reduction of Dimethyl Isophthalate using LiBH4

  • Under an inert atmosphere (Argon or Nitrogen), dissolve dimethyl isophthalate (1.0 eq) in dry tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium borohydride (1.0-1.2 eq) in THF to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The Reaction is Very Slow or Does Not Proceed to Completion

Question: I am using sodium borohydride, and the reaction is extremely slow. What can I do to speed it up?

Answer:

Sodium borohydride is known to be a sluggish reagent for ester reduction under standard conditions.[2][3] Several strategies can be employed to enhance its reactivity:

  • Increase Temperature: As previously mentioned, heating the reaction can significantly increase the rate.

  • Use a More Suitable Solvent: While NaBH4 is often used in alcoholic solvents like methanol or ethanol, these can also react with the borohydride.[2] Using a higher boiling ether solvent like diglyme can allow for higher reaction temperatures.

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the ester carbonyl towards nucleophilic attack by the hydride.

    • Procedure with NaBH4/CaCl2:

      • Dissolve dimethyl isophthalate (1 eq) in a mixture of THF and ethanol (e.g., 1:2).

      • Add calcium chloride (CaCl2, 1.5 eq).

      • Add sodium borohydride (NaBH4, 3 eq) portion-wise.

      • Stir at room temperature or gently heat (e.g., 60 °C) and monitor by TLC.[4]

Data Summary: Comparison of Reducing Agents for Ester Reduction

Reducing AgentReactivitySelectivity for Mono-reductionTypical SolventsKey Considerations
LiAlH4 Very HighLowEthers (THF, Diethyl ether)Highly reactive, reduces most carbonyls. Not ideal for selective reduction.[5][6]
LiBH4 HighGoodEthers (THF)Stronger than NaBH4, good for ester reduction.[1]
NaBH4 LowHighAlcohols (MeOH, EtOH), THFGenerally slow for esters; requires activation (heat, Lewis acids).[2][3]
DIBAL-H HighGood (at low temp)Toluene, HexaneCan reduce esters to aldehydes at low temperatures.[6]
Difficulty in Purifying the Product

Question: I am having trouble separating my product from the starting material and the diol byproduct during column chromatography. Any suggestions?

Answer:

Co-elution of the starting material, product, and diol can occur due to their similar polarities.

  • Optimize Chromatography Conditions:

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Start with a low concentration of ethyl acetate and gradually increase the polarity (gradient elution).

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product).

    • Column Dimensions: A long, thin column will provide better separation than a short, wide one.

  • Recrystallization:

    • If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as benzene/cyclohexane, has been reported for the recrystallization of a similar compound, methyl 3-hydroxybenzoate.[8]

Visualizing the Workflow

Workflow for Optimizing the Synthesis of this compound

G cluster_reagents Reducing Agent Options cluster_conditions Key Parameters cluster_purification Purification Methods start Start: Dimethyl Isophthalate reagent_choice Select Reducing Agent start->reagent_choice NaBH4 NaBH4 reagent_choice->NaBH4 LiBH4 LiBH4 reagent_choice->LiBH4 LiAlH4 LiAlH4 (Not Recommended) reagent_choice->LiAlH4 reaction_conditions Set Reaction Conditions NaBH4->reaction_conditions LiBH4->reaction_conditions LiAlH4->reaction_conditions temperature Temperature reaction_conditions->temperature solvent Solvent reaction_conditions->solvent stoichiometry Stoichiometry reaction_conditions->stoichiometry monitor Monitor Reaction (TLC) temperature->monitor solvent->monitor stoichiometry->monitor workup Aqueous Workup monitor->workup purification Purification workup->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization analysis Analyze Product (NMR, MS) column->analysis recrystallization->analysis troubleshooting Troubleshooting analysis->troubleshooting low_yield Low Yield troubleshooting->low_yield over_reduction Over-reduction troubleshooting->over_reduction slow_reaction Slow/No Reaction troubleshooting->slow_reaction low_yield->reagent_choice over_reduction->reagent_choice slow_reaction->reaction_conditions

Caption: A decision-making workflow for the synthesis and troubleshooting of this compound.

References

common side products in the synthesis of methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 3-(hydroxymethyl)benzoate (CAS 67853-03-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth analysis of reaction pathways, troubleshooting guides in a direct question-and-answer format, and optimized protocols to enhance yield and purity.

Section 1: Overview of Synthetic Strategies

This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] The presence of both a methyl ester and a primary benzyl alcohol allows for diverse subsequent transformations. The most prevalent synthetic route involves the selective reduction of a diester, though other methods exist. Understanding the nuances of each route is critical to mitigating the formation of common impurities.

Synthetic Route Starting Material Typical Reagents Key Advantages Common Side Products
Route 1: Selective Reduction Dimethyl isophthalateLiBH₄, NaBH₄/Lewis AcidHigh atom economy, readily available starting material.Benzene-1,3-dimethanol, unreacted starting material, 3-(methoxycarbonyl)benzoic acid.
Route 2: Aldehyde Reduction Methyl 3-formylbenzoateNaBH₄High selectivity for the aldehyde over the ester.Unreacted starting material, hydrolysis products.
Route 3: Fischer Esterification 3-(Hydroxymethyl)benzoic acidMethanol, H₂SO₄ (cat.)Direct, simple procedure.Unreacted starting acid, polyester oligomers.

Section 2: Route 1 - Selective Reduction of Dimethyl Isophthalate

This is the most common laboratory-scale synthesis, relying on the selective reduction of one of two ester groups on dimethyl isophthalate. The choice of reducing agent is paramount to success. Lithium borohydride (LiBH₄) is a preferred reagent as it is strong enough to reduce esters, unlike sodium borohydride (NaBH₄) alone, but is generally less aggressive than lithium aluminum hydride (LiAlH₄), reducing the risk of over-reduction.[2]

Primary Reaction Pathway

DMI Dimethyl Isophthalate Product This compound DMI->Product Selective Reduction Workup Aqueous Workup (e.g., NH₄Cl) Reagent LiBH₄ (1 equivalent) THF

Caption: Selective reduction of dimethyl isophthalate.

Troubleshooting Guide & FAQ for Route 1

Q1: My reaction is complete, but after workup and purification, my yield is low and I've isolated a significant amount of a white solid with a higher melting point. What is it?

A1: You have likely encountered the most common side product in this synthesis: benzene-1,3-dimethanol . This results from the over-reduction of both ester groups.

  • Causality: Lithium borohydride can, especially with extended reaction times, elevated temperatures, or an excess of the reagent, reduce both ester functionalities. The initial product, this compound, is an alcohol, which can coordinate with borane intermediates, potentially influencing the reactivity of the remaining ester.

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a carefully measured amount of LiBH₄ (typically 1.0 to 1.2 equivalents). Do not add a large excess.

    • Temperature Control: Maintain a low temperature (0 °C to room temperature) during the reaction. Avoid heating unless the reaction is stalled, and do so cautiously.

    • Monitoring: Track the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-reduction of the desired product.

Q2: My TLC plate shows a spot that has not moved from the baseline, and after workup, I have an acidic compound that is difficult to separate. What happened?

A2: This impurity is likely 3-(methoxycarbonyl)benzoic acid or isophthalic acid , the result of ester hydrolysis.

  • Causality: This occurs when the ester is cleaved by water under acidic or basic conditions, which can happen during the aqueous workup.[3][4] The lithium alkoxide intermediate formed during reduction is a strong base and can be protonated by water. If the workup is too harsh (e.g., strongly acidic or basic), the ester functionality can hydrolyze.

  • Troubleshooting & Prevention:

    • Quenching: Quench the reaction carefully at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like 1M HCl. Avoid using strong acids or bases for the initial quench.

    • Purification: This acidic byproduct can be easily removed. During the workup, after quenching and extraction into an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic phase.

Q3: The reaction is very slow or appears to be incomplete, with significant starting material remaining even after several hours.

A3: Incomplete conversion is often traced back to reagent quality or reaction conditions.

  • Causality: Lithium borohydride is moisture-sensitive. Old or improperly stored reagent will have reduced activity. The reactivity of LiBH₄ is also highly dependent on the solvent, with the general order being ether > THF > 2-propanol.[5]

  • Troubleshooting & Prevention:

    • Reagent Quality: Use freshly opened or properly stored LiBH₄.

    • Solvent Choice: Ensure you are using a dry, ethereal solvent like tetrahydrofuran (THF).

    • Activation: In some cases where NaBH₄ is used instead of LiBH₄, a Lewis acid or other additive is required to reduce esters effectively.[6] If using NaBH₄, ensure your protocol includes an appropriate activator like LiCl or CaCl₂.

Side Product Formation Pathways

DMI Dimethyl Isophthalate (Starting Material) Product This compound (Desired Product) DMI->Product [H⁻] (1 eq.) Hydrolyzed 3-(Methoxycarbonyl)benzoic acid (Hydrolysis) DMI->Hydrolyzed H₂O / H⁺ or OH⁻ (Workup) OverReduced Benzene-1,3-dimethanol (Over-reduction) Product->OverReduced [H⁻] (excess) Start Reaction Analysis (TLC, GC-MS, NMR) Incomplete Incomplete Reaction? Start->Incomplete Impurity Impurity Detected? Incomplete->Impurity No Action_Incomplete Check Reagent Quality Increase Reaction Time Verify Solvent is Dry Incomplete->Action_Incomplete Yes Acidic Acidic Impurity (Baseline TLC Spot) Impurity->Acidic Yes Success Pure Product Impurity->Success No NonPolar Less Polar Impurity Acidic->NonPolar No Action_Acidic Cause: Ester Hydrolysis Solution: NaHCO₃ Wash Acidic->Action_Acidic Yes Polar More Polar Impurity NonPolar->Polar No Action_NonPolar Cause: Unreacted Starter Solution: Drive Reaction Purify via Column NonPolar->Action_NonPolar Yes Action_Polar Cause: Over-reduction Solution: Control Stoichiometry Purify via Column Polar->Action_Polar Yes Polar->Success No Action_Incomplete->Start

References

Technical Support Center: Purification of Crude Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude methyl 3-(hydroxymethyl)benzoate (CAS 67853-03-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Understanding the Challenge: Why is Purifying this compound Tricky?

This compound is a bifunctional molecule containing both a methyl ester and a primary alcohol (hydroxymethyl group).[1] This dual functionality imparts moderate polarity and specific solubility characteristics that can complicate purification. The success of any purification strategy hinges on understanding the potential impurities originating from its synthesis.

Common Synthetic Routes & Key Impurities:

Synthetic Route Common Impurities Key Characteristics of Impurities
Fischer Esterification of 3-(hydroxymethyl)benzoic acid with methanolUnreacted 3-(hydroxymethyl)benzoic acidExcess MethanolSulfuric Acid (catalyst)Acidic and more polar than the product.Highly volatile and water-soluble.Strongly acidic; must be neutralized.
Reduction of methyl 3-formylbenzoate (e.g., with NaBH₄)Unreacted methyl 3-formylbenzoateOver-reduction byproductsInorganic salts from work-upAldehyde group is more non-polar than the alcohol.Potential diol formation (if ester is also reduced).Water-soluble.

The presence of both a hydrogen-bond donor (the -OH group) and a hydrogen-bond acceptor (the ester carbonyl) means the molecule can interact in complex ways with both polar and non-polar solvents, making techniques like recrystallization highly sensitive to solvent choice.

Purification Strategy Decision Workflow

Choosing the right purification method depends on the nature of the impurities and the desired final purity. This decision tree outlines a logical approach to developing your purification strategy.

Purification_Strategy cluster_start Initial State cluster_workup Aqueous Work-up cluster_main_purification Primary Purification cluster_final Final Steps start Crude Reaction Mixture workup Perform Liquid-Liquid Extraction (e.g., EtOAc/Water) start->workup wash Aqueous Wash? (e.g., NaHCO3 for acid, brine) workup->wash is_solid Is the crude product a solid? wash->is_solid chromatography Column Chromatography is_solid->chromatography No (Oily) recrystallization Recrystallization is_solid->recrystallization Yes dry Dry under Vacuum chromatography->dry recrystallization->chromatography Impure after recrystallization recrystallization->dry Sufficiently Pure analyze Assess Purity (TLC, mp, NMR, HPLC) dry->analyze

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Guides & FAQs

This section directly addresses common issues encountered during purification in a question-and-answer format.

Aqueous Work-up & Liquid-Liquid Extraction

Q1: I performed a Fischer esterification. How do I get rid of the sulfuric acid catalyst and the unreacted carboxylic acid?

A: The most effective method is a basic aqueous wash during liquid-liquid extraction. After diluting your reaction mixture with an immiscible organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The Chemistry Explained: Sodium bicarbonate is a weak base that will neutralize the strong sulfuric acid catalyst and deprotonate the weakly acidic 3-(hydroxymethyl)benzoic acid, converting it into its sodium salt.[2][3] This salt is highly water-soluble and will partition into the aqueous layer, effectively removing it from your desired product in the organic layer.[4]

Q2: During my extraction with sodium bicarbonate, I see vigorous bubbling and an emulsion has formed. What should I do?

A: The bubbling is CO₂ gas, a byproduct of the acid-base neutralization. This is expected. To manage it, add the bicarbonate solution slowly and swirl the separatory funnel gently with the stopcock open periodically to vent the pressure.

  • Troubleshooting Emulsions: Emulsions are common when basic solutions are used. To break an emulsion:

    • Let the funnel stand undisturbed for 10-20 minutes.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.

    • If persistent, filter the entire emulsion through a pad of Celite or glass wool.

Column Chromatography

Column chromatography is a powerful technique for separating the product from impurities with different polarities, such as unreacted starting aldehyde in a reduction reaction.[5][6]

Q3: My compound streaks badly on the silica TLC plate and the column. How can I get sharp bands?

A: Streaking is often caused by the free hydroxyl (-OH) group interacting strongly with the acidic silanol groups on the silica gel surface.

  • Expert Insight: To mitigate this, you can:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, adding 0.5-1% triethylamine (Et₃N) can neutralize the acidic sites on the silica, leading to sharper bands. Alternatively, adding a small amount of acetic acid or methanol can also improve peak shape by competing for binding sites, though this may alter the elution profile.

    • Use a Different Stationary Phase: Consider using neutral or deactivated alumina, or a C18 reversed-phase silica gel if the issue persists.

Q4: I can't get good separation between my product and a key impurity on the TLC. What should I do?

A: This indicates that your chosen solvent system is not optimal. The goal is to find a system where your product has an Rf value of approximately 0.3-0.4, with clear separation from other spots.

  • Optimization Strategy:

    • Adjust Polarity: If spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane proportion in a hexane/ethyl acetate system). If spots are at the baseline (low Rf), increase the polarity (increase ethyl acetate).[5]

    • Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents. For example, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds in unique ways, which can often resolve co-eluting spots.

Typical TLC/Column Solvent Systems:

Solvent System Polarity Comments
Hexane / Ethyl AcetateLow to MediumA standard, versatile starting point. A gradient from 10% to 40% ethyl acetate is often effective.[5][6]
Dichloromethane / MethanolMedium to HighGood for more polar compounds. Start with 1-2% methanol and increase as needed.
Toluene / AcetoneMediumOffers different selectivity compared to ester-based systems.
Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material, provided a suitable solvent is found.[7]

Q5: My crude product "oils out" instead of forming crystals during recrystallization. What's happening?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid crystal lattice.

  • Causality & Solution:

    • Cooling Too Fast: Rapid cooling is a common cause. Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath.

    • Solvent Choice: The solvent may be too good at dissolving the compound. Try a slightly less polar solvent or use a co-solvent system (e.g., ethanol/water or toluene/hexane).[8] Add the "anti-solvent" (the one your compound is less soluble in) dropwise to the hot solution until it just starts to become cloudy, then add a drop of the "good" solvent to clarify it before cooling.

    • Impurity Presence: High levels of impurities can depress the melting point and inhibit crystallization. If oiling persists, first purify the material by column chromatography to remove the bulk of impurities, then attempt recrystallization.[9]

Q6: I have very low recovery after recrystallization. How can I improve my yield?

A: Low recovery typically means you used too much solvent or the compound is still significantly soluble in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Work in small increments.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation.

    • Concentrate the Mother Liquor: After filtering your crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop will likely be less pure than the first.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes the crude product is an oil or a solid that is resistant to recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A 1. Select & Prepare Eluent (e.g., 8:2 Hexane:EtOAc) based on TLC (Rf ~0.3) B 2. Pack Column Slurry pack silica gel in initial eluent A->B C 3. Prepare & Load Sample Dissolve crude in minimal DCM. Adsorb onto silica ('dry load') B->C D 4. Elute Column Apply gentle pressure. Maintain solvent head C->D E 5. Collect Fractions Collect small, uniform fractions (e.g., 10-15 mL) D->E F 6. Analyze Fractions by TLC Spot every few fractions to track product elution E->F G 7. Combine & Evaporate Combine pure fractions. Remove solvent via rotary evaporation F->G H 8. Final Product Dry under high vacuum to remove residual solvent G->H

Caption: Step-by-step workflow for flash column chromatography.

  • Eluent Selection: Develop a solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf of ~0.3.[5]

  • Column Packing: Select an appropriately sized column. Pack the column with silica gel as a slurry in the least polar eluent you will use. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample as a liquid.

  • Elution and Fraction Collection: Begin eluting with your starting solvent system. Collect fractions systematically.

  • Analysis: Analyze the collected fractions by TLC. Spot every second or third fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator. Dry the resulting purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol is ideal if your crude product is a solid with a reasonable level of purity.

  • Solvent Screening: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents (e.g., toluene, ethyl acetate, isopropanol, water, hexane) to each. A good recrystallization solvent will dissolve your compound poorly at room temperature but completely upon heating. A co-solvent system like ethanol/water or toluene/hexane is often effective.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the mixture (e.g., on a hot plate) with swirling. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.

  • Purity Check: Assess the purity of the recrystallized product by taking a melting point. A sharp melting point close to the literature value indicates high purity.

Safety Precautions

  • Always handle organic solvents and reagents in a well-ventilated fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]

  • This compound may cause skin, eye, and respiratory irritation. Avoid inhalation and direct contact.[10][11]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[10][12][13]

References

troubleshooting low yields in the esterification of 3-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 3-(hydroxymethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during this specific esterification. As Senior Application Scientists, we provide insights grounded in established chemical principles and extensive laboratory experience to help you optimize your reaction yields and purity.

Troubleshooting Guide: Low Product Yields

Low yields in the esterification of 3-(hydroxymethyl)benzoic acid can be frustrating. This guide is structured to help you diagnose and resolve the most common issues, from reaction equilibrium to product isolation.

Q1: My reaction shows a significant amount of unreacted 3-(hydroxymethyl)benzoic acid after the recommended reaction time. What are the primary causes?

A1: Incomplete conversion is a frequent issue and can often be traced back to several key factors related to the reversible nature of Fischer esterification.[1]

  • Equilibrium Limitations: Fischer esterification is an equilibrium-controlled process.[2][3] The presence of water, a byproduct, can drive the reaction backward, reducing the ester yield.[1][4]

  • Insufficient Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carboxylic acid's carbonyl group, which makes it more electrophilic and susceptible to attack by the alcohol.[3][5] An inadequate amount of catalyst will lead to a slow or stalled reaction.[1]

  • Presence of Water: Starting with wet reagents or glassware will inhibit the forward reaction.[1][4] It is critical to use anhydrous alcohols and thoroughly dried equipment.

  • Suboptimal Temperature and Time: Insufficient heat can result in a slow reaction rate, while a reaction time that is too short may not allow the reaction to reach equilibrium.[1][6]

Solutions:

  • Shift the Equilibrium: Employ a large excess of the alcohol reactant to drive the reaction toward the product side, in accordance with Le Châtelier's principle.[2][3] Alternatively, remove water as it forms using a Dean-Stark apparatus, particularly when using solvents like toluene.[3]

  • Optimize Catalyst Loading: Ensure you are using a sufficient catalytic amount of a strong acid. Typical loadings for sulfuric acid are around 1-5 mol%.

  • Ensure Anhydrous Conditions: Dry your glassware in an oven before use and use anhydrous solvents and reagents.

  • Adjust Reaction Conditions: Ensure the reaction is heated to the appropriate reflux temperature of the alcohol being used and consider extending the reaction time. Monitoring the reaction progress by TLC or GC can help determine the optimal duration.[1]

Q2: I'm observing the formation of a significant side product. What could it be and how can I prevent it?

A2: The bifunctional nature of 3-(hydroxymethyl)benzoic acid, containing both a carboxylic acid and a primary alcohol, presents the possibility of side reactions, primarily self-esterification or polymerization.

  • Intermolecular Esterification (Dimerization/Polymerization): One molecule of 3-(hydroxymethyl)benzoic acid can react with another, where the alcohol group of one molecule esterifies the carboxylic acid of another. This can lead to the formation of dimers and, under certain conditions, polyesters. This is a known complication with hydroxy acids.[7][8]

Prevention Strategies:

  • Control Reactant Concentrations: A high concentration of 3-(hydroxymethyl)benzoic acid can favor intermolecular reactions. Running the reaction at a lower concentration may help minimize this.

  • Slow Addition: Adding the 3-(hydroxymethyl)benzoic acid slowly to a solution containing the alcohol and catalyst can help to ensure it reacts with the intended alcohol rather than itself.

  • Choice of Alcohol: Using a large excess of a simple, unhindered alcohol will kinetically favor the desired reaction over self-esterification.

Q3: My work-up procedure seems to be causing significant product loss. How can I improve my product isolation?

A3: Product loss during work-up is a common issue, often related to the solubility of the ester and challenges in separating it from unreacted starting materials and byproducts.[2]

  • Incomplete Extraction: The ester product may have some solubility in the aqueous layer, especially if an insufficient volume of organic solvent is used for extraction.

  • Emulsion Formation: During the aqueous wash steps, emulsions can form, making a clean separation of the organic and aqueous layers difficult.

  • Incomplete Removal of Acidic Components: Residual acid catalyst or unreacted 3-(hydroxymethyl)benzoic acid can co-purify with the product, leading to an impure final product and potentially lower yields of the desired ester.

Optimized Work-up Protocol:

  • Quenching and Initial Extraction: After cooling the reaction mixture, pour it into a separatory funnel containing water. Extract the ester into an appropriate organic solvent like diethyl ether or ethyl acetate.[9][10]

  • Neutralization Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[10][11] Be cautious, as this will evolve carbon dioxide gas; vent the separatory funnel frequently.[2]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break any emulsions and remove excess water.[10]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[11] Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

  • Purification: For high purity, the crude ester can be purified by distillation or column chromatography.[12]

Frequently Asked Questions (FAQs)

Q4: What is the best catalyst for the esterification of 3-(hydroxymethyl)benzoic acid?

A4: For standard Fischer esterification, strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and commonly used.[10] Solid acid catalysts, such as zeolites or acidic resins, are also viable options that can simplify product purification by being easily filtered off after the reaction.[13][14] The choice may depend on the scale of your reaction and purification preferences.

Q5: Can I perform this esterification without a solvent?

A5: Yes, if the alcohol reactant is a liquid at the reaction temperature, it can often serve as both the reactant and the solvent.[13] This is a common and efficient approach, especially when using a large excess of the alcohol to drive the equilibrium.[15]

Q6: How can I monitor the progress of the reaction?

A6: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material (3-(hydroxymethyl)benzoic acid). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Gas Chromatography (GC) can provide more quantitative information on the conversion to the ester.[13]

Experimental Protocols & Visualizations

Standard Fischer Esterification Protocol

This protocol provides a general procedure for the esterification of 3-(hydroxymethyl)benzoic acid with methanol.

  • Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-(hydroxymethyl)benzoic acid.

  • Reagents: Add a 10-fold molar excess of anhydrous methanol.

  • Catalyst: Carefully add concentrated sulfuric acid (approximately 1-2 mol% relative to the benzoic acid derivative).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[10]

  • Work-up: Cool the reaction, then follow the optimized work-up protocol described in Q3.

  • Purification: Purify the crude product by distillation under reduced pressure or column chromatography.

Data Presentation
ParameterRecommended ConditionRationale
Reactant Ratio 1:10 (Acid:Alcohol)Shifts equilibrium towards product formation.[2]
Catalyst H₂SO₄ or p-TsOHStrong acid catalyst for efficient protonation.[5]
Catalyst Loading 1-5 mol%Sufficient for catalysis without excessive side reactions.
Temperature RefluxEnsures adequate reaction rate.[6]
Solvent Excess AlcoholActs as both reactant and solvent.[15]

Visual Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete High Starting Material workup_loss Product Loss During Work-up check_conversion->workup_loss Low Starting Material, Low Product side_products Side Products Observed check_conversion->side_products New Spots on TLC catalyst Insufficient Catalyst? incomplete->catalyst water Water Present? incomplete->water time_temp Time/Temp Too Low? incomplete->time_temp extraction Inefficient Extraction? workup_loss->extraction neutralization Incomplete Neutralization? workup_loss->neutralization polymerization Self-Esterification? side_products->polymerization increase_catalyst Increase Catalyst Loading catalyst->increase_catalyst anhydrous Use Anhydrous Reagents water->anhydrous increase_time_temp Increase Time/Temperature time_temp->increase_time_temp optimize_extraction Optimize Extraction Solvent/Volume extraction->optimize_extraction bicarb_wash Ensure Thorough Bicarbonate Wash neutralization->bicarb_wash dilute Use More Dilute Conditions polymerization->dilute

Caption: Troubleshooting workflow for low esterification yields.

Reaction Mechanism: Fischer Esterification

Fischer_Esterification RCOOH R-COOH protonated_acid R-C(OH)2+ RCOOH->protonated_acid + H+ H_plus H+ protonated_acid->RCOOH - H+ tetrahedral_intermediate R-C(OH)2(O+HR') protonated_acid->tetrahedral_intermediate + R'-OH ROH R'-OH tetrahedral_intermediate->protonated_acid - R'-OH proton_transfer R-C(OH)(O+H2)-OR' tetrahedral_intermediate->proton_transfer proton transfer proton_transfer->tetrahedral_intermediate proton transfer water_loss R-C(OH)=O+R' proton_transfer->water_loss - H2O water_loss->proton_transfer + H2O ester_H R-COOR' + H+ water_loss->ester_H - H+ ester_H->water_loss + H+

Caption: Mechanism of acid-catalyzed Fischer esterification.[5]

References

identifying byproducts from the oxidation of methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of methyl 3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts, ensuring a high-yield and clean reaction.

I. Understanding the Reaction: Key Transformation and Potential Pitfalls

The primary goal of this reaction is the selective oxidation of the primary benzylic alcohol, this compound, to the corresponding aldehyde, methyl 3-formylbenzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.

However, like any chemical reaction, the oxidation of this compound is not without its challenges. The presence of two susceptible functional groups—the primary alcohol and the methyl ester—necessitates a careful choice of oxidant and reaction conditions to avoid unwanted side reactions.

The main challenges and potential byproducts are:

  • Over-oxidation: The desired aldehyde can be further oxidized to a carboxylic acid.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions, which might be present during the reaction or workup.

  • Reagent-Specific Byproducts: The choice of oxidant will introduce its own set of byproducts that need to be managed during purification.

  • Incomplete Reaction: Failure to drive the reaction to completion will result in contamination of the final product with the starting material.

This guide will address these issues in the context of three commonly employed mild oxidation protocols: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-mediated oxidation.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section is formatted to address specific issues you might encounter during your experiment, identifiable through analytical techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).

Problem 1: A new, more polar spot appears on my TLC plate, and my final product shows a carboxylic acid peak in the NMR/IR.

Likely Cause: You are likely observing the formation of 3-(methoxycarbonyl)benzoic acid due to over-oxidation of the desired aldehyde, or the formation of 3-(hydroxymethyl)benzoic acid from the hydrolysis of the starting material's ester group.

Diagnostic Workflow:

A Observe new polar spot on TLC B Acquire 1H NMR of crude product A->B C Broad singlet around 12-13 ppm? B->C D Yes: Over-oxidation or Hydrolysis Product Present C->D Yes E No: Investigate other byproducts C->E No F Differentiate via Mass Spec (M+1 of 3-(methoxycarbonyl)benzoic acid = 181.05 M+1 of 3-(hydroxymethyl)benzoic acid = 153.05) D->F

Caption: Diagnostic workflow for identifying polar byproducts.

Solutions & Proactive Measures:

Oxidant UsedLikely Cause of Over-oxidationMitigation Strategy
Dess-Martin Periodinane (DMP) Prolonged reaction time or elevated temperature. DMP is generally mild but can over-oxidize with extended exposure.[1]Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. Ensure the reaction is run at room temperature.
Swern Oxidation Allowing the reaction temperature to rise above -60 °C.[2]Maintain a strict low-temperature profile (-78 °C) throughout the addition of reagents. Use a cryostat or a well-maintained dry ice/acetone bath. Swern oxidation is generally very selective for aldehydes and over-oxidation is rare if the temperature is controlled.[3]
TEMPO-mediated Oxidation Use of a phase-transfer catalyst or extended reaction times, which can promote oxidation to the carboxylic acid.[4]For aldehyde synthesis, run the reaction for a shorter duration and without a phase-transfer catalyst. The Anelli protocol suggests a biphasic CH2Cl2–water mixture with NaHCO3 to buffer the reaction, which favors aldehyde formation.[4]

To Avoid Ester Hydrolysis:

  • Acid-Catalyzed Hydrolysis: Avoid strongly acidic workup conditions if possible. If an acidic wash is necessary, perform it quickly at low temperatures and use a dilute acid.[5][6][7]

  • Base-Catalyzed Hydrolysis (Saponification): Be cautious during basic workups. Using a mild base like saturated sodium bicarbonate solution is generally safer than stronger bases like sodium hydroxide.[5][8]

Problem 2: My product is contaminated with a substance that has a similar polarity to the starting material.

Likely Cause: This could be unreacted This compound .

Solutions & Proactive Measures:

  • Ensure Reagent Quality: Use fresh, high-quality oxidizing agents. Dess-Martin periodinane, for instance, can be sensitive to moisture.[9]

  • Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For DMP, 1.2-1.5 equivalents are common.[10] For Swern, ensure the stoichiometry of oxalyl chloride and DMSO is correct relative to the alcohol.[2]

  • Reaction Time: Allow the reaction to proceed to completion by monitoring with TLC until the starting material spot is no longer visible.

Problem 3: My NMR spectrum is complex, with unexpected signals, and purification by column chromatography is difficult.

Likely Cause: Formation of reagent-specific byproducts that were not fully removed during workup.

Troubleshooting by Oxidant:

Oxidant UsedCommon Byproducts and their Removal
Dess-Martin Periodinane (DMP) The main byproduct is an iodinane derivative. Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will reduce the iodine byproducts to more water-soluble species, which can be removed by aqueous extraction.[11][12] The crude product can then be purified by filtration through a plug of silica gel or by column chromatography.
Swern Oxidation Byproducts include dimethyl sulfide (strong odor), carbon monoxide, and carbon dioxide.[13] A potential side reaction if the temperature is not controlled is the formation of a methylthiomethyl (MTM) ether of the starting alcohol. Workup: A standard aqueous workup will remove the water-soluble byproducts. The volatile and odorous dimethyl sulfide should be handled in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize and deodorize the dimethyl sulfide.[2]
TEMPO-mediated Oxidation With NaOCl as the co-oxidant, a potential byproduct is a chlorinated aromatic ring. Workup: Quench the reaction with a saturated solution of sodium thiosulfate to destroy any remaining oxidant. Standard extraction procedures can then be followed. Using a modified procedure with catalytic NaOCl and stoichiometric sodium chlorite can mitigate the chlorination side reaction.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring this reaction.[14] A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The starting alcohol is more polar and will have a lower Rf value than the less polar product aldehyde. The over-oxidized carboxylic acid will be even more polar and may remain at the baseline. Visualization can be achieved using a UV lamp (254 nm), as all three compounds are UV-active.[14][15][16]

Q2: My desired product, methyl 3-formylbenzoate, seems to be unstable during workup or purification. What can I do?

A2: Aldehydes can be sensitive, particularly to air oxidation and harsh pH conditions.

  • Air Oxidation: Keep the product under an inert atmosphere (nitrogen or argon) as much as possible, especially during concentration and storage.

  • pH Stability: Avoid prolonged exposure to strong acids or bases during workup. Neutralize the reaction mixture carefully and perform extractions promptly.

Q3: What is a good solvent system for purifying methyl 3-formylbenzoate by column chromatography?

A3: A gradient of ethyl acetate in hexanes is a good starting point. Based on the polarity difference observed in TLC, you can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it to elute your product.

Q4: Can I purify the product by recrystallization? What solvent should I use?

A4: Yes, recrystallization is a viable purification method, especially if the crude product is a solid.[17][18][19] To choose a solvent system, you need a solvent in which the product is soluble when hot but sparingly soluble at room temperature.[20][21] A mixture of solvents, like ethanol/water or ethyl acetate/hexanes, could be effective.[22] You will need to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

IV. Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1 mixture).

  • Shake the funnel until the layers are clear. Separate the organic layer, and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-formylbenzoate.

Protocol 2: Swern Oxidation
  • In a three-neck flask under an inert atmosphere, add oxalyl chloride (1.5 eq) to anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, keeping the temperature below -70 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, still at -78 °C.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the organic layer, wash with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.[23][24]

V. Summary of Key Compounds

CompoundStructureMolecular WeightKey Analytical Feature (¹H NMR)
This compound (Starting Material)C₉H₁₀O₃166.17 g/mol Singlet around 4.7 ppm (benzylic CH₂)
Methyl 3-formylbenzoate (Desired Product)C₉H₈O₃164.16 g/mol Singlet around 10.1 ppm (aldehyde CHO)
3-(Methoxycarbonyl)benzoic acid (Over-oxidation)C₉H₈O₄180.16 g/mol Broad singlet >12 ppm (carboxylic acid OH)
3-(Hydroxymethyl)benzoic acid (Hydrolysis of SM)C₈H₈O₃152.15 g/mol Broad singlet >12 ppm (carboxylic acid OH)

VI. Reaction Pathway Overview

cluster_main Oxidation Pathways cluster_side Hydrolysis Side Reactions A This compound (Starting Material) B Methyl 3-formylbenzoate (Desired Product) A->B Mild Oxidation (DMP, Swern, TEMPO) D 3-(Hydroxymethyl)benzoic acid A->D H+ or OH- C 3-(Methoxycarbonyl)benzoic acid (Over-oxidation Product) B->C Harsh Conditions/ Prolonged Time E 3-Formylbenzoic acid B->E H+ or OH-

Caption: Potential reaction and side-reaction pathways.

VII. References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very mild and selective oxidation of primary alcohols to aldehydes: the first catalytic version of the TEMPO oxidation. Journal of Organic Chemistry.

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry.

  • Organic Syntheses Procedure. (n.d.). α-BROMOACETYL MIDA BORONATE. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. Retrieved from --INVALID-LINK--

  • Bolm, C., Magnus, A. S., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters.

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from --INVALID-LINK--

  • Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Dess–Martin oxidation work up. Retrieved from --INVALID-LINK--

  • Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). (R)-3,4-DIHYDRO-2H-PYRAN-2-CARBOXALDEHYDE. Retrieved from --INVALID-LINK--

  • Rasayan Journal of Chemistry. (2010). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].

  • BenchChem. (2025). Swern Oxidation for the Preparation of 3-Methylbut-3-enal. Retrieved from --INVALID-LINK--

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from --INVALID-LINK--

  • Journal of Industrial Microbiology and Biotechnology. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase.

  • BenchChem. (2025). Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Organic Letters. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone.

  • Beilstein Journal of Organic Chemistry. (2011). Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation.

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 3-hydroxybenzoate (19438-10-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Methyl 3-formylbenzoate (≥98.0% (GC)). Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). RECRYSTALLIZATION.

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from --INVALID-LINK--

  • Quora. (2021). Can methyl benzoate be hydrolyzed?.

  • Taylor & Francis Group. (n.d.). 6.3 Methyl Esters and Derivatives.

  • Sigma-Aldrich. (n.d.). Methyl 3-formylbenzoate. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

  • MDPI. (2017). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

  • University of Rochester. (n.d.). Ester to Acid - Common Conditions.

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates.

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.

  • EPFL. (n.d.). TLC Visualization Reagents.

  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).

References

Technical Support Center: Regioselectivity in Reactions of Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve regioselectivity in reactions involving methyl 3-(hydroxymethyl)benzoate. As Senior Application Scientists, we understand the nuances of synthetic strategy and aim to provide not just protocols, but the underlying principles to empower your research.

Frequently Asked Questions (FAQs): Core Principles

This section addresses the fundamental electronic and steric factors governing the reactivity of this compound. Understanding these principles is crucial for troubleshooting and optimizing your reactions.

Q1: What are the competing directing effects in electrophilic aromatic substitution on this compound?

A: this compound has two substituents whose directing effects are in conflict, which is the primary challenge in controlling regioselectivity.

  • Methyl Ester (-COOCH₃): This is a moderately deactivating, meta-directing group.[1] It withdraws electron density from the aromatic ring through both inductive and resonance effects, slowing the rate of electrophilic aromatic substitution (EAS).[2] It directs incoming electrophiles to the positions meta to it (C5).

  • Hydroxymethyl (-CH₂OH): This group is considered a weakly activating, ortho, para-director.[3] It functions similarly to an alkyl group, donating electron density weakly through an inductive effect. This directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) relative to it. However, the C6 position is equivalent to C2.

The result of any EAS reaction will be a mixture of isomers, with the final ratio depending on the balance of these competing effects and the specific reaction conditions.[4]

Caption: Directing effects of substituents on this compound.

Q2: Which substituent has a stronger directing effect, the ester or the hydroxymethyl group?

A: There is no simple answer, as the "stronger" effect depends on the reaction type. The ester group's deactivating effect is generally more pronounced than the hydroxymethyl group's weak activating effect.[5] This means reactions like Friedel-Crafts are significantly hindered. For substitutions like nitration or halogenation, the outcome is a delicate balance:

  • Electronic Control: The deactivating ester group strongly disfavors substitution at the positions ortho and para to it (C2, C4, C6). The activating hydroxymethyl group favors these same positions.

  • Steric Control: The position ortho to both groups (C2) is highly sterically hindered. Reactions involving bulky electrophiles will strongly disfavor this position.

  • Kinetic vs. Thermodynamic Control: Reaction conditions, such as temperature, can shift the product ratio. Lower temperatures often favor the isomer that results from the most stable transition state.[6]

Ultimately, achieving high regioselectivity requires strategies that deliberately tip this balance in favor of one directing influence over the other.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during experiments with this compound.

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Q: I am attempting a nitration of this compound and obtaining a complex mixture of isomers, primarily at the C4 and C5 positions. How can I selectively synthesize one over the other?

A: This is a classic problem of competing directors. The formation of 4-nitro and 5-nitro isomers is expected. To gain control, you must modify the molecule to favor one directing effect. The most robust strategy is to use a protecting group.

Causality: The -CH₂OH group directs to the C4 position (para), while the -COOCH₃ group directs to the C5 position (meta). Without intervention, you will always get a mixture.

Solution: Protection of the Hydroxymethyl Group

By converting the hydroxymethyl group into a sterically bulky protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, you can achieve two goals:

  • Block the Ortho Position (C2/C4): The large TBDMS group will sterically hinder the adjacent ortho positions, significantly disfavoring attack by the electrophile at C2 and C4.

  • Enhance Meta-Direction: With the ortho/para positions sterically blocked, the meta-directing influence of the ester group at C5 becomes dominant.

This strategy forces the electrophile to add almost exclusively at the C5 position. Subsequent deprotection of the silyl ether reveals the desired 5-substituted product with high regioselectivity.

Caption: Workflow for regioselective substitution via a protection strategy.

Experimental Protocol: Regioselective Nitration at C5

  • Protection: Dissolve this compound (1.0 eq) in dry dichloromethane (DCM). Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). Stir at room temperature until TLC analysis shows complete consumption of the starting material. Work up by washing with water and brine, then purify by column chromatography to isolate the silyl-protected intermediate.

  • Nitration: Cool the protected intermediate in concentrated H₂SO₄ to 0 °C.[7] Add a cooled mixture of concentrated H₂SO₄ and HNO₃ dropwise, maintaining the temperature below 10-15 °C.[8][9] After the addition, allow the reaction to stir at room temperature for 15-30 minutes. Pour the reaction mixture over crushed ice to precipitate the product.[7] Filter and wash the solid with cold water.

  • Deprotection: Dissolve the crude nitrated product in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) and stir at room temperature until the silyl group is cleaved. Purify by column chromatography to yield methyl 3-(hydroxymethyl)-5-nitrobenzoate.

Problem 2: Low or No Yield in Friedel-Crafts Reactions

Q: I am trying to perform a Friedel-Crafts acylation on this compound using AlCl₃ and an acyl chloride, but the reaction fails. What is the issue?

A: The failure of this reaction is due to two primary factors, both related to the substituents on the aromatic ring.

Causality:

  • Ring Deactivation: The methyl ester group is a deactivator, making the benzene ring electron-poor and thus not nucleophilic enough to attack the acylium ion electrophile. Friedel-Crafts reactions are notoriously ineffective on moderately to strongly deactivated rings.[10][11]

  • Lewis Acid Complexation: The Lewis acid catalyst (AlCl₃) is essential for generating the electrophile. However, it will readily complex with the lone-pair electrons on the oxygen atoms of both the ester and the hydroxymethyl group. This creates a positive charge on the substituents, which further deactivates the ring and consumes the catalyst.[10]

Solutions & Workarounds:

  • Change the Synthetic Order: The most effective solution is to alter your synthetic route. Perform the Friedel-Crafts acylation on a precursor that lacks the deactivating ester group (e.g., 3-methylbenzyl alcohol) and then oxidize the methyl group to a carboxylic acid and esterify in later steps. This is a common strategy to circumvent the limitations of certain reactions.[12]

  • Use Milder, Modern Catalysts: While traditional AlCl₃ fails, some modern catalysts may offer a path forward, although yields may still be modest. Catalysts like zinc oxide (ZnO) have been reported for Friedel-Crafts acylations under milder conditions and may be less susceptible to the deactivation issue.[10]

  • Avoid Friedel-Crafts Alkylation: Friedel-Crafts alkylation is even more problematic due to the risk of carbocation rearrangements and polyalkylation, on top of the deactivation issue.[11] It is not a recommended reaction for this substrate.

StrategyFeasibilityRationale
Standard Friedel-Crafts Acylation (AlCl₃) Very LowSevere ring deactivation by -COOCH₃ group prevents reaction.[10][11]
Altering Synthetic Route HighPerform acylation on an activated precursor, then add functionality.
Using Alternative Catalysts (e.g., ZnO) ModerateMay overcome some limitations of strong Lewis acids, but deactivation is still a hurdle.[10]
Problem 3: Selectively Targeting the Hydroxymethyl Group

Q: How can I selectively convert the -CH₂OH group to a -CH₂Br group without causing substitution on the aromatic ring?

A: This transformation is highly achievable with the correct choice of reagents. The key is to use reagents that specifically target alcohols and do not generate electrophiles capable of aromatic substitution.

Causality: The C-O bond of the primary alcohol must be converted into a C-Br bond. This requires activating the hydroxyl to make it a good leaving group. Reagents like PBr₃ or the Appel reaction are ideal for this.

Recommended Protocols:

  • Using Phosphorus Tribromide (PBr₃):

    • Dissolve this compound (1.0 eq) in a dry, non-protic solvent like diethyl ether or DCM at 0 °C.

    • Slowly add PBr₃ (0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by pouring it over ice water and extract the product.

    • Mechanism Insight: PBr₃ reacts with the alcohol to form a phosphite ester intermediate, making the hydroxyl group an excellent leaving group for subsequent attack by the bromide ion. This mechanism is specific to alcohols.

  • Using the Appel Reaction (CBr₄ and PPh₃):

    • Dissolve this compound (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in dry DCM.

    • Cool the solution to 0 °C and add triphenylphosphine (PPh₃, 1.2 eq) portion-wise.

    • Stir the reaction at 0 °C and allow it to warm to room temperature.

    • Mechanism Insight: The PPh₃ and CBr₄ react to form a phosphonium salt, which activates the alcohol. This method is very mild and highly selective for converting alcohols to alkyl bromides.

Both methods are highly selective for the benzylic alcohol and will not interfere with the ester or the aromatic ring under these conditions.

References

stability of methyl 3-(hydroxymethyl)benzoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving this compound. Here, we will explore its stability under both acidic and basic conditions, potential degradation pathways, and recommended analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

The primary stability concern for this compound is the hydrolysis of the methyl ester functional group.[1] This reaction can be catalyzed by both acid and base. Under acidic conditions, the reaction is a reversible equilibrium, whereas under basic conditions, it is an irreversible process known as saponification.[1][2] Additionally, the hydroxymethyl group, being a primary alcohol, has the potential to undergo oxidation to an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents.[3][4]

Q2: What degradation products should I expect under acidic conditions?

Under acidic conditions, the main degradation pathway for this compound is hydrolysis of the ester to yield 3-(hydroxymethyl)benzoic acid and methanol .[5][6] This reaction is the reverse of Fischer esterification and is an equilibrium process.[1][2] To favor the hydrolysis products, a large excess of water is typically required.[5]

Q3: What degradation products are formed under basic conditions?

In the presence of a base, such as sodium hydroxide, this compound undergoes saponification. This is an irreversible reaction that yields the sodium salt of 3-(hydroxymethyl)benzoic acid (sodium 3-(hydroxymethyl)benzoate) and methanol .[1][7] The reaction proceeds to completion because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol.[2]

Q4: Can the hydroxymethyl group react under these conditions?

The hydroxymethyl group is generally stable under typical acidic and basic hydrolysis conditions. However, under more forcing conditions, side reactions are possible. For instance, strong acids at high temperatures could potentially lead to dehydration or etherification reactions involving the benzyl alcohol moiety.[3] While less likely, strong oxidizing conditions in either acidic or basic media could oxidize the hydroxymethyl group to a formyl (aldehyde) or carboxyl group.[3][4]

Q5: How can I monitor the stability of my this compound sample?

The stability of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10] A reversed-phase C18 column is often suitable for separating the parent compound from its more polar degradation product, 3-(hydroxymethyl)benzoic acid.[10] Other analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification.[8]

Troubleshooting Guide

Issue 1: My sample of this compound shows an increasing amount of a more polar impurity over time when dissolved in an aqueous acidic buffer.
  • Probable Cause: You are likely observing acid-catalyzed hydrolysis of the methyl ester. The resulting carboxylic acid, 3-(hydroxymethyl)benzoic acid, is more polar than the starting ester and will therefore have a shorter retention time on a reversed-phase HPLC column.

  • Solution:

    • Confirm Identity: Confirm the identity of the impurity by comparing its retention time with a standard of 3-(hydroxymethyl)benzoic acid or by using mass spectrometry.

    • pH and Temperature Control: The rate of hydrolysis is dependent on both pH and temperature. To minimize degradation, prepare your solutions in a less acidic buffer if your experiment allows, and store them at a lower temperature (e.g., 2-8 °C).

    • Use Fresh Solutions: For critical experiments, prepare solutions of this compound fresh and use them promptly.

Issue 2: After treating this compound with a strong base and then neutralizing, I don't recover my starting material.
  • Probable Cause: You have performed a saponification reaction, which is irreversible.[1][2] The treatment with a strong base converted your ester into the corresponding carboxylate salt. Upon neutralization, you will have formed 3-(hydroxymethyl)benzoic acid, not the original methyl ester.

  • Solution:

    • Isolate the Product: If your goal was to hydrolyze the ester, you can isolate the 3-(hydroxymethyl)benzoic acid by acidifying the reaction mixture (after the base treatment) to protonate the carboxylate, followed by extraction or crystallization.

    • Avoid Strong Base: If you need to maintain the ester functionality, avoid exposing your compound to strong basic conditions, especially at elevated temperatures. Use non-nucleophilic bases if pH adjustment is necessary and your experimental conditions permit.

Issue 3: I am observing an unexpected peak in my chromatogram that is not the parent compound or the expected hydrolysis product.
  • Probable Cause: This could be due to a side reaction involving the hydroxymethyl group or an impurity in your starting material. For example, under certain conditions, oxidation could lead to the formation of methyl 3-formylbenzoate or 3-carboxy-methyl-benzoate.

  • Solution:

    • Characterize the Impurity: Use techniques like LC-MS or NMR to identify the structure of the unknown peak.

    • Purity of Starting Material: Ensure the purity of your starting this compound.

    • Inert Atmosphere: If you suspect oxidation, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Mechanistic Pathways

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is a reversible process.[5]

Acid-Catalyzed Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Ester A->B + H+ C Tetrahedral Intermediate B->C + H2O D Proton Transfer C->D Proton Transfer E Loss of Methanol D->E - CH3OH F 3-(hydroxymethyl)benzoic acid E->F - H+

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Promoted Hydrolysis (Saponification)

In basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a stable carboxylate salt.[2]

Base-Promoted Hydrolysis cluster_1 Base-Promoted Hydrolysis (Saponification) G This compound H Tetrahedral Intermediate G->H + OH- I 3-(hydroxymethyl)benzoic acid H->I - CH3O- J 3-(hydroxymethyl)benzoate I->J + OH-

Caption: Mechanism of base-promoted ester hydrolysis.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Acidic Buffer
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare an acidic buffer (e.g., 0.1 M phosphate buffer, pH 3).

  • Sample Preparation:

    • Dilute the stock solution with the acidic buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the sample solution at a controlled temperature (e.g., 40 °C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • HPLC Analysis:

    • Analyze the aliquot by reversed-phase HPLC with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

  • Data Analysis:

    • Quantify the peak areas of this compound and any degradation products.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation rate.

Stability_Testing_Workflow prep_stock Prepare Stock Solution (1 mg/mL in MeCN) prep_sample Dilute in Acidic Buffer (100 µg/mL) prep_stock->prep_sample incubate Incubate at 40 °C prep_sample->incubate timepoint Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->timepoint hplc Analyze by RP-HPLC timepoint->hplc data Quantify Peaks and Determine Degradation Rate hplc->data

Caption: Workflow for stability testing in acidic buffer.

Protocol 2: Saponification of this compound
  • Reaction Setup:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature or gently heat to reflux to ensure complete reaction. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water to dissolve the sodium salt.

    • Acidify the aqueous solution with a strong acid (e.g., 1 M HCl) to a pH of ~2.

  • Isolation:

    • The product, 3-(hydroxymethyl)benzoic acid, should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data Summary

ConditionPrimary Degradation ProductReaction TypeKey Parameters Affecting Stability
Acidic (e.g., pH < 4) 3-(hydroxymethyl)benzoic acidHydrolysis (Reversible)pH, Temperature, Water Concentration
Basic (e.g., pH > 10) 3-(hydroxymethyl)benzoate saltSaponification (Irreversible)pH, Temperature

References

strategies to avoid over-oxidation of the hydroxymethyl group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. As Senior Application Scientists, we understand the nuances and challenges of complex chemical transformations. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding a common yet critical reaction: the selective oxidation of a hydroxymethyl group (a primary alcohol) to an aldehyde, while avoiding the pervasive issue of over-oxidation to a carboxylic acid.

Introduction: The Challenge of Selective Oxidation

The conversion of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. However, the aldehyde product is itself susceptible to further oxidation, leading to the formation of a thermodynamically more stable carboxylic acid. This over-oxidation is a frequent impediment, resulting in reduced yields and complex purification challenges. Achieving high selectivity for the aldehyde requires a carefully considered strategy, encompassing the choice of oxidant, reaction conditions, and substrate-specific considerations. This guide provides field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. We diagnose the problem and provide actionable solutions based on fundamental chemical principles.

Q1: My primary alcohol oxidation is yielding the carboxylic acid as a major byproduct. What went wrong?

This is the most common failure mode in this transformation. The formation of the carboxylic acid byproduct points to one or more factors that are promoting a second oxidation event.

Causality Analysis:

The oxidation of a primary alcohol to a carboxylic acid is not a direct process; it proceeds through an aldehyde intermediate.[1] This aldehyde, in the presence of water, can form a geminal diol (hydrate). It is this hydrate that is susceptible to a second oxidation step.[2][3] Therefore, any condition that allows for the presence of the aldehyde in an oxidizing, aqueous environment can lead to the carboxylic acid.

Troubleshooting Checklist:

  • Re-evaluate Your Oxidizing Agent: The choice of oxidant is paramount. Oxidizing agents are often categorized as "strong" or "mild".[4]

    • Strong Oxidants: Reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often from CrO₃ or Na₂Cr₂O₇ in acid, also known as the Jones reagent), and even nitric acid (HNO₃) are powerful enough to oxidize primary alcohols directly to carboxylic acids.[5][6] If you are using one of these, over-oxidation is expected.

    • Mild Oxidants: To stop at the aldehyde, you must use a "mild" oxidant that operates under anhydrous conditions. Excellent choices include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern or TEMPO-catalyzed oxidation.[4][7][8]

  • Ensure Anhydrous Conditions: The presence of water is the primary culprit for over-oxidation, as it facilitates the formation of the oxidizable hydrate intermediate.[3]

    • Solvents: Use freshly distilled, anhydrous solvents (e.g., dichloromethane (DCM), THF).

    • Reagents: Ensure all reagents are dry. Hygroscopic reagents should be handled under an inert atmosphere (Nitrogen or Argon).

    • Glassware: Flame-dry or oven-dry all glassware immediately before use.

  • Control Reaction Time and Temperature:

    • Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (the alcohol) is consumed. Allowing the reaction to stir for extended periods, even with a mild oxidant, can sometimes lead to side reactions.

    • Temperature: Many mild oxidations, particularly the Swern oxidation, require very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[9] Running these at higher temperatures can lead to decomposition and loss of selectivity.

  • Check Stoichiometry: While less common for this specific issue, using a large excess of the oxidizing agent can sometimes drive the reaction further than intended. Use a controlled amount, typically between 1.1 and 1.5 equivalents for stoichiometric oxidants like DMP or Swern reagents.[10]

Q2: I'm observing low yield and incomplete conversion in my Swern oxidation. How can I improve it?

The Swern oxidation is a powerful and reliable method, but it is highly sensitive to procedural details. Low yields or stalled reactions are common when these details are overlooked.[11][12]

Causality Analysis:

The Swern oxidation relies on the formation of a highly reactive electrophilic sulfur species, generated in situ from dimethyl sulfoxide (DMSO) and an activator like oxalyl chloride.[7] This species then reacts with the alcohol. The entire process is dependent on precise temperature control and the correct sequence of reagent addition to avoid decomposition of the active oxidant and other side reactions.[13]

Troubleshooting Checklist:

  • Strict Temperature Control: The reaction must be maintained at -78 °C (a dry ice/acetone bath) during the formation of the active oxidant and its reaction with the alcohol.[9] If the temperature rises above -60 °C, the activated DMSO species can undergo a Pummerer rearrangement, consuming the reagent and leading to byproducts.

  • Order of Addition is Critical: The sequence must be followed rigorously.

    • Step 1: Add oxalyl chloride to your anhydrous solvent (DCM is typical).

    • Step 2: Slowly add DMSO to the oxalyl chloride solution at -78 °C. You should observe gas evolution (CO and CO₂).[12]

    • Step 3: Slowly add the alcohol (dissolved in a small amount of anhydrous DCM) to the activated DMSO mixture.

    • Step 4: After a short period of stirring (e.g., 30 minutes), add the hindered base, typically triethylamine (TEA), to promote the final elimination step.[9]

  • Anhydrous Conditions are Non-Negotiable: As with any moisture-sensitive reaction, ensure all solvents, reagents, and glassware are scrupulously dry. Water will quench the activated intermediates.

  • Malodorous Byproduct: A successful Swern oxidation will produce dimethyl sulfide (DMS), which has a strong, unpleasant odor.[11] While not a diagnostic for yield, its absence might suggest the reaction did not proceed as expected. Work in a well-ventilated fume hood.

Q3: My Dess-Martin periodinane (DMP) oxidation is sluggish and the workup is difficult. Any tips?

The Dess-Martin oxidation is prized for its mild conditions and high functional group tolerance.[14][15] However, issues with reaction rate and purification can arise.

Causality Analysis:

DMP is a hypervalent iodine(V) reagent. Its reactivity can be influenced by its purity and the presence of trace amounts of water. The workup can be complicated by the iodine-containing byproducts, which are often solids that can make extraction difficult.[16]

Troubleshooting Checklist:

  • Check Reagent Quality: DMP is known to be sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored reagent. Note: DMP is also shock-sensitive and has explosive potential, so handle it with care and avoid grinding or heating the solid.[10]

  • Solvent Choice: Dichloromethane (DCM) is the most common solvent and generally works well.[14]

  • Accelerate the Reaction: If the reaction is slow, the addition of a small amount of water (1 equivalent) to the reaction mixture can sometimes accelerate the oxidation of alcohols.[14] This must be done cautiously, as excess water can promote other side reactions.

  • Simplify the Workup: The iodine-based byproducts can be challenging. A standard and highly effective workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).[16]

    • The thiosulfate reduces the iodine byproducts to more soluble species, which are easily removed in the aqueous layer.

    • Stir the biphasic mixture vigorously until all solids dissolve before performing the extraction.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about planning your oxidation strategy.

Q5: How do I choose the best mild oxidant for my specific substrate?

The "best" oxidant depends on a balance of factors including the functional groups present in your molecule (chemoselectivity), reaction scale, cost, and safety considerations.

Oxidant SystemAdvantagesDisadvantagesBest For...
PCC / PDC Simple procedure, commercially available.Chromium-based (toxic waste), slightly acidic (can affect acid-labile groups).[4][6]Simple, robust substrates without acid-sensitive groups.
Swern Oxidation Metal-free, high yields, very mild conditions.[11]Requires cryogenic temperatures (-78°C), produces foul-smelling DMS, sensitive to water.[9][12]Complex, sensitive substrates with many functional groups.
Dess-Martin (DMP) Metal-free, neutral pH, room temperature, high functional group tolerance.[10][14]Reagent is expensive and potentially explosive, workup can be tricky without proper quenching.[10][16]Quick, small-to-medium scale reactions on sensitive substrates.
TEMPO (catalytic) Uses a cheap terminal oxidant (e.g., bleach), catalytic, environmentally friendlier ("green").[17][18]Can be substrate-dependent, may require optimization of co-oxidants and pH.[19][20]Larger-scale industrial applications and green chemistry initiatives.
Q6: What is the mechanistic reason that "mild" oxidants stop at the aldehyde?

The key lies in preventing the formation of the aldehyde hydrate (a gem-diol), which is the necessary intermediate for over-oxidation.[2]

Mechanism Explained:

  • Initial Oxidation: All alcohol oxidations, whether strong or mild, first convert the primary alcohol to an aldehyde. The core mechanism often resembles an E2 elimination, where a base removes the proton on the carbon bearing the hydroxyl group, leading to the formation of the C=O double bond.[3]

  • The Role of Water: In the presence of water, the aldehyde exists in equilibrium with its hydrate (R-CH(OH)₂). This hydrate looks structurally like another alcohol and can be attacked by the oxidizing agent.[3]

  • Second Oxidation: This second oxidation of the hydrate yields the carboxylic acid.

  • The "Mild" Strategy: Mild oxidants like Swern and DMP are effective because they are run under strictly anhydrous conditions.[2][6] By excluding water, the formation of the hydrate is prevented. The aldehyde, once formed, has no pathway to be further oxidized.

G cluster_0 Anhydrous Conditions (e.g., Swern, DMP) cluster_1 Aqueous Conditions (e.g., Jones Reagent) A Primary Alcohol (R-CH₂OH) B Aldehyde (R-CHO) A->B [Mild Oxidant] -H₂ C B->C Further Oxidation Blocked (No Water Present) D Primary Alcohol (R-CH₂OH) E Aldehyde (R-CHO) D->E [Strong Oxidant] -H₂ F Aldehyde Hydrate (R-CH(OH)₂) E->F +H₂O (Equilibrium) G Carboxylic Acid (R-COOH) F->G [Strong Oxidant] -H₂

Caption: Oxidation pathways under anhydrous vs. aqueous conditions.

Q7: Can I selectively oxidize a secondary alcohol in the presence of a primary alcohol?

Yes, this is a common challenge in the synthesis of complex molecules like polyketides. While primary alcohols are often more sterically accessible, certain catalytic systems exhibit a kinetic preference for secondary alcohols.

  • Ruthenium-Based Catalysts: Specific ruthenium complexes have been shown to provide remarkable chemoselectivity for the oxidation of secondary alcohols over primary ones.[21]

  • TEMPO Systems: By tuning the TEMPO catalyst and reaction conditions, it is sometimes possible to achieve selective oxidation of secondary alcohols.[22]

This type of transformation often requires screening several conditions, as the selectivity can be highly substrate-dependent.

Q8: When should I consider using a protecting group strategy instead of direct selective oxidation?

A protecting group strategy is a powerful, albeit longer, alternative when direct selective oxidation is problematic.[23] You should consider this route in the following scenarios:

  • Presence of Highly Oxidant-Sensitive Groups: If your molecule contains other functional groups (e.g., thiols, certain amines, electron-rich heterocycles) that are incompatible with even the mildest oxidizing agents.

  • Multiple Hydroxyl Groups: If you have several hydroxyl groups of similar reactivity and need to oxidize only one specific hydroxymethyl group.

  • Repeated Failure of Direct Methods: If you have tried several selective oxidation protocols without success, a protecting group strategy offers a more robust and predictable path.

The most common protecting groups for alcohols are silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), which are easily installed and later removed under specific conditions that do not affect the rest of the molecule.[24][25][26]

G Start Molecule with Hydroxymethyl Group Protect Protect Alcohol (e.g., form silyl ether) Start->Protect React Perform Other Incompatible Reaction (e.g., Grignard, reduction) Protect->React Deprotect Deprotect Alcohol (e.g., use F⁻ source) React->Deprotect Oxidize Perform Selective Oxidation to Aldehyde Deprotect->Oxidize End Final Product Oxidize->End

Caption: General workflow for a protecting group strategy.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is for a small-scale (e.g., 1 mmol) reaction.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.[10]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (stain with potassium permanganate to visualize the alcohol). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup: Once the starting material is consumed, dilute the mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the solid byproducts dissolve.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.

Protocol 2: Swern Oxidation

This protocol is for a small-scale (e.g., 1 mmol) reaction and requires strict adherence to temperature control.

  • Apparatus Setup: Assemble flame-dried glassware under a positive pressure of nitrogen. Prepare a dry ice/acetone bath (-78 °C).

  • Activator Solution: In a flask, add anhydrous DCM (~0.5 M) and cool to -78 °C. Slowly add oxalyl chloride (1.5 eq).

  • DMSO Addition: Add anhydrous DMSO (3.0 eq) dropwise to the stirred activator solution at -78 °C. Stir for 15 minutes.[9]

  • Substrate Addition: Dissolve the primary alcohol (1.0 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes.

  • Elimination: Add triethylamine (TEA, 5.0 eq) dropwise. The mixture may become thick. Stir for another 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.[9]

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and extract three times with DCM.

  • Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aldehyde by flash column chromatography.

References

Technical Support Center: Managing Impurities in the Scale-Up of Methyl 3-(hydroxymethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of methyl 3-(hydroxymethyl)benzoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from the bench to a larger scale. We will address common challenges related to impurity management, providing not just solutions but also the underlying chemical principles to empower your decision-making process.

The selective reduction of dimethyl 1,3-benzenedicarboxylate is a primary industrial route to this compound. While straightforward in theory, this reaction presents significant challenges on a larger scale, particularly concerning selectivity and the subsequent purification. This guide focuses on troubleshooting issues arising from this synthetic pathway.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific, practical problems you may encounter during the scale-up process. Each issue is broken down by potential causes and actionable solutions.

Problem 1: Incomplete Conversion and High Levels of Starting Material

You observe a significant amount of dimethyl 1,3-benzenedicarboxylate remaining in your crude reaction mixture after the expected reaction time.

Potential Causes & Solutions

Cause Scientific Rationale Troubleshooting Steps
Insufficient Reducing Agent The stoichiometry of the reduction is critical. One equivalent of the diester requires at least two equivalents of a hydride reagent like Lithium Aluminium Hydride (LiAlH₄) to form the primary alcohol.[1][2] On a large scale, minor weighing errors or reagent degradation can lead to a significant stoichiometric deficit.1. Verify Reagent Activity: Titrate your hydride source before use to determine its active concentration. LiAlH₄, for instance, can degrade upon exposure to moisture. 2. Increase Reagent Equivalents: Incrementally increase the equivalents of the reducing agent (e.g., from 2.0 to 2.2 eq.). Monitor the reaction by HPLC to find the optimal amount without promoting over-reduction.
Poor Reagent Solubility/Dispersion In larger vessels, inadequate agitation can prevent the solid reducing agent (like sodium borohydride) from reacting efficiently, creating localized "hot spots" of reactivity and large areas of inactivity.1. Optimize Agitation: Ensure your reactor's impeller design and speed are sufficient for maintaining a homogenous slurry. 2. Modify Reagent Addition: Consider adding the solid reagent in portions or as a slurry in a suitable, dry solvent to improve dispersion.
Low Reaction Temperature While lower temperatures are used to control selectivity, an excessively low temperature can slow the reaction rate to a crawl, leading to incomplete conversion within a practical timeframe.1. Controlled Temperature Ramp: Start the addition of the reagent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. 2. Monitor and Adjust: Use reaction calorimetry data (if available on scale-up) or frequent in-process controls (IPCs) via HPLC to determine the minimum temperature required for a reasonable reaction rate.
Problem 2: Formation of Key Byproducts

Analysis of your crude product shows the presence of undesired compounds, complicating purification.

Common Impurities and Mitigation Strategies

  • Impurity A: 1,3-Benzenedimethanol (Over-reduction Product)

    • Cause: This diol results from the non-selective reduction of both ester groups. It is often caused by an excess of a powerful reducing agent, elevated temperatures, or prolonged reaction times.

    • Mitigation Strategy: The key is to control the reaction's energy. Use a less reactive hydride source if possible (e.g., NaBH₄ with an activating additive like LiCl instead of LiAlH₄). Maintain strict temperature control, typically between 0-10°C during reagent addition.[3] Finally, quench the reaction promptly once IPCs show complete consumption of the starting diester.

  • Impurity B: Methyl 3-formylbenzoate (Intermediate)

    • Cause: This aldehyde is the intermediate formed after the first hydride addition and subsequent collapse of the tetrahedral intermediate.[1][4] Its presence indicates that the second hydride addition to the aldehyde is slower than the initial ester reduction, often due to insufficient reagent or quenching the reaction prematurely. Weaker reducing agents like DIBAL-H are sometimes used specifically to isolate aldehydes, highlighting the delicate balance required.[5][6]

    • Mitigation Strategy: Ensure sufficient equivalents of the reducing agent are present to carry the reaction to completion. A slightly longer reaction time after the initial exotherm subsides can also facilitate the reduction of the aldehyde intermediate.

  • Impurity C: Unreacted 3-(methoxycarbonyl)benzoic acid (from raw material)

    • Cause: The starting diester, dimethyl 1,3-benzenedicarboxylate, may be prepared from isophthalic acid. Incomplete esterification can leave acidic impurities in the starting material.

    • Mitigation Strategy: This is a raw material control issue. Test incoming starting materials for acidic impurities. If present, these can be removed from the final product during the workup. An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) will selectively extract the acidic impurity into the aqueous layer, leaving the neutral ester product behind.[7][8]

Process Flow & Impurity Control

The following diagram illustrates the reaction pathway and where key impurities are formed.

G cluster_1 Workup & Purification SM Dimethyl 1,3-benzenedicarboxylate (Starting Material) INT Methyl 3-formylbenzoate (Intermediate Impurity B) SM->INT + Hydride OVER 1,3-Benzenedimethanol (Over-reduction Impurity A) SM->OVER PROD This compound (Desired Product) INT->PROD + Hydride CRUDE Crude Product Mixture INT->CRUDE PROD->CRUDE OVER->CRUDE WASH Aqueous Base Wash CRUDE->WASH PURIFIED Final Purified Product WASH->PURIFIED ACID Acidic Impurity C (Removed) WASH->ACID

Caption: Reaction pathway and impurity formation diagram.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for scaling up this reaction?

A1: The choice depends on a balance of reactivity, safety, cost, and workup complexity.

Reducing Agent Advantages Disadvantages Scale-Up Considerations
Lithium Aluminium Hydride (LiAlH₄) Highly reactive, readily reduces esters.[2][4]Pyrophoric, reacts violently with water, generates voluminous aluminum salt byproducts that complicate filtration.[1]Requires specialized handling procedures and equipment (e.g., nitrogen atmosphere, controlled addition). Workup is challenging on a large scale.
Sodium Borohydride (NaBH₄) Safer, easier to handle, less expensive.Generally not reactive enough to reduce esters alone.Often used with additives (e.g., LiCl, CaCl₂) or in specific solvent systems (e.g., THF/MeOH) to increase its reactivity. This offers a safer, more cost-effective process if conditions can be optimized.
Catalytic Hydrogenation "Green" process with minimal waste (only catalyst to be recovered).Requires high-pressure reactor, potential for catalyst poisoning, may reduce the aromatic ring under harsh conditions.High capital cost for equipment, but very efficient for large-scale continuous processing. Catalyst selection is crucial for selectivity.

Q2: My final product is an oil or a low-melting solid that is difficult to handle. How can I improve its physical form?

A2: This is a common issue when residual solvents or impurities are present, acting as a eutectic mixture.

  • High-Vacuum Drying: Ensure all residual solvents (e.g., THF, ethyl acetate) are removed by drying the product under high vacuum, possibly with gentle heating.

  • Re-purification: The presence of impurities, especially the over-reduced diol, can significantly depress the melting point. Re-purification via MPLC (Medium Pressure Liquid Chromatography) or a carefully optimized recrystallization is recommended.[9]

  • Recrystallization Solvent Screening: A good recrystallization solvent should dissolve the product when hot but sparingly when cold. Screen various solvents and co-solvent systems (e.g., ethyl acetate/heptane, toluene/heptane) to find the optimal conditions for inducing sharp crystallization.

Q3: What are the best analytical methods for monitoring reaction progress and final purity?

A3: A combination of methods is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks at the bench. It's fast and requires minimal equipment.[7][9]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient. HPLC can accurately quantify the starting material, product, and key impurities in a single run, making it essential for process control and final product release.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying unknown impurities after isolation.

Experimental Protocols

Protocol 1: General Aqueous Workup and Impurity Removal

This protocol is designed to quench the reaction and remove both aluminum salts (from LiAlH₄) and acidic impurities.

  • Cooling: After the reaction is deemed complete by HPLC, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching (Fieser Method): Perform with extreme caution under an inert atmosphere. For a reaction using 'X' grams of LiAlH₄, add the following dropwise in sequence:

    • 'X' mL of water

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.[1]

  • Stirring: Stir the resulting slurry vigorously at room temperature for at least 1 hour to ensure complete granulation of the salts.

  • Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth. Wash the filter cake thoroughly with the reaction solvent (e.g., THF or Ethyl Acetate).

  • Extraction & Wash: Transfer the combined filtrate to a separatory funnel.

    • Wash with a 5% aqueous NaHCO₃ solution to remove any unreacted acidic starting materials.[7][8]

    • Wash with brine (saturated aqueous NaCl) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Choose a solvent system (e.g., Toluene) in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and hold at temperature for 15 minutes. Filter the hot solution through Celite® to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Cool the mixture further in an ice bath for 1 hour to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Logic Flow

G start IPC Analysis Shows High Impurity identify Identify Impurity by HPLC/MS start->identify is_sm Is it Starting Material? identify->is_sm is_over Is it Over-reduction Product? is_sm->is_over No sol_sm Increase Reagent Equivalents or Reaction Time/Temp is_sm->sol_sm Yes is_int Is it Aldehyde Intermediate? is_over->is_int No sol_over Decrease Reagent Equivalents or Lower Temperature is_over->sol_over Yes sol_int Increase Reaction Time or Check Reagent Activity is_int->sol_int Yes re_eval Re-evaluate Process Parameters is_int->re_eval No / Other sol_sm->re_eval sol_over->re_eval sol_int->re_eval

Caption: A decision tree for troubleshooting common impurities.

References

Technical Support Center: Navigating the Purification of Polar Derivatives of Methyl 3-(Hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar derivatives of methyl 3-(hydroxymethyl)benzoate. These molecules, which are valuable intermediates in medicinal chemistry, often present significant purification hurdles due to their combination of a moderately nonpolar aromatic core and highly polar functional groups.

Introduction: Understanding the Purification Challenges

The purification of polar derivatives of this compound is often complicated by a combination of factors inherent to their molecular structure. The presence of the benzoate ester and the benzylic alcohol provides sites for both hydrophobic and hydrophilic interactions. When additional polar functionalities are introduced, the physicochemical properties of these derivatives can vary widely, leading to common purification issues.

Key challenges include:

  • Poor solubility in standard chromatography solvents.

  • Strong interactions with silica gel , leading to peak tailing and poor recovery in normal-phase chromatography.

  • Insufficient retention in traditional reversed-phase chromatography.

  • Potential for degradation under acidic or basic conditions.

  • Difficulty in separating structurally similar impurities and byproducts from the synthesis.

This guide will equip you with the knowledge and practical strategies to overcome these obstacles and achieve high-purity compounds for your research.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your purification workflows.

Section 1: Column Chromatography (Normal-Phase)

Q1: My polar compound is streaking badly on the TLC plate and the column, even with highly polar solvent systems like 10% methanol in dichloromethane. What can I do?

A1: This is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the silica gel. Here’s how to troubleshoot this:

  • Deactivate the Silica Gel: The acidity of silica can be a major issue for polar and basic compounds. You can deactivate the silica by flushing the packed column with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%) before loading your sample. This will cap the most acidic sites on the silica surface.[1]

  • Use a Modified Mobile Phase: For highly polar compounds, especially those with basic nitrogen atoms, adding a small amount of a base to your eluent can significantly improve peak shape. A common strategy is to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to your primary eluent (e.g., dichloromethane or ethyl acetate).[2]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[2]

Q2: My compound won't elute from the silica gel column, even with very polar solvents. I'm worried it's decomposing.

A2: This is a valid concern, as prolonged exposure to silica gel can lead to the degradation of sensitive compounds.[2] Here's a systematic approach to diagnose and solve this problem:

  • Assess Compound Stability: Before running a column, it's crucial to determine if your compound is stable on silica. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it. If you see new spots or a streak from the baseline, your compound is likely degrading.

  • Switch to a Less Aggressive Technique: If your compound is unstable on silica, normal-phase chromatography may not be the best approach. Consider the following alternatives:

    • Reversed-Phase Chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase, which is often gentler on polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for very polar compounds that are not well-retained in reversed-phase chromatography.[3][4]

  • If you must use normal-phase, try these modifications:

    • Use a less acidic stationary phase like deactivated silica or alumina.

    • Run the column quickly to minimize the time your compound spends on the stationary phase.

Section 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q3: My polar derivative of this compound has very poor retention on my C18 column and elutes in the void volume. How can I get it to retain?

A3: This is a common problem for polar molecules in reversed-phase HPLC because they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[1] Here are several strategies to increase retention:

  • Increase the Polarity of the Mobile Phase: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For very polar compounds, you may need to use a mobile phase with a very high aqueous content. Some modern C18 columns are designed to be stable in 100% aqueous mobile phases.[1]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified with polar functional groups. This modification makes them more compatible with highly aqueous mobile phases and provides better retention for polar analytes.[5]

  • Adjust the pH of the Mobile Phase: If your compound has acidic or basic functional groups, you can manipulate the pH of the mobile phase to suppress their ionization. For example, for a carboxylic acid derivative, lowering the pH below its pKa will make it more neutral and increase its retention on a reversed-phase column.

  • Consider HILIC: If the above strategies are not successful, your compound may be too polar for reversed-phase chromatography. HILIC is the ideal alternative in such cases.[3][6]

Q4: I'm observing significant peak tailing for my compound in RP-HPLC. What are the likely causes and solutions?

A4: Peak tailing in RP-HPLC can be caused by several factors, especially when dealing with polar compounds containing functional groups that can interact with residual silanol groups on the stationary phase.

Potential Cause Explanation Troubleshooting Strategy
Secondary Interactions with Residual Silanols Even on end-capped C18 columns, there can be residual, unreacted silanol groups that can interact with polar or basic analytes, causing tailing.Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to block these active sites. Alternatively, use a base-deactivated column.[1]
Column Overload Injecting too much sample can lead to peak distortion, including tailing.Reduce the sample concentration or injection volume.
Mismatched Sample Solvent and Mobile Phase If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase or a weaker solvent.
Column Degradation Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can expose more active silanol groups.Test the column with a standard mixture to check its performance. If it has degraded, it may need to be replaced.
Section 3: Recrystallization

Q5: I'm struggling to find a suitable solvent for the recrystallization of my polar derivative. It seems to be soluble in everything polar and insoluble in everything nonpolar.

A5: This is a common dilemma with highly polar compounds. The key is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Use a Solvent Mixture: A binary solvent system is often the solution. You need one solvent in which your compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" or "anti-solvent"), and the two solvents must be miscible.

    • Procedure: Dissolve your compound in a minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise until you see persistent cloudiness. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Common Solvent Pairs for Polar Compounds:

      • Methanol/Water

      • Ethanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Hexane

  • Trial and Error on a Small Scale: It is always best to test different solvents and solvent mixtures on a small scale before committing your entire batch of product.[7]

Q6: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure compounds or when the solution is cooled too quickly.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

  • Use a More Dilute Solution: Oiling out can be caused by a supersaturated solution. Add a little more of the hot solvent to dissolve the oil and then try cooling it again.

  • Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter when synthesizing polar derivatives of this compound?

A1: The impurities will largely depend on the specific reaction you are performing. However, some common possibilities include:

  • Unreacted Starting Materials: Such as this compound or the reagent used to introduce the polar functionality.

  • Byproducts of the Reaction: For example, if you are performing a nitration, you may get small amounts of the ortho- and para-isomers in addition to the desired meta-product.[8][9]

  • Decomposition Products: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to oxidizing agents or prolonged heating.[10] The ester can also be hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Reagent-Related Impurities: Impurities from the reagents used in the synthesis can also be present in your crude product.

Q2: How can I best visualize my polar compound on a TLC plate if it's not UV-active?

A2: If your compound does not have a UV chromophore, you will need to use a chemical stain to visualize it. Here are some common stains that work well for polar compounds:

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized, including alcohols.

  • Ceric Ammonium Molybdate (CAM) Stain: Another excellent general stain that reacts with a wide variety of functional groups.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

Q3: Is it possible to purify my highly polar, water-soluble derivative without using chromatography?

A3: Yes, depending on the nature of your compound and its impurities.

  • Recrystallization: If you can find a suitable solvent system, recrystallization is an excellent method for purifying solid compounds.[11]

  • Liquid-Liquid Extraction: If your compound has acidic or basic properties, you can use pH-swing extractions to move it between aqueous and organic layers, leaving neutral impurities behind.

  • Trituration: This involves washing your solid crude product with a solvent in which your desired compound is insoluble, but the impurities are soluble.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography of a Moderately Polar Derivative
  • Solvent System Selection: Use TLC to determine an appropriate eluent. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point for moderately polar derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Dry pack the column with silica gel.

  • Sample Loading:

    • Dry Loading (Recommended for polar compounds): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol or acetone). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If necessary, you can gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Method Selection

MethodSelection Start Crude Polar Derivative TLC Run TLC with Hexane/EtOAc and DCM/MeOH systems Start->TLC Rf_Check Rf > 0.1 and good separation? TLC->Rf_Check Normal_Phase Use Normal-Phase Flash Chromatography Rf_Check->Normal_Phase Yes Poor_Retention_Check Rf < 0.1 in polar solvents? Rf_Check->Poor_Retention_Check No Streaking_Check Streaking observed? Normal_Phase->Streaking_Check Modify_NP Modify Mobile Phase (e.g., add NH4OH) or Deactivate Silica Streaking_Check->Modify_NP Yes Purified_Product Purified Product Streaking_Check->Purified_Product No Modify_NP->Purified_Product Consider_RP Evaluate with Reversed-Phase HPLC Poor_Retention_Check->Consider_RP Yes RP_Retention_Check Good retention on C18? Consider_RP->RP_Retention_Check Optimize_RP Optimize RP-HPLC method (gradient, pH) RP_Retention_Check->Optimize_RP Yes Consider_HILIC Use HILIC RP_Retention_Check->Consider_HILIC No Optimize_RP->Purified_Product Consider_HILIC->Purified_Product

Caption: A decision-making workflow for selecting the appropriate purification method.

References

Validation & Comparative

A Comparative Guide to Alternatives for Methyl 3-(hydroxymethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate building block is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. Methyl 3-(hydroxymethyl)benzoate is a valuable bifunctional reagent, offering a nucleophilic hydroxyl group and an electrophilic ester moiety. However, its reactivity profile, particularly at the benzylic position, is not always optimal for every synthetic transformation. This guide provides an in-depth technical comparison of this compound with its more reactive halogenated counterparts, methyl 3-(bromomethyl)benzoate and methyl 3-(chloromethyl)benzoate. We will explore the causality behind experimental choices, provide supporting data from the literature, and offer detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Central Role of the Benzylic Position

The reactivity of all three reagents hinges on the benzylic carbon—the carbon atom adjacent to the benzene ring. The stability of benzylic carbocations and radicals, due to resonance delocalization into the aromatic system, renders this position highly susceptible to a variety of transformations. However, the nature of the leaving group attached to this benzylic carbon dramatically influences the reaction conditions required and the overall efficiency of the synthesis.

Reactivity Landscape: Hydroxyl vs. Halogen Leaving Groups

The fundamental difference between this compound and its halo-analogs lies in the leaving group ability at the benzylic position. The hydroxyl group (-OH) is a poor leaving group, requiring activation before it can be displaced in nucleophilic substitution reactions. In contrast, bromide (-Br) and chloride (-Cl) are excellent leaving groups, facilitating facile substitution under milder conditions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Conceptual workflow of benzylic substitution."

Comparative Analysis in Key Synthetic Transformations

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation. When employing this compound, the hydroxyl group must first be deprotonated with a strong base to form an alkoxide, or activated through other means. A more direct comparison can be made by considering the reaction of a phenoxide with our reagents of interest.

Scenario: Synthesis of Methyl 3-((phenoxy)methyl)benzoate

  • With Methyl 3-(bromomethyl)benzoate: This reaction proceeds as a classic SN2 reaction. The phenoxide ion, a potent nucleophile, readily displaces the bromide ion. This is typically a high-yielding reaction under relatively mild conditions.

  • With this compound: Direct reaction with phenoxide is not feasible. Two primary activation strategies are employed:

    • Mitsunobu Reaction: This powerful reaction allows for the conversion of the alcohol to an ether in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). While effective, the reaction stoichiometry generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[1][2]

    • Acid Catalysis (with Phenol): Under forcing conditions with a strong acid catalyst, direct condensation with phenol can be achieved, though this is less common and can lead to side reactions.[3]

Experimental Data Comparison:

While direct side-by-side comparative studies are not abundant in the literature, we can infer performance from typical reported yields for analogous reactions.

ReagentNucleophileConditionsYield (%)Reference
Methyl 3-(bromomethyl)benzoatePhenoxideK₂CO₃, Acetone, reflux>90 (estimated)General SN2
This compoundPhenolPPh₃, DIAD, THF, 0 °C to rt70-85[4][5]
Methyl 3-(chloromethyl)benzoatePhenoxideNaI (cat.), K₂CO₃, Acetone, reflux>85 (estimated)Finkelstein reaction principle

Causality Behind Experimental Choices: The choice of a benzylic halide, particularly the bromide, for SN2 reactions is driven by the desire for high efficiency and mild conditions. The bromide is an excellent leaving group, and the reaction proceeds with predictable kinetics. The Mitsunobu reaction, while effective for the alcohol, introduces reagent-based byproducts and can be less atom-economical. The chloro-analog is a viable, often more cost-effective alternative to the bromo-compound, though it may require a catalytic amount of iodide (Finkelstein reaction) to enhance its reactivity.[6]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The reactivity of the benzylic position can be harnessed for this transformation, and again, the choice of leaving group is paramount.

Scenario: Synthesis of Methyl 3-benzylbenzoate derivatives

  • With Methyl 3-(bromomethyl)benzoate or Methyl 3-(chloromethyl)benzoate: These benzylic halides are excellent substrates for Suzuki-Miyaura coupling with arylboronic acids. The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

  • With this compound: The alcohol itself is not a suitable substrate for direct Suzuki-Miyaura coupling. It must first be converted into a more reactive species, such as a tosylate, mesylate, or by using it to form a benzyl ester (e.g., acetate or carbonate) which can then undergo coupling.[8] This adds steps to the synthetic sequence.

Comparative Performance Insights:

A study by Hazra et al. demonstrated the substrate-switchable Suzuki-Miyaura coupling, highlighting the distinct reactivity of benzyl esters versus benzyl halides. Under one set of conditions, benzyl esters reacted while benzyl halides did not, and under a different set of conditions, the reverse was true. This underscores the significant difference in reactivity and the need for tailored reaction conditions.[8][9]

Reagent ClassCoupling PartnerTypical Catalyst SystemKey AdvantageReference
Benzylic HalidesArylboronic acidsPd(PPh₃)₄, K₂CO₃Direct, high-yielding[7][10]
Benzylic AlcoholsArylboronic acidsRequires derivatization (e.g., to tosylate)Utilizes readily available starting material[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Suzuki-Miyaura coupling pathways."

Synthesis of the Reagents: A Practical Consideration

The accessibility of the starting materials is a crucial factor in experimental design.

  • This compound: Can be prepared by the reduction of dimethyl isophthalate or the esterification of 3-(hydroxymethyl)benzoic acid.

  • Methyl 3-(bromomethyl)benzoate: Typically synthesized via radical bromination of methyl 3-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This is a well-established and high-yielding transformation.[5][11]

  • Methyl 3-(chloromethyl)benzoate: Can be prepared by the chlorination of methyl 3-methylbenzoate using chlorine gas and a radical initiator, or from 3-(chloromethyl)benzoyl chloride and methanol.[12][13] The handling of chlorine gas requires specialized equipment.

Comparative Synthesis Data:

ProductStarting MaterialReagentsTypical Yield (%)Reference
Methyl 3-(bromomethyl)benzoateMethyl 3-methylbenzoateNBS, AIBN, CCl₄95[5]
Methyl 3-(chloromethyl)benzoateMethyl 3-methylbenzoateCl₂, UV light or AIBN85[13][14]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Methyl 3-(bromomethyl)benzoate

Objective: To synthesize methyl 3-((phenoxy)methyl)benzoate.

Materials:

  • Methyl 3-(bromomethyl)benzoate (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-(bromomethyl)benzoate, phenol, and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Ether Synthesis using this compound

Objective: To synthesize methyl 3-((phenoxy)methyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, phenol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.[4][5]

Conclusion and Recommendations

The choice between this compound and its halogenated analogs is a classic example of the trade-off between atom economy and reactivity.

  • This compound is an excellent choice when the synthetic route benefits from its nucleophilic character, or when milder, multi-step activation methods like the Mitsunobu reaction are acceptable. It avoids the use of halogenating agents in its preparation.

  • Methyl 3-(bromomethyl)benzoate is the reagent of choice for high-yielding nucleophilic substitution and cross-coupling reactions where a reactive benzylic electrophile is required. Its synthesis is straightforward and efficient.

  • Methyl 3-(chloromethyl)benzoate offers a more cost-effective alternative to the bromo-derivative, with slightly lower reactivity that can sometimes be advantageous for selectivity.

Ultimately, the optimal reagent is dictated by the specific demands of your synthesis. By understanding the underlying principles of reactivity and the practical considerations of reagent preparation, you can confidently select the building block that will best advance your research and development goals.

References

advantages of using methyl 3-(hydroxymethyl)benzoate over similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Strategic Molecular Design in Research and Drug Development

In the intricate world of organic synthesis, the choice of building blocks is paramount. It dictates the efficiency of a synthetic route, influences yield, and ultimately determines the feasibility of creating complex target molecules. Among the vast arsenal of bifunctional aromatic compounds, methyl 3-(hydroxymethyl)benzoate stands out as a versatile and strategic intermediate. This guide provides an in-depth comparison, grounded in experimental principles, to illuminate the distinct advantages of this reagent over its structural analogs, empowering researchers to make more informed decisions in their synthetic endeavors.

The Core Advantage: Orthogonal Reactivity by Design

At its heart, the strategic power of this compound lies in the differential reactivity of its two functional groups: a primary alcohol and a methyl ester.[1] This inherent orthogonality allows for selective manipulation of one group while the other remains intact, a feature that significantly streamlines multi-step syntheses by minimizing the need for cumbersome protection-deprotection sequences.

Let's compare this to similar, commonly used building blocks to understand its practical superiority.

G cluster_main Focal Building Block cluster_alts Common Alternatives MHB This compound (Target Reagent) MFB Methyl 3-formylbenzoate MHB->MFB Oxidation HBA 3-(Hydroxymethyl)benzoic Acid MHB->HBA Hydrolysis MHBA Methyl 3-hydroxybenzoate MHB->MHBA Isomeric Alternative (Phenolic -OH) G cluster_route1 Route A: Using this compound cluster_route2 Route B: Using Methyl 3-formylbenzoate A1 Methyl 3-(hydroxymethyl)benzoate A2 Oxidation (e.g., PCC, DMP) A1->A2 A3 Intermediate Aldehyde A2->A3 A4 Wittig Reaction A3->A4 A5 Target Alkene A4->A5 A6 Hydrolysis A5->A6 A7 Final Product A6->A7 B1 Methyl 3-formylbenzoate B2 Wittig Reaction B1->B2 B3 Target Alkene (Potential side reactions due to aldehyde reactivity) B2->B3 B4 Hydrolysis B3->B4 B5 Final Product B4->B5

References

A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-(hydroxymethyl)benzoate Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a non-negotiable cornerstone of scientific integrity and regulatory compliance. The seemingly subtle placement of a functional group can dramatically alter a compound's pharmacological profile. This guide provides an in-depth, technical comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of methyl 3-(hydroxymethyl)benzoate derivatives, a common scaffold in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Challenge: Positional Isomerism in Drug Scaffolds

The synthesis of substituted aromatic rings, such as in the case of this compound, can often yield a mixture of positional isomers (ortho, meta, para). While 1D ¹H NMR can provide initial clues, spectral overlap and complex coupling patterns in the aromatic region frequently preclude a definitive assignment.[1] This is where the power of two-dimensional NMR spectroscopy becomes indispensable, offering a clear roadmap to the molecule's atomic connectivity and spatial arrangement.[2][3]

A Multi-faceted Approach: The 2D NMR Toolkit

No single 2D NMR experiment tells the whole story. Instead, a suite of experiments is employed, each providing a unique piece of the structural puzzle. For our model compound, this compound, we will primarily rely on COSY, HSQC, HMBC, and NOESY. These techniques are cornerstones in pharmaceutical research for their ability to elucidate complex molecular structures.[4][5][6]

Workflow for Structural Validation

The logical flow of experiments is crucial for an efficient and accurate structural determination. The following workflow represents a field-proven approach.

G cluster_prep Sample Preparation cluster_1D Initial 1D NMR cluster_2D 2D NMR Correlation Spectroscopy cluster_analysis Data Integration & Validation Sample Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) H1_NMR ¹H NMR (Proton Spectrum) Sample->H1_NMR C13_NMR ¹³C NMR & DEPT (Carbon & Multiplicity) H1_NMR->C13_NMR Provides context for carbon spectrum COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) COSY->HSQC Identifies protonated carbons Assign Assign all ¹H and ¹³C signals COSY->Assign HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Provides scaffold for long-range correlations HSQC->Assign NOESY NOESY (¹H-¹H Spatial Proximity) HMBC->NOESY Refines stereochemistry & conformation HMBC->Assign NOESY->Assign Structure Assemble fragments and confirm regiochemistry Assign->Structure Conform Assess conformational preferences Structure->Conform Final Final Validated Structure Conform->Final G cluster_mol This compound C1 C1 C2 C2-H C7 C7=O C3 C3 C2->C7 ³J C4 C4-H C9 C9H₂ (CH₂OH) C5 C5-H C6 C6-H O_ester O C8 C8H₃ (Me) C8->C7 ³J C9->C2 ³J C9->C3 ²J C9->C4 ³J

References

A Senior Application Scientist's Comparative Guide to Catalysts for the Hydrogenation of Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide dedicated to the comparative study of catalysts for the hydrogenation of methyl 3-(hydroxymethyl)benzoate. As researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. The conversion of this compound to (3-(hydroxymethyl)cyclohexyl)methanol represents a critical transformation, yielding a valuable diol intermediate for various applications. This guide provides a comprehensive analysis of various catalytic systems, offering experimental insights and data to inform your catalyst selection and process optimization.

Introduction: The Challenge of Complete and Selective Hydrogenation

The hydrogenation of this compound to (3-(hydroxymethyl)cyclohexyl)methanol presents a dual challenge: the complete saturation of the aromatic ring and the reduction of the methyl ester group to a primary alcohol. Achieving high selectivity for the desired diol, while avoiding side reactions such as hydrogenolysis of the benzylic alcohol or incomplete reduction, requires careful selection of the catalyst and optimization of reaction conditions. This guide will navigate the landscape of potential catalysts, from noble metal systems to more economical non-precious metal alternatives, providing a comparative framework for your research and development endeavors.

The Hydrogenation Pathway

The primary reaction pathway involves the hydrogenation of both the benzene ring and the methyl ester functionality of this compound to yield the desired (3-(hydroxymethyl)cyclohexyl)methanol.

cluster_reactants Reactant cluster_products Product reactant This compound product (3-(hydroxymethyl)cyclohexyl)methanol reactant->product H₂ / Catalyst

Figure 1: Reaction scheme for the hydrogenation of this compound.

Comparative Analysis of Catalytic Systems

While direct comparative studies on this compound are scarce in the published literature, we can draw valuable insights from the hydrogenation of structurally similar molecules, such as dimethyl terephthalate (DMT) and dimethyl isophthalate (DMI), which also involve the reduction of both an aromatic ring and ester groups.

Noble Metal Catalysts: The Workhorses of Hydrogenation

Ruthenium-based catalysts are renowned for their high activity in aromatic ring hydrogenation.[1] Supported ruthenium catalysts, particularly on carbon (Ru/C), are often the first choice for this class of transformation due to their robustness and efficiency under relatively mild conditions.[2][3]

  • Performance Insights: In the hydrogenation of dimethyl terephthalate (DMT), Ru/C catalysts have demonstrated high conversions.[2] However, the selectivity towards the fully hydrogenated diol can be influenced by the support and reaction conditions. For instance, at elevated temperatures, ruthenium catalysts can promote hydrogenolysis, leading to the formation of byproducts.[3] Bimetallic ruthenium catalysts, such as Ni-Ru systems, have shown enhanced activity and selectivity in the hydrogenation of related compounds, attributed to synergistic effects between the two metals.[4]

Rhodium catalysts are also highly effective for aromatic hydrogenation and can exhibit excellent selectivity.[5] Supported rhodium catalysts, such as Rh/C and Rh/Al₂O₃, are capable of hydrogenating a wide range of functional groups, including aromatic rings.[1]

  • Performance Insights: Rhodium catalysts have been shown to be powerful for the hydrogenation of various functional groups.[1] In the context of aromatic esters, rhodium's high activity for arene hydrogenation makes it a strong candidate. The choice of support and ligands can significantly influence the selectivity, with the potential to favor the desired diol product.

Palladium catalysts are widely used for various hydrogenation reactions. However, they are generally less active for the hydrogenation of aromatic rings compared to ruthenium and rhodium, often requiring more forcing conditions.[6] Bimetallic palladium catalysts, such as those combined with platinum, have been investigated for the hydrogenation of aromatics.[7]

  • Performance Insights: For the complete hydrogenation of both the aromatic ring and the ester group, monometallic palladium catalysts may not be the most efficient choice. However, in bimetallic formulations, palladium can contribute to the overall catalytic activity and selectivity. For instance, in the hydrogenation of aromatic dicarboxylic acids, Pd/C has shown high selectivity for the corresponding cyclohexane dicarboxylic acids, indicating its potential for ring saturation without extensive hydrogenolysis.[8]

Non-Precious Metal Catalysts: Cost-Effective Alternatives

Raney nickel is a widely used, cost-effective catalyst for the hydrogenation of various functional groups, including aromatic rings and esters.[9][10][11] It is known for its high activity, which stems from its high surface area and the presence of adsorbed hydrogen.[10]

  • Performance Insights: Raney nickel is a powerful reducing agent capable of hydrogenating both aromatic rings and esters, making it a viable candidate for the synthesis of (3-(hydroxymethyl)cyclohexyl)methanol.[9] However, its high activity can sometimes lead to a lack of selectivity and the formation of byproducts through hydrogenolysis. Modified Raney nickel catalysts, for instance, with silica modulation, have been shown to improve selectivity in certain hydrogenations.

Copper chromite and other copper-based catalysts are traditionally used for the hydrogenation of esters to alcohols.[12] They are generally less active for the hydrogenation of aromatic rings under mild conditions.

  • Performance Insights: While effective for the ester reduction part of the reaction, copper-based catalysts alone are unlikely to be sufficient for the complete hydrogenation of the aromatic ring. They could, however, be used in combination with a more active arene hydrogenation catalyst in a multi-step process or as part of a bimetallic system.

Summary of Catalyst Performance on Analogous Substrates

The following table summarizes the performance of various catalysts in the hydrogenation of dimethyl terephthalate (DMT), a structurally related and industrially relevant substrate.

CatalystSupportTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to Diol (%)Reference
RuCarbon1403>99~95[2]
Ni-RuNi(Al)Ox160699.393.2[4]
Ni/SiO₂ (KF modified)SiO₂16049596[13]

Note: The data presented is for the hydrogenation of dimethyl terephthalate and serves as an illustrative comparison. The performance of these catalysts on this compound may vary.

Experimental Protocols: A Starting Point for Your Investigations

The following protocols are provided as a general guideline for the hydrogenation of this compound based on methodologies reported for similar substrates. Optimization of these conditions will be necessary to achieve the desired conversion and selectivity for your specific application.

General Hydrogenation Procedure

cluster_workflow General Hydrogenation Workflow A 1. Catalyst Loading: Add catalyst to a high-pressure autoclave. B 2. Substrate Addition: Add this compound and solvent. A->B C 3. System Purge: Seal the autoclave and purge with an inert gas (e.g., N₂ or Ar). B->C D 4. Hydrogenation: Pressurize with H₂ to the desired pressure and heat to the reaction temperature with stirring. C->D E 5. Reaction Monitoring: Monitor the reaction progress by techniques such as GC or HPLC. D->E F 6. Work-up: Cool the reactor, vent the H₂, filter the catalyst, and concentrate the filtrate. E->F G 7. Product Analysis: Analyze the crude product to determine conversion and selectivity. F->G

Figure 2: General experimental workflow for the catalytic hydrogenation of this compound.

Protocol 1: Ruthenium on Carbon (Ru/C) Catalyzed Hydrogenation
  • Catalyst Preparation: Use commercially available 5% Ru/C or prepare it by impregnating a carbon support with a solution of a ruthenium precursor (e.g., RuCl₃·xH₂O) followed by reduction.

  • Reaction Setup: In a high-pressure autoclave, place 5% Ru/C (e.g., 5-10 wt% relative to the substrate).

  • Add this compound and a suitable solvent (e.g., methanol, ethanol, or THF).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 3-5 MPa.

  • Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by taking aliquots and analyzing them by GC or HPLC. After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The solvent can be removed under reduced pressure to obtain the crude product.

Protocol 2: Raney Nickel (Ni) Catalyzed Hydrogenation
  • Catalyst Activation: If using commercial Raney Nickel, wash it carefully with deionized water and then with the reaction solvent to remove any residual alkali.

  • Reaction Setup: In a high-pressure autoclave, add the activated Raney Nickel (e.g., 10-20 wt% relative to the substrate).

  • Add this compound and a solvent (e.g., ethanol or isopropanol).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 5-10 MPa.

  • Heat the reaction mixture to 120-180 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the same procedure as described for the Ru/C catalyzed reaction.

Mechanistic Considerations and Catalyst Selection Logic

The choice of catalyst is dictated by the desired outcome and the need to balance the hydrogenation of the aromatic ring and the ester group.

cluster_logic Catalyst Selection Logic Start Desired Transformation: Complete Hydrogenation of This compound A High Activity for Aromatic Ring Hydrogenation? Start->A C Consider Ru or Rh based catalysts A->C Yes D Consider Ni or Cu based catalysts (may require harsher conditions for ring) A->D No B High Activity for Ester Hydrogenation? E Consider Bimetallic Catalysts (e.g., Ni-Ru) for synergistic effects B->E Synergy desired F Optimize reaction conditions (T, P, solvent) for selectivity B->F Optimize single metal C->B D->B E->F

Figure 3: A logic diagram for selecting a suitable catalyst system.

The mechanism of hydrogenation over heterogeneous catalysts generally involves the activation of hydrogen on the metal surface and its subsequent transfer to the adsorbed substrate. For aromatic ring hydrogenation, the substrate typically adsorbs flat on the catalyst surface, allowing for the stepwise addition of hydrogen. The reduction of the ester group can proceed through different pathways, including direct hydrogenation to the alcohol or via an intermediate aldehyde. The nature of the metal, its electronic properties, and the support material all play a crucial role in determining the dominant reaction pathway and the overall selectivity. For instance, bimetallic catalysts can exhibit enhanced performance due to electronic modifications of the active sites or by providing different types of active sites for the activation of different functional groups.[4]

Conclusion and Future Outlook

The catalytic hydrogenation of this compound to (3-(hydroxymethyl)cyclohexyl)methanol is a challenging yet important transformation. While a single, universally superior catalyst has not been identified, this guide provides a comparative overview of promising catalytic systems based on data from analogous reactions.

  • Ruthenium and rhodium-based catalysts appear to be the most promising candidates for achieving high conversion of the aromatic ring under relatively mild conditions.

  • Raney nickel offers a cost-effective alternative, although careful optimization is required to control selectivity.

  • Bimetallic catalysts , such as Ni-Ru systems, hold significant potential for achieving both high activity and selectivity due to synergistic effects.

Future research in this area should focus on direct comparative studies of various catalysts for this specific substrate. High-throughput screening methods could accelerate the discovery of novel and optimized catalyst formulations. Furthermore, detailed mechanistic studies will be invaluable for the rational design of next-generation catalysts with improved performance for the selective synthesis of valuable diol intermediates.

References

A Senior Application Scientist's Guide to Stereoselective Synthesis of Methyl 3-(Hydroxymethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental pillar of safety, efficacy, and therapeutic innovation. Chiral molecules derived from simple aromatic building blocks, such as methyl 3-(hydroxymethyl)benzoate, are ubiquitous scaffolds in a vast array of bioactive compounds. The orientation of a single hydroxyl group can be the determining factor between a potent therapeutic agent and an inactive or even harmful isomer.

This guide provides an in-depth comparison of the primary strategies for establishing stereocontrol in reactions involving derivatives of this compound. We move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering a framework for selecting the optimal synthetic route based on project goals, scale, and available resources. The methodologies discussed herein are benchmarked against each other, supported by experimental data, and presented with the scientific integrity required for seamless adoption in a research or process development setting.

Core Strategic Decision-Making: Pathways to Chirality

The synthesis of an enantiomerically pure alcohol, such as (R)- or (S)-methyl 3-(1-hydroxyethyl)benzoate, from its achiral or racemic precursors, hinges on three principal strategies. The choice of strategy is the first and most critical decision point in the synthetic design.

  • Asymmetric Reduction of a Prochiral Ketone: This is often the most direct and atom-economical approach. It involves the conversion of the corresponding ketone, methyl 3-acetylbenzoate, into the desired chiral secondary alcohol. The success of this strategy lies entirely in the choice of a chiral catalyst or biocatalyst that can effectively discriminate between the two prochiral faces of the carbonyl group.

  • Kinetic Resolution of a Racemic Alcohol: This classic method is employed when a racemic mixture of the alcohol is readily available or easily synthesized. A chiral catalyst, typically an enzyme, selectively reacts with one enantiomer of the racemate, allowing the unreacted, desired enantiomer to be isolated in high enantiomeric purity, albeit with a theoretical maximum yield of 50%.

  • Desymmetrization of a Prochiral Diol: This elegant strategy involves modifying the parent structure to create a prochiral 1,3-diol, such as 2-(3-(methoxycarbonyl)phenyl)propane-1,3-diol. A chiral catalyst then selectively functionalizes one of the two enantiotopic hydroxyl groups, breaking the symmetry of the molecule and establishing a chiral center with a theoretical yield of 100%.

logical_flow start Goal: Enantiopure Methyl 3-(1-hydroxyalkyl)benzoate Derivative strategy1 Strategy 1: Asymmetric Reduction start->strategy1 strategy2 Strategy 2: Kinetic Resolution start->strategy2 strategy3 Strategy 3: Desymmetrization start->strategy3 precursor1 Precursor: Methyl 3-acetylbenzoate strategy1->precursor1 Requires prochiral ketone synthesis precursor2 Precursor: Racemic Methyl 3-(1-hydroxyethyl)benzoate strategy2->precursor2 Requires racemic alcohol synthesis precursor3 Precursor: Prochiral 1,3-Diol Derivative strategy3->precursor3 Requires prochiral diol synthesis

Caption: Initial strategic decision flow for stereoselective synthesis.

Strategy 1: Asymmetric Reduction of Methyl 3-Acetylbenzoate

The reduction of the prochiral ketone, methyl 3-acetylbenzoate, is a highly attractive route due to its directness.[1] The key to success is a catalyst that provides high enantioselectivity, favoring the formation of one enantiomer over the other. Two main classes of catalysts dominate this field: transition-metal complexes and enzymatic ketoreductases.

A. Transition-Metal Catalysis: Noyori vs. CBS Reduction

Causality of Choice: The selection between a Noyori-type catalyst and a Corey-Bakshi-Shibata (CBS) system is driven by factors including the desired enantiomer, sensitivity to air and moisture, and the nature of the reductant.

  • Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing a chiral diphosphine ligand, most famously BINAP.[2][3] It typically uses molecular hydrogen (H₂) or a hydrogen transfer agent like isopropanol. The mechanism involves coordination of the ketone to the ruthenium center, where the chiral ligand environment dictates the facial selectivity of hydride delivery.[4] These systems are renowned for their high turnover numbers and excellent enantioselectivity, particularly for ketones bearing a coordinating functional group like the ester in our substrate.[5]

  • Corey-Bakshi-Shibata (CBS) Reduction: This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂).[6][7] The mechanism involves the formation of a complex between the catalyst, borane, and the ketone.[8] The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, exposing one face to intramolecular hydride delivery from the coordinated borane.[9][10] CBS catalysts are commercially available and offer predictable stereochemical outcomes.

Comparative Performance Data:

Catalyst SystemSubstrateReductantConditionsYield (%)ee (%)Reference
(S)-RuCl₂[(p-cymene)(TsDPEN)]Methyl 3-acetylbenzoateHCOOH/NEt₃CH₂Cl₂, 28 °C, 20 h9597 (R)Adapted from Noyori et al.
(R)-Me-CBS CatalystMethyl 3-acetylbenzoateBH₃·SMe₂THF, -20 °C, 1 h~9096 (S)Adapted from Corey et al.[7]
Ketoreductase (KRED)Methyl 3-acetylbenzoateIsopropanolBuffer, 30 °C, 24 h>99>99.5 (S)Adapted from Biocatalysis literature[11]

Note: Data is compiled from representative examples for similar substrates and may not reflect optimized results for the specific target.

B. Biocatalysis: The Power of Engineered Ketoreductases (KREDs)

Causality of Choice: Biocatalysis is chosen for its unparalleled selectivity, mild reaction conditions (aqueous media, room temperature), and environmental compatibility. Engineered ketoreductases are enzymes optimized through directed evolution for high activity and stereoselectivity on non-natural substrates.[11][12] They typically use a cheap co-factor regenerating system, such as isopropanol, which also serves as the hydride source.

The primary advantage of KREDs is their ability to deliver products with exceptionally high enantiomeric excess (>99.5% ee is common), often outperforming chemical catalysts.[13] The main consideration is the initial screening process to identify a suitable enzyme from a commercially available panel.

workflow_asymmetric_reduction cluster_chemcat Chemical Catalysis cluster_biocat Biocatalysis chem_start Methyl 3-acetylbenzoate chem_cat Choose Catalyst: - Noyori Ru-BINAP - CBS Oxazaborolidine chem_start->chem_cat chem_rxn Reaction: - H₂ or Transfer Hydrogenation (Noyori) - Borane (CBS) chem_cat->chem_rxn chem_workup Workup & Purification chem_rxn->chem_workup chem_prod Enantiopure Alcohol chem_workup->chem_prod bio_start Methyl 3-acetylbenzoate bio_cat Screen KRED Panel (e.g., Codexis) bio_start->bio_cat bio_rxn Reaction: - Aqueous Buffer - Isopropanol (cosolvent/reductant) - NADP⁺/NADPH cofactor bio_cat->bio_rxn bio_workup Workup (Extraction) bio_rxn->bio_workup bio_prod Enantiopure Alcohol bio_workup->bio_prod

Caption: Workflow comparison for Asymmetric Reduction strategies.

Strategy 2: Lipase-Catalyzed Kinetic Resolution

This strategy is ideal when the racemic alcohol is the most convenient starting material. The principle relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of the substrate. Lipases are the workhorses for this transformation, typically catalyzing an acylation reaction.

Causality of Choice: The choice of lipase and acyl donor is critical. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for a wide range of secondary alcohols.[14] The acyl donor is typically an activated ester, such as vinyl acetate or isopropenyl acetate, which results in an irreversible reaction, driving the resolution to completion. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.

Comparative Performance Data:

SubstrateBiocatalystAcyl DonorConditionsConversion (%)ee (Substrate)ee (Product)Reference
rac-1-PhenylethanolNovozym 435 (CAL-B)Vinyl AcetateToluene, 30 °C~50>99% (S)>99% (R)Adapted from literature
rac-Aromatic AlcoholsPseudomonas cepacia LipaseVinyl AcetateTHF, 30 °C~50>99%>99%Adapted from literature[15]
rac-BenzoinsPseudomonas stutzeri LipaseButyric AnhydrideTHF, 30 °C~50>99%>99%
Experimental Protocol: Kinetic Resolution with Novozym 435

This protocol is a self-validating system. The progress can be monitored by GC or HPLC using a chiral column, simultaneously providing conversion and enantiomeric excess data.

  • Setup: To a 100 mL round-bottom flask, add racemic methyl 3-(1-hydroxyethyl)benzoate (1.80 g, 10 mmol).

  • Solvent & Reagents: Dissolve the substrate in anhydrous toluene (50 mL). Add vinyl acetate (1.29 g, 15 mmol, 1.5 equiv.).

  • Catalyst Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 180 mg, 10% w/w).

  • Reaction: Stir the suspension at 30 °C. Monitor the reaction progress by taking aliquots, filtering the enzyme, and analyzing by chiral HPLC.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the acetylated product by column chromatography on silica gel.

Strategy 3: Desymmetrization of a Prochiral 1,3-Diol

Desymmetrization offers the potential for 100% theoretical yield, converting an achiral, symmetrical molecule into a single enantiomer of a chiral product. This requires the synthesis of a suitable prochiral substrate, such as 2-(3-(methoxycarbonyl)phenyl)propane-1,3-diol.

Causality of Choice: This advanced strategy is often employed when other methods fail or when the specific chiral building block is required. The choice of catalyst is highly specific to the reaction type (e.g., acylation, alkylation, silylation). Recent advances have moved beyond enzymatic methods to include sophisticated organocatalysts and metal-ligand complexes.

  • Enzymatic Desymmetrization: Similar to kinetic resolution, lipases can be used to selectively acylate one of the two enantiotopic hydroxyl groups.

  • Chiral Metal Catalysis: Systems like Cu(II)-PyBOX complexes have been shown to be effective for the desymmetrization of 1,3-diols via acylation.[16]

  • Organocatalysis: Novel catalysts, such as chiral boroxarophenanthrenes, have been developed for the highly enantioselective mono-O-alkylation of 2-aryl-1,3-diols under mild conditions.[17][18][19]

Caption: Conceptual overview of the Desymmetrization strategy.

Conclusion and Expert Recommendations

The selection of a stereoselective strategy is a multi-faceted decision.

  • For Speed and Directness: Asymmetric reduction of methyl 3-acetylbenzoate is the preferred route. If both enantiomers are needed and robust process conditions are desired, screening ketoreductases is highly recommended due to their superior selectivity and green credentials. For access to a specific enantiomer with well-established chemical methods, the Noyori and CBS reductions are excellent, reliable choices.

  • For Racemic Starting Materials: If the racemic alcohol is readily accessible and a 50% theoretical yield is acceptable, lipase-catalyzed kinetic resolution is an exceptionally robust, scalable, and cost-effective method.

  • For Maximum Theoretical Yield from a Symmetrical Precursor: When atom economy is paramount and the synthesis of the prochiral diol is feasible, desymmetrization represents the most elegant and efficient, albeit potentially more complex, approach.

Ultimately, the optimal path is determined by a thorough evaluation of the project's specific constraints and goals. It is recommended to perform small-scale feasibility studies of the top one or two candidate strategies before committing to a large-scale synthesis campaign.

References

A Comparative Guide to the Cross-Validation of Analytical Results for Methyl 3-(hydroxymethyl)benzoate Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-(hydroxymethyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Ensuring its purity requires robust analytical methodologies that are not only accurate and precise but also cross-validated to provide an unequivocal level of confidence in the results.[3] This guide provides a comprehensive comparison of orthogonal analytical techniques for the purity assessment of this compound, underpinned by the principles of scientific integrity and supported by detailed experimental protocols.

The concept of using multiple, independent analytical methods, known as orthogonal methods, is crucial for a comprehensive impurity profile.[4][5] This approach mitigates the risk of overlooking impurities that may not be detected by a single technique.[4][6] For a molecule like this compound, which possesses both ester and alcohol functionalities, a combination of chromatographic and spectroscopic techniques offers a powerful strategy for purity determination.[2]

This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose. The selection of these methods is deliberate; they rely on different separation and detection principles, thereby providing a multi-faceted view of the sample's purity.

Section 1: The Imperative of Purity for this compound

This compound (CAS 67853-03-6) is a benzoate ester derivative.[2] Its molecular structure, featuring a benzene ring substituted with a methyl ester and a hydroxymethyl group, makes it a versatile intermediate in organic synthesis.[2] However, residual starting materials, by-products, or degradation products can compromise the quality and safety of the final API. Therefore, a rigorous analytical control strategy is paramount.

The cross-validation of analytical results is the process of confirming that a validated method yields consistent and reliable data across different laboratories, analysts, or instruments.[3] It is a critical component of method transfer and ensures the robustness and reproducibility of the analytical procedure.[3]

Section 2: Orthogonal Analytical Approaches for Purity Determination

To achieve a high degree of confidence in the purity value of this compound, a multi-pronged analytical approach is essential. This guide focuses on three complementary techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] For this compound, a reversed-phase HPLC method is highly effective.[8][9]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC is ideal for the analysis of volatile and semi-volatile compounds.[10] It separates components based on their boiling points and interaction with the stationary phase.[10] The flame ionization detector provides excellent sensitivity for organic compounds.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[11][12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[14]

Comparative Overview of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between stationary and mobile phasesPartitioning between a gaseous mobile phase and a liquid or solid stationary phaseNuclear spin transitions in a magnetic field
Strengths High resolution, versatility for a wide range of compounds, well-established methods[7]High efficiency for volatile compounds, excellent sensitivity with FID[10][15]Primary ratio method, high precision, non-destructive, structural information[11][12][13]
Limitations Requires a chromophore for UV detection, potential for co-elutionLimited to thermally stable and volatile compounds, potential for sample degradation at high temperaturesLower sensitivity than chromatographic methods, requires a high-purity internal standard[13]
Typical Use Case Routine quality control, impurity profiling, stability testing[5][16]Residual solvent analysis, analysis of volatile impurities[15]Purity assignment of reference standards, quantification without a specific standard[14][17]

Section 3: Experimental Protocols

The following protocols are provided as a detailed guide for the analysis of this compound purity. These methods are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[18][19][20][21]

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound and the detection of related impurities.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

  • Blank Solution: Use the diluent.

System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.[9]

Calculation of Purity: The purity is calculated using the area normalization method.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for determining the purity of this compound and identifying any volatile impurities.

Chromatographic Conditions:

  • Column: Capillary column with a polar stationary phase (e.g., polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow rate

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Solution Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or acetone.

Calculation of Purity: Purity is determined by area percent normalization, assuming that all components have a similar response factor with the FID.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol provides a primary method for purity determination, offering a high level of accuracy.[11][12][13]

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: A high-purity certified reference material with a known chemical structure and purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance signal that does not overlap with the analyte signals.

  • Pulse Program: A standard 90° pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Calculation: The purity of the analyte (Purity_analyte) is calculated using the following formula:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = Internal Standard

  • analyte = this compound

Section 4: Cross-Validation Workflow and Data Interpretation

The cross-validation of the analytical results from these orthogonal methods is a critical step to ensure the reliability of the purity assessment.[3]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_methods Analytical Methods cluster_results Initial Purity Results cluster_comparison Comparative Analysis cluster_decision Decision & Reporting HPLC HPLC-UV Analysis HPLC_Result Purity (HPLC) HPLC->HPLC_Result GC GC-FID Analysis GC_Result Purity (GC) GC->GC_Result qNMR qNMR Analysis qNMR_Result Purity (qNMR) qNMR->qNMR_Result Compare Compare Results HPLC_Result->Compare GC_Result->Compare qNMR_Result->Compare Decision Results Concordant? Compare->Decision Final_Report Final Purity Report Decision->Final_Report Yes Investigate Investigate Discrepancies Decision->Investigate No Investigate->HPLC Investigate->GC Investigate->qNMR

Caption: Workflow for the cross-validation of analytical results.

Data Interpretation: The purity values obtained from the three methods should be in close agreement. A pre-defined acceptance criterion, typically within ±2%, should be established.

  • Concordant Results: If the results from HPLC, GC-FID, and qNMR are consistent, it provides a high degree of confidence in the assigned purity of the this compound.

  • Discordant Results: Any significant discrepancy between the methods necessitates an investigation. Potential causes could include the presence of non-volatile or thermally labile impurities (not detected by GC), impurities without a UV chromophore (not detected by HPLC-UV), or the presence of paramagnetic impurities affecting the NMR signals.

Section 5: Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, the HPLC method includes system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.[9] The use of a certified internal standard in qNMR provides traceability to a primary standard.[12] The cross-validation itself acts as a validation of the overall analytical strategy.

The principles of method validation, as outlined in ICH Q2(R1) and USP <1225>, should be applied to each method.[18][19][20][21] This includes assessing parameters such as specificity, linearity, range, accuracy, and precision.

Conclusion

The purity assessment of this compound is a critical aspect of quality control in pharmaceutical manufacturing. A single analytical method, while potentially validated, may not provide a complete picture of the impurity profile. By employing a cross-validation approach using orthogonal techniques such as HPLC, GC-FID, and qNMR, a more comprehensive and reliable purity determination can be achieved. This guide provides the foundational knowledge and detailed protocols for researchers, scientists, and drug development professionals to implement a robust analytical control strategy, thereby ensuring the quality and safety of the final pharmaceutical products.

References

A Comparative Guide to the Synthetic Routes of Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-(hydroxymethyl)benzoate is a valuable bifunctional building block in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its structure incorporates both a nucleophilic primary alcohol and an electrophilic methyl ester, allowing for orthogonal chemical modifications. This guide provides a comparative analysis of the three most prevalent synthetic routes to this compound, offering an in-depth look at their underlying principles, experimental protocols, and performance metrics to assist researchers in selecting the optimal strategy for their specific application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of route is often dictated by factors such as the availability and cost of precursors, desired scale, and tolerance for specific reagents or reaction conditions. We will explore the following three primary pathways:

  • Route A: Selective Mono-Reduction of Dimethyl Isophthalate. This approach leverages a common and inexpensive starting material, but requires careful control to achieve selective reduction of one of two identical ester groups.

  • Route B: Fischer Esterification of 3-(Hydroxymethyl)benzoic Acid. A classic and straightforward method that involves the acid-catalyzed esterification of the corresponding carboxylic acid.

  • Route C: Chemoselective Reduction of Methyl 3-formylbenzoate. This route is highly efficient if the starting aldehyde is readily available, relying on the selective reduction of the aldehyde in the presence of the ester.

The logical relationship between these pathways is illustrated below.

cluster_A Route A cluster_B Route B cluster_C Route C A_start Dimethyl Isophthalate A_end This compound A_start->A_end Selective Mono-Reduction Target This compound B_start 3-(Hydroxymethyl)benzoic Acid B_end This compound B_start->B_end Fischer Esterification C_start Methyl 3-formylbenzoate C_end This compound C_start->C_end Chemoselective Reduction

Caption: Convergence of three primary synthetic pathways to the target molecule.

Route A: Selective Mono-Reduction of Dimethyl Isophthalate

This route is attractive due to the low cost and high availability of dimethyl isophthalate. The core challenge lies in achieving high regioselectivity for the mono-reduction product over the diol (1,3-bis(hydroxymethyl)benzene) and unreacted starting material.

Expertise & Mechanistic Insight

The reduction of an ester to an alcohol typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, such reagents will readily reduce both ester groups in dimethyl isophthalate. A milder reagent, sodium borohydride (NaBH₄), is generally unreactive towards esters. Yet, its reactivity can be enhanced by additives or solvent choice, allowing for a more controlled reduction. The key to selectivity is to modulate the reactivity of the borohydride species. For instance, the use of NaBH₄ in combination with a Lewis acid like CaCl₂ or in a mixed solvent system can facilitate the reduction of one ester group while leaving the other intact, often by creating a more reactive complex or altering the reaction kinetics.[1] The reaction is a statistical process, so careful control of stoichiometry and reaction time is critical to maximize the yield of the desired mono-alcohol.[1]

Experimental Protocol

Materials:

  • Dimethyl isophthalate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of dimethyl isophthalate (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium borohydride (1.5 - 2.0 eq) is added portion-wise to the stirred solution at room temperature.

  • Methanol (4.0 - 5.0 eq) is added dropwise to the suspension. The addition of methanol acts as a proton source to facilitate the reduction.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is ~7.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Setup 1. Dissolve Diester in THF Reagents 2. Add NaBH₄ & Methanol Setup->Reagents Reaction 3. Stir at RT (12-24h) Reagents->Reaction Quench 4. Quench with 1 M HCl Reaction->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Purify 6. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the selective mono-reduction of dimethyl isophthalate.

Route B: Fischer Esterification of 3-(Hydroxymethyl)benzoic Acid

This is a fundamentally sound and widely used method for synthesizing esters. It relies on the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2]

Expertise & Mechanistic Insight

The Fischer esterification is an equilibrium-controlled reaction.[3] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished in two ways: (1) using one of the reactants in a large excess (in this case, methanol, which can also serve as the solvent), and/or (2) removing water as it is formed.[4] The mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst (e.g., sulfuric acid), which activates it towards nucleophilic attack by the alcohol (methanol). Subsequent proton transfers and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst. A potential side reaction is the acid-catalyzed intermolecular etherification of the hydroxymethyl group, although this is generally slow under standard Fischer esterification conditions.

Experimental Protocol

Materials:

  • 3-(Hydroxymethyl)benzoic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 3-(Hydroxymethyl)benzoic acid (1.0 eq) is suspended in methanol (10-20 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Concentrated sulfuric acid (0.1-0.2 eq) is added cautiously to the stirred suspension.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under vacuum to yield the crude product.

  • The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Setup 1. Suspend Acid in Methanol Catalyst 2. Add H₂SO₄ Catalyst Setup->Catalyst Reaction 3. Reflux (4-6h) Catalyst->Reaction Workup 4. Remove MeOH, Add EtOAc Reaction->Workup Wash 5. Wash with NaHCO₃ & Brine Workup->Wash Isolate 6. Dry & Evaporate Solvent Wash->Isolate Product Final Product Isolate->Product Setup 1. Dissolve Aldehyde in MeOH at 0°C Reduce 2. Add NaBH₄ Portion-wise Setup->Reduce Reaction 3. Stir at RT (1-2h) Reduce->Reaction Quench 4. Quench with Water Reaction->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Isolate 6. Dry & Evaporate Solvent Extract->Isolate Product Final Product Isolate->Product

References

A Senior Application Scientist's Guide to the Large-Scale Synthesis of Methyl 3-(hydroxymethyl)benzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(hydroxymethyl)benzoate is a pivotal building block in the synthesis of complex pharmaceutical agents and fine chemicals. Its bifunctional nature, possessing both an ester and a primary alcohol, makes it a versatile intermediate. However, its utility in large-scale synthesis is critically dependent on a cost-effective and scalable production method. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound, with a focus on comparing the selective reduction of a diester precursor against the esterification of a hydroxy-acid. We will delve into the economic and process-driven implications of choosing different reagents, particularly in the reduction step, and provide detailed, field-tested protocols to support your scale-up decisions.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry and process development, the selection of starting materials and intermediates is a decision with far-reaching consequences for the overall efficiency, cost, and environmental footprint of a synthetic campaign. This compound (CAS No: 67853-03-6) emerges as a valuable intermediate due to its meta-substituted aromatic core, which is a common motif in pharmacologically active molecules. The challenge, and the focus of this guide, lies not in its potential applications, but in its economical production at scale. This analysis directly compares the two most logical synthetic strategies, providing the data necessary for an informed decision.

Comparative Analysis of Synthetic Pathways

The two primary strategies for synthesizing this compound at an industrial scale are:

  • Pathway A: Selective reduction of dimethyl 1,3-benzenedicarboxylate.

  • Pathway B: Fischer esterification of 3-hydroxybenzoic acid.

The choice between these pathways is not trivial and depends on factors including raw material cost, reagent safety, reaction conditions, and capital equipment requirements.

Pathway A: Selective Reduction of a Diester Precursor

This is arguably the more common approach, starting from the readily available and inexpensive dimethyl 1,3-benzenedicarboxylate (dimethyl isophthalate). The core challenge of this pathway is achieving mono-reduction of one ester group while leaving the other intact. The choice of reducing agent is therefore the most critical decision point.

dot

Caption: Synthetic workflow for Pathway A.

Analysis of Reducing Agents for Pathway A

The hydrogenation of esters to alcohols is a fundamental transformation in the chemical industry.[1][2] However, esters are less reactive than ketones or aldehydes, necessitating more powerful reducing agents or more forcing conditions.[3][4]

Reducing AgentRelative CostScalability & SafetyReaction ConditionsSelectivity & YieldWaste Stream
Lithium Aluminum Hydride (LiAlH₄) High[5]Poor: Pyrophoric, highly reactive with water, requires strict anhydrous conditions. Generates voluminous aluminum salt waste, complicating filtration.[5][6]Mild: Typically 0°C to RT in anhydrous ethers (THF, Et₂O).[7]High: Very powerful, but can be difficult to control for selective mono-reduction.[8]High volume of aluminum salts.
Sodium Borohydride (NaBH₄) Low: Approx. 25% the cost of LiAlH₄ per hydride equivalent.[5]Excellent: Stable in protic solvents, much safer to handle at scale than LiAlH₄.[5]Requires activation: Standard conditions are ineffective for esters.[7][9] Effective reduction requires co-solvents (THF/MeOH) or additives.[4][10]Good: Milder nature allows for potentially higher selectivity in mono-reduction. Yields of 70-92% are reported for aromatic esters.[10][11]Borate salts, generally more benign and lower volume than aluminates.
Catalytic Hydrogenation Very Low (Reagent)Excellent: The most environmentally friendly method. Requires high-pressure reactor, a significant capital expense.[12]Harsh: Often requires high temperatures (>200°C) and pressures (>10.0 MPa) with heterogeneous catalysts like copper chromite.[12][13]Variable: Can be highly selective with optimized homogeneous catalysts (e.g., Ru-based), which can operate under milder conditions but are more expensive.[1][13]Minimal, catalyst can often be recovered and reused.

Causality Behind Experimental Choices:

For large-scale synthesis where cost and safety are paramount, LiAlH₄ is generally ruled out . While effective in the lab, its hazards and difficult waste handling present significant operational and financial risks in a plant setting.[5]

Catalytic hydrogenation represents the ideal "green" chemistry approach and is the most cost-effective for very large, continuous production runs where the initial investment in high-pressure equipment can be amortized.[12][13]

This leaves modified sodium borohydride as the most attractive option for batch production at the kilo-to-ton scale. It strikes an optimal balance between cost, safety, and operational simplicity. The ability to use standard glass-lined reactors without specialized high-pressure equipment is a major advantage. The key insight is that the lower reactivity of NaBH₄, often seen as a drawback, becomes an advantage for achieving selective mono-reduction of a diester.[10]

Pathway B: Fischer Esterification

This classic route involves the acid-catalyzed reaction of 3-hydroxybenzoic acid with methanol.[14]

dot

Caption: Synthetic workflow for Pathway B.

Cost-Benefit Analysis of Pathway B:

  • Benefits: This is a technologically simple, one-step reaction that uses inexpensive bulk reagents (methanol, sulfuric acid). It avoids the use of expensive and hazardous metal hydrides. In recent years, the use of recoverable solid acid catalysts has been developed to reduce the environmental impact of traditional mineral acids.[15]

  • Costs & Challenges: The primary drawback is that the reaction is an equilibrium. To drive it to completion and achieve high yields, one must use a large excess of methanol and/or remove the water byproduct, often through azeotropic distillation.[16] This increases energy consumption and requires subsequent distillation to recover the excess methanol. The use of strong acids like H₂SO₄ necessitates corrosion-resistant reactors and a neutralization workup that creates a significant aqueous waste stream.[15] The cost of 3-hydroxybenzoic acid must also be carefully compared to that of dimethyl isophthalate.

Head-to-Head Comparison: Pathway A vs. Pathway B

dot

Decision_Flowchart Start Objective: Synthesize this compound at Scale Check_Equipment High-Pressure Hydrogenation Reactor Available? Start->Check_Equipment Check_Scale Production Scale? Check_Equipment->Check_Scale No Pathway_A_Hydro Pathway A: Catalytic Hydrogenation (Lowest Variable Cost, Greenest) Check_Equipment->Pathway_A_Hydro Yes Pathway_A_NaBH4 Pathway A: NaBH₄ Reduction (Best Balance of Cost, Safety, & Capex) Check_Scale->Pathway_A_NaBH4 Multi-Kg to Ton Scale (Batch Production) Pathway_B Pathway B: Fischer Esterification (Simple, but High Energy/Waste) Check_Scale->Pathway_B Smaller Scale or if 3-hydroxybenzoic acid is significantly cheaper

Caption: Decision flowchart for selecting a synthetic pathway.

Experimental Protocols

The following protocols are provided as self-validating systems, adapted from established procedures.

Protocol 1: Selective Reduction with Sodium Borohydride (Pathway A)

This procedure is adapted from a reported method for the selective reduction of aromatic esters.[10]

Rationale: This protocol uses a mixed THF/methanol solvent system. THF is an excellent solvent for the ester, while methanol activates the NaBH₄, increasing its reducing power sufficiently to attack the ester carbonyl. The reaction is run at reflux to ensure a reasonable reaction rate.

Methodology:

  • Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge dimethyl 1,3-benzenedicarboxylate (5.00 kg, 25.7 mol).

  • Solvent Addition: Add tetrahydrofuran (THF, 25 L) and stir until all solids are dissolved.

  • Reagent Solution: In a separate vessel, carefully add sodium borohydride (1.95 kg, 51.5 mol, 2.0 eq) to methanol (15 L) under gentle stirring and cooling. Caution: Hydrogen gas is evolved.

  • Reaction: Slowly add the NaBH₄/methanol solution to the reactor over 2 hours, maintaining the internal temperature below 30°C.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: Cool the reactor to 10°C. Slowly and carefully add 2M hydrochloric acid until the pH of the aqueous layer is ~2 to quench excess NaBH₄ and hydrolyze borate esters. Caution: Vigorous hydrogen evolution.

  • Workup: Transfer the mixture to a separation funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Purification: Combine the organic layers, wash with saturated brine (15 L), dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation or recrystallization to afford this compound as a solid. Expected Yield: 75-85%.

Protocol 2: Fischer Esterification (Pathway B)

This protocol is a standard procedure for acid-catalyzed esterification.[14]

Rationale: This protocol uses a large excess of methanol to act as both reactant and solvent, pushing the equilibrium toward the product. A catalytic amount of strong acid is used to protonate the carbonyl, activating it for nucleophilic attack by methanol.

Methodology:

  • Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer and reflux condenser, charge 3-hydroxybenzoic acid (10.0 kg, 72.4 mol) and methanol (60 L).

  • Catalyst Addition: Stir the slurry and carefully add concentrated sulfuric acid (1.0 L, ~1.8 kg) slowly. The mixture will heat up.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 24 hours. Monitor the reaction for the disappearance of the starting acid by TLC or HPLC.

  • Quench & Neutralization: Cool the reactor to room temperature. Concentrate the methanol under reduced pressure to about one-third of the original volume. Slowly pour the residue into a mixture of ice water (50 L) and ethyl acetate (40 L).

  • Workup: Transfer the mixture to a separation funnel. Separate the organic layer. Carefully wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 L) until gas evolution ceases, followed by a wash with saturated brine (15 L).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the solid residue from a suitable solvent system (e.g., benzene/cyclohexane) to yield pure methyl 3-hydroxybenzoate.[14] Expected Yield: 60-70%.

Safety and Environmental Considerations

  • Reagent Handling: Sodium borohydride, while safer than LiAlH₄, is still a powerful reducing agent that reacts with acid to produce flammable hydrogen gas.[11] All operations should be conducted in a well-ventilated area under an inert atmosphere.

  • Solvent Safety: THF can form explosive peroxides and should be handled accordingly. Methanol is flammable and toxic.

  • Waste Disposal: The aqueous waste from Pathway A (borate salts) and Pathway B (sulfate salts) must be neutralized and disposed of in accordance with local regulations. The primary environmental advantage of catalytic hydrogenation (a subset of Pathway A) is its minimal waste production.[1]

  • Product Safety: Methyl 3-hydroxybenzoate itself has no listed acute toxicity data but requires standard laboratory precautions, including wearing protective gloves, clothing, and eye protection.[17][18]

Conclusion and Recommendations

For large-scale industrial synthesis of this compound, a clear hierarchy of process efficiency emerges:

  • Catalytic Hydrogenation (Pathway A): If the capital for high-pressure equipment is available, this is the superior method due to its low variable costs, high atom economy, and minimal environmental impact.[12][13]

  • Sodium Borohydride Reduction (Pathway A): For most typical batch manufacturing scenarios (multi-kilogram to ton scale), the selective reduction of dimethyl 1,3-benzenedicarboxylate with a modified sodium borohydride system offers the best overall cost-benefit profile. It avoids the extreme hazards of LiAlH₄ and the high capital cost of hydrogenation while providing good yields and operational safety.[5][10]

  • Fischer Esterification (Pathway B): This method remains a viable option, particularly at smaller scales or if the relative cost of 3-hydroxybenzoic acid is significantly lower than dimethyl isophthalate. However, its higher energy requirements and larger aqueous waste stream make it less competitive at a larger scale.

Ultimately, the optimal choice depends on a thorough analysis of your specific manufacturing capabilities, raw material supply chain, and production scale. This guide provides the foundational data and experimental frameworks to make that decision with confidence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of Methyl 3-(hydroxymethyl)benzoate (CAS No. 19438-10-9), moving beyond simple instructions to explain the critical reasoning behind each step. Our objective is to ensure that every procedure is a self-validating system for safety and compliance.

Hazard Profile and Immediate Safety Imperatives

Before any disposal procedure, a clear understanding of the compound's hazard profile is essential. This knowledge informs the necessary precautions and dictates the required disposal pathway. This compound is a solid crystalline substance with a specific set of hazards.

Table 1: GHS Hazard Profile and Precautionary Actions for this compound

Hazard Statement GHS Classification Implication & Required Precautionary Action (Disposal Context) Source(s)
H302: Harmful if swallowed Acute toxicity, Oral (Category 4) Avoid cross-contamination of surfaces. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [1]
H315: Causes skin irritation Skin irritation (Category 2) Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. Contaminated PPE must be disposed of as hazardous waste. [1][2]
H319: Causes serious eye irritation Eye irritation (Category 2A) Wear safety glasses with side shields or chemical goggles. A face shield is recommended if there is a risk of dust generation. [1][2]
H335: May cause respiratory irritation Specific target organ toxicity - single exposure (Category 3) Handle only in a well-ventilated area or, preferably, within a certified chemical fume hood to prevent inhalation of dust. [1][2]

| H317: May cause an allergic skin reaction | Skin sensitisation (Category 1) | Be aware that repeated contact may lead to sensitization. All contaminated work clothing should be decontaminated or disposed of and not allowed out of the workplace. |[3] |

The fundamental principle derived from this profile is that This compound must be managed as a regulated, non-acute hazardous chemical waste. It must not be disposed of in the regular trash or discharged into the sanitary sewer system.[1][4][5]

Core Disposal Principle: Segregation and Containment

The first and most critical step in proper chemical waste management is immediate segregation at the point of generation.[6][7] This prevents accidental mixing with incompatible materials and ensures the waste stream is correctly identified for final disposal.

Step-by-Step Protocol for Waste Segregation:
  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The original product container is often the best choice for surplus or expired reagents.[8] For contaminated labware, a sturdy, sealable plastic pail or drum is appropriate.

  • Label Immediately: As soon as the first item of waste is added, label the container clearly. Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags.[9] At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date waste was first added.

  • Store Safely: Keep the waste container sealed at all times, except when adding waste.[10][11] Store it in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[6][10] The SAA should be away from drains and sources of ignition, and secondary containment (such as a tray) is highly recommended to contain potential leaks.[6]

Procedural Guide for Different Waste Streams

The specific actions for disposal will vary depending on the form of the waste.

A. Unused or Surplus Product

For unopened, expired, or surplus this compound in its original container:

  • Ensure Container Integrity: Check that the container is in good condition with no damage or leaks.

  • Verify Labeling: Confirm the original manufacturer's label is intact and legible.

  • Attach EHS Waste Tag: Securely affix a completed hazardous waste tag to the container. Do not obscure the original label.

  • Transfer to SAA: Place the container in your designated satellite accumulation area to await pickup by your institution's EHS personnel or a licensed contractor.

B. Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items like gloves, weigh boats, pipette tips, and glassware contaminated with the chemical.

  • Gross Decontamination (if applicable): For heavily contaminated glassware, carefully scrape out as much solid residue as possible into the designated solid waste container. Do not rinse the glassware into the sink. Any solvent rinsate must be collected as hazardous liquid waste.[6]

  • Collect Solid Waste: Place all contaminated solid items (gloves, wipers, plasticware, scraped residue) directly into the designated solid hazardous waste container.

  • Seal and Store: Once the container is full (typically 80-90% capacity to prevent overfilling), seal it tightly, ensure the waste tag is fully completed, and store it in the SAA.

C. Accidental Spill Cleanup

For minor laboratory spills:

  • Ensure Safety: Restrict access to the area. Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).

  • Contain the Spill: Prevent the solid material from spreading further.

  • Clean Up Spill: Use dry cleanup methods.[3] Gently sweep or scoop the material into a dustpan. Do not use a brush that could generate dust. A vacuum cleaner equipped with a HEPA filter may be used if available and approved for chemical dust.[3]

  • Package Waste: Place the collected material and all cleanup items (e.g., contaminated paper towels, pads) into a sealable bag or container.

  • Label and Dispose: Label the container as hazardous waste with the chemical name and place it in the designated solid waste stream in your SAA.

  • Decontaminate: Wipe the spill area with a damp cloth or towel. This cleaning residue should be managed as hazardous waste.

Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection. The final disposal must be handled by trained professionals.

  • Contact EHS: Once your waste container is full, submit a chemical waste collection request to your institution's EHS office.[9] They will arrange for pickup and transport to a licensed treatment, storage, and disposal facility (TSDF).

  • Incineration: The most common and recommended final disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage emissions.[4]

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for managing waste generated from this compound.

G cluster_waste_type 1. Identify Waste Stream cluster_action 2. Immediate Action cluster_containment 3. Containment & Labeling start Waste Generated: This compound is_spill Accidental Spill? start->is_spill is_surplus Unused/Surplus Product? is_spill->is_surplus No cleanup Follow Spill Cleanup Protocol: - Wear full PPE - Use dry cleanup methods - Collect all materials is_spill->cleanup Yes is_contaminated Contaminated Labware/PPE? is_surplus->is_contaminated No prep_original Prepare Original Container: - Ensure cap is tight - Check label integrity is_surplus->prep_original Yes collect_solids Collect in Designated Solid Waste Container is_contaminated->collect_solids Yes contain_waste Place in appropriate, sealable container cleanup->contain_waste label_waste Attach completed Hazardous Waste Tag prep_original->label_waste collect_solids->label_waste contain_waste->label_waste final_step 4. Store in Satellite Accumulation Area (SAA) for EHS Collection label_waste->final_step

Caption: Decision workflow for proper handling and disposal of this compound waste.

References

A Senior Application Scientist's Guide to Handling Methyl 3-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl 3-(hydroxymethyl)benzoate (CAS No. 67853-03-6). As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This guide moves beyond mere compliance, offering a framework for safe practice grounded in the specific hazards of this compound.

Immediate Safety Briefing: Hazard Profile

This compound is an aromatic ester that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS), it is classified as follows:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]

  • Causes skin irritation (Category 2).[1][2][3]

  • Causes serious eye irritation (Category 2A).[1][2][3][4]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1][2][3][4]

These classifications are the cornerstone of our risk assessment and dictate the minimum personal protective equipment (PPE) required. The chemical and toxicological properties have not been exhaustively investigated, warranting a cautious approach where all reagents are treated as potentially hazardous.[5]

Hazard Analysis & PPE Rationale

Understanding why a specific piece of PPE is required is critical for ensuring its correct use. The primary routes of exposure for this compound are ingestion, skin contact, eye contact, and inhalation.

Hazard Route of Exposure Required PPE & Rationale
Serious Eye Irritation EyesSafety Goggles: A splash of the solid powder or a solution can cause serious irritation.[2] Standard safety glasses may not provide adequate protection from splashes. Goggles that form a seal around the eyes are mandatory.[4]
Skin Irritation SkinNitrile Gloves: Direct contact with the skin causes irritation.[2] Nitrile gloves offer appropriate chemical resistance for incidental contact.[6] Always inspect gloves before use and wash hands thoroughly after removal.[7][8]
Respiratory Irritation InhalationEngineering Controls / Respirator: The compound is a solid powder that can be easily inhaled, causing respiratory tract irritation.[4][5] All weighing and handling of the solid must be performed in a certified chemical fume hood to minimize dust generation.[6][9]
Systemic Effects Skin / ClothingLaboratory Coat: A lab coat protects personal clothing and underlying skin from contamination during spills or transfers.[6] It should be kept fastened to provide a continuous barrier.

PPE Selection Workflow

The selection of appropriate PPE is an active process that depends on the specific experimental procedure. The following workflow diagram illustrates the decision-making process for handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Required Controls & PPE Start Task: Handling This compound CheckDust Is the solid powder being weighed or transferred? Start->CheckDust CheckSplash Is there a risk of splashes (e.g., making solutions)? CheckDust->CheckSplash No FumeHood Work in a Chemical Fume Hood CheckDust->FumeHood Yes BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No (incidental contact only) Goggles Add: Chemical Goggles CheckSplash->Goggles Yes FumeHood->CheckSplash FinalPPE Full PPE Ensemble: - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood

Caption: PPE selection workflow for this compound.

Operational Protocols

Adherence to standardized protocols is essential for minimizing exposure and preventing contamination.

Donning and Doffing PPE

Donning Sequence (Putting On):

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Goggles: Position chemical goggles securely over the eyes.

  • Gloves: Select the correct size of nitrile gloves. Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off): This sequence is designed to prevent contact with contaminated surfaces.

  • Gloves: Remove gloves using the glove-in-glove technique. Peel one glove off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of immediately in designated waste.[7]

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down the arms, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold.

  • Goggles: Remove goggles by handling the strap, avoiding contact with the front lens.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[1][9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleanup, don a minimum of a lab coat, chemical goggles, and two pairs of nitrile gloves.

  • Contain & Clean:

    • Do not use water or create dust.[1]

    • For solid spills, gently cover with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated, labeled waste container.[1][5]

    • Clean the affected area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

  • Decontaminate: Thoroughly wash hands and any exposed skin after cleanup is complete.

Decontamination and Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

Operational Waste (e.g., contaminated gloves, weigh paper):

  • All disposable items that have come into contact with this compound must be considered hazardous waste.

  • Place these items in a clearly labeled, sealed waste bag or container kept within the fume hood.[6]

Unused or Excess Chemical:

  • Never dispose of this compound down the drain.[9]

  • The substance must be disposed of in a suitable, closed container.[5]

  • Arrange for disposal via your institution's certified hazardous waste management program. The final disposal must be at an approved waste disposal plant.[10]

  • Contaminated clothing should be removed immediately and washed before reuse.

By integrating these principles and protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.